molecular formula C7H16N2 B079753 4-Methylcyclohexane-1,3-diamine CAS No. 13897-55-7

4-Methylcyclohexane-1,3-diamine

Cat. No.: B079753
CAS No.: 13897-55-7
M. Wt: 128.22 g/mol
InChI Key: QTKDDPSHNLZGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylcyclohexane-1,3-diamine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylcyclohexane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-5-2-3-6(8)4-7(5)9/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKDDPSHNLZGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884725
Record name 1,3-Cyclohexanediamine, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13897-55-7
Record name 2,4-Diamino-1-methylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13897-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclohexanediamine, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013897557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanediamine, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Cyclohexanediamine, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylcyclohexane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylcyclohexane-1,3-diamine (CAS: 13897-55-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexane-1,3-diamine, with CAS number 13897-55-7, is an alicyclic diamine that serves as a versatile building block in polymer chemistry and has potential applications in organic synthesis and medicinal chemistry. Its unique structural features, including a cyclohexane backbone, two primary amine functional groups, and a methyl substituent, impart a combination of rigidity and reactivity. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and potential for future research, with a focus on data relevant to scientific and drug development professionals.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₁₆N₂[1][2][3]
Molecular Weight 128.22 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[1][3]
Density 0.905 g/cm³[3]
Boiling Point 196.2 °C at 760 mmHg[3]
Flash Point 83.2 °C[3]
pKa 10.56 ± 0.70 (Predicted)[2]
Amine Value 820-880 mg KOH/g[3]
Purity ≥ 99.5%[3]

Table 2: Spectroscopic Data (Predicted and Typical Ranges)

Spectroscopic DataPredicted/Typical ValueSource(s)
¹³C NMR (Amine-bearing C) 45-55 ppm (Predicted)[4]
¹H NMR (N-H) 1.5-2.5 ppm (Predicted)[4]
IR N-H Stretch 3300-3500 cm⁻¹ (doublet for -NH₂)[4]
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 129.1[4]

Synthesis and Experimental Protocols

General Synthesis Method: Catalytic Hydrogenation

The primary industrial synthesis of this compound involves the catalytic hydrogenation of dinitrotoluene isomers.[1] This multi-step process includes the reduction of the nitro groups to amines and the subsequent saturation of the aromatic ring.[4]

Generalized Experimental Protocol for Synthesis:

  • Step 1: Nitration of Toluene: Toluene is nitrated to produce a mixture of dinitrotoluene isomers.

  • Step 2: Reduction of Nitro Groups: The dinitrotoluene mixture is reduced to the corresponding toluenediamine isomers using a suitable catalyst (e.g., Raney nickel) under a hydrogen atmosphere.

  • Step 3: Ring Hydrogenation: The resulting toluenediamine is then subjected to catalytic hydrogenation to saturate the aromatic ring, yielding this compound. This step is typically carried out at elevated temperature and pressure.

  • Step 4: Purification: The final product is purified by distillation.

DOT Script for Synthesis Workflow:

G Toluene Toluene Dinitrotoluene Dinitrotoluene Isomers Toluene->Dinitrotoluene Nitration Toluenediamine Toluenediamine Isomers Dinitrotoluene->Toluenediamine Reduction of Nitro Groups (e.g., H2/Raney Ni) Product This compound Toluenediamine->Product Ring Hydrogenation (Catalyst, High T & P)

General synthesis workflow for this compound.
Application as an Epoxy Curing Agent

This compound is widely used as a curing agent for epoxy resins, contributing to the formation of cross-linked networks with high thermal and chemical resistance.[4]

Generalized Experimental Protocol for Epoxy Curing:

  • Step 1: Formulation: The epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA) and this compound are mixed in a stoichiometric ratio based on the amine hydrogen equivalent weight and the epoxy equivalent weight of the resin.

  • Step 2: Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles.

  • Step 3: Curing: The mixture is cured at a specified temperature for a set duration. For example, a common curing cycle is 2 hours at 80°C followed by 3 hours at 125°C.

  • Step 4: Post-Curing (Optional): A post-curing step at a higher temperature may be employed to ensure complete reaction and optimize the material's properties.

DOT Script for Epoxy Curing Workflow:

G Epoxy Epoxy Resin (e.g., DGEBA) Mix Mixing and Degassing Epoxy->Mix Diamine This compound Diamine->Mix Cure Curing (Heat) Mix->Cure Cured_Resin Cross-linked Epoxy Resin Cure->Cured_Resin

Generalized workflow for curing epoxy resins.

Applications in Research and Drug Development

While the primary application of this compound is in polymer science, its structural motifs are of interest to medicinal chemists. The alicyclic scaffold is present in numerous pharmaceuticals, and the diamine functionality can influence pharmacokinetic properties and target interactions.[4] However, there is currently a lack of published research specifically investigating the biological activity of this compound or its direct derivatives in the context of drug discovery.

The presence of two primary amine groups allows for the facile synthesis of a diverse library of derivatives through reactions such as N-alkylation and N-acylation.[4] These derivatives could be screened for various biological activities.

DOT Script for a Hypothetical Drug Discovery Workflow:

G Start This compound Derivatization Chemical Derivatization (e.g., N-alkylation, N-acylation) Start->Derivatization Library Library of Novel Derivatives Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Conceptual workflow for drug discovery.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Table 3: Toxicological Data

TestResultSpeciesSource(s)
LD50 (Oral) 1030 mg/kgRat[1]

Conclusion

This compound is a valuable chemical intermediate with well-established applications in polymer chemistry, particularly as a curing agent for epoxy resins and in the synthesis of polyurethanes. Its synthesis from dinitrotoluene is a scalable industrial process. While its direct application in drug discovery is not yet documented, its structural features suggest potential as a scaffold for the development of novel bioactive molecules. Further research into the biological activities of its derivatives could open new avenues for its application in the pharmaceutical sciences.

References

Synthesis of 4-Methylcyclohexane-1,3-diamine from dinitrotoluene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of 4-Methylcyclohexane-1,3-diamine from Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a key industrial chemical, starting from dinitrotoluene (DNT). The synthesis is a multi-stage hydrogenation process involving the reduction of nitro groups and the subsequent saturation of the aromatic ring. This document details the experimental protocols, summarizes quantitative data, and visualizes the chemical pathway.

Synthesis Pathway Overview

The industrial production of this compound from dinitrotoluene is primarily a two-step catalytic hydrogenation process.[1]

  • Step 1: Hydrogenation of Dinitrotoluene (DNT) to Toluenediamine (TDA). In this step, the two nitro groups on the toluene ring are reduced to amino groups. The most common starting material is a mixture of 2,4-DNT and 2,6-DNT isomers.[2]

  • Step 2: Hydrogenation of Toluenediamine (TDA) to this compound. This step involves the saturation of the aromatic ring of TDA to form the corresponding cycloaliphatic diamine. This hydrogenation creates new stereocenters, resulting in a mixture of cis and trans isomers.[1]

The overall reaction scheme is visualized below.

G DNT Dinitrotoluene (DNT) TDA Toluenediamine (TDA) DNT->TDA Step 1: Nitro Group Reduction Catalyst, H₂, Solvent MCDA This compound TDA->MCDA Step 2: Aromatic Ring Hydrogenation Catalyst, H₂, Solvent

Caption: Overall synthesis pathway from Dinitrotoluene to this compound.

Step 1: Hydrogenation of Dinitrotoluene to Toluenediamine (TDA)

The catalytic hydrogenation of DNT to TDA is a well-established industrial process and a critical step in the production of polyurethanes.[2][3] The reaction is highly exothermic, and careful control of reaction conditions is necessary to ensure high yield and selectivity.

Experimental Protocol

The following is a generalized protocol based on common industrial practices described in the literature.

Materials:

  • Dinitrotoluene (DNT) isomer mixture (typically ~80% 2,4-DNT and ~20% 2,6-DNT)

  • Hydrogen (H₂) gas

  • Catalyst (e.g., Raney Nickel, Palladium on Carbon (Pd/C))

  • Solvent (e.g., Methanol, or the TDA product itself can act as the solvent in a continuous process)

Apparatus:

  • High-pressure stirred tank reactor (autoclave) or a continuous reactor system.

  • Gas inlet for hydrogen.

  • Temperature and pressure control systems.

  • Catalyst filtration system.

Procedure (Continuous Process Example):

  • A feed composition is prepared by combining dinitrotoluene with a carrier stream of the toluenediamine reaction product. The DNT concentration in the feed is typically low, ranging from 0.2 to 3% by weight, to manage the reaction exotherm.[4]

  • A suspended nickel-comprising catalyst is maintained in the liquid-phase reactor.[5]

  • The DNT feed and hydrogen gas are continuously introduced into the reactor.

  • The reaction is maintained at a temperature between 100°C and 150°C and a hydrogen pressure of 5 to 50 bar.[2][5]

  • The hydrogenated reaction product is continuously removed from the reactor.

  • Downstream, the product is isolated, which involves separating the TDA from the catalyst (e.g., by filtration) and any remaining solvent or by-products.

Data Presentation: Reaction Conditions and Catalysts for DNT Hydrogenation
CatalystTemperature (°C)Pressure (bar)SolventKey FindingsReference
Raney Nickel / Pd/C100 - 1505 - 8Liquid Phase (TDA)Standard industrial catalysts for high yield and quality product.[2]
Nickel-comprising105 - 13020 - 30Liquid Phase (TDA)Continuous process with low DNT concentration (1-200 ppm) in the output to minimize by-products.[5]
Pd or Pt / CrO₂Not specifiedNot specifiedNot specifiedEfficient catalysts for TDA synthesis.[3]
Ni, Pt, or PdNot specifiedNot specifiedAliphatic AlcoholAddition of 0.1-10% CO (by volume of H₂) prevents the formation of N-alkyl toluene diamine by-product.[6]
Monolith Catalyst135 - 180 (exit)30 - 60TDA ProductAdiabatic process with a significant temperature rise (25-50°C) across the catalyst bed.[4]

Step 2: Hydrogenation of Toluenediamine (TDA) to this compound

The second stage of the synthesis involves the hydrogenation of the TDA aromatic ring to yield the desired cycloaliphatic diamine. This step is crucial as it defines the stereochemistry of the final product.

Experimental Protocol

The following is a generalized protocol for the hydrogenation of the aromatic diamine.

Materials:

  • Toluenediamine (TDA) isomer mixture

  • Hydrogen (H₂) gas

  • Catalyst (e.g., supported Ruthenium catalyst)

  • Organic Solvent (optional)

Apparatus:

  • High-pressure reactor (autoclave)

  • Gas inlet for hydrogen

  • Temperature and pressure control systems

  • Product purification system (e.g., distillation column)

Procedure:

  • The TDA, solvent (if used), and the catalyst are charged into the high-pressure reactor. A supported ruthenium catalyst is often used for this transformation.[7]

  • The catalyst may be pre-treated with air or oxygen at 50-200°C to increase the reaction rate and suppress by-product formation.[7]

  • The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen.

  • The reaction is carried out at a temperature of 50 to 250°C and a pressure of approximately 20 to 30 bar (300 to 400 psig).[7]

  • The reaction is monitored for hydrogen uptake to determine completion.

  • After the reaction, the reactor is cooled, and the catalyst is separated from the product mixture by filtration.

  • The crude this compound is then purified, typically by distillation, to separate the different isomers and remove any by-products.

Data Presentation: Catalysts and Conditions for TDA Hydrogenation
CatalystTemperature (°C)Pressure (psig)SolventKey FindingsReference
Supported Ruthenium50 - 250300 - 400Organic SolventCatalyst pre-treatment with air/oxygen reduces reaction time and by-products.[7]
Raney Cobalt80 - 1502900 - 29000 (20-200 bar)Not specifiedUsed for hydrogenating cyanoethylated intermediates, but relevant for ring hydrogenation.[8]
Ni/ZrO₂, Ru/ZrO₂, Pd/C, Pt/CNot specifiedNot specifiedNot specifiedEffective catalysts for hydrogenating TDA tars, indicating their activity for TDA ring hydrogenation.[9]

Overall Experimental Workflow Visualization

The following diagram illustrates the complete workflow from raw materials to the purified final product.

G cluster_0 Step 1: DNT to TDA Hydrogenation cluster_1 Step 2: TDA to this compound Hydrogenation DNT Dinitrotoluene Reactor1 High-Pressure Reactor (e.g., Stirred Tank) Catalyst: Ni or Pd/C Temp: 100-150°C Press: 5-50 bar DNT->Reactor1 H2_1 Hydrogen (H₂) H2_1->Reactor1 Filtration1 Catalyst Filtration Reactor1->Filtration1 CrudeTDA Crude Toluenediamine (TDA) Filtration1->CrudeTDA Reactor2 High-Pressure Reactor (Autoclave) Catalyst: Supported Ru Temp: 50-250°C Press: 20-30 bar CrudeTDA->Reactor2 H2_2 Hydrogen (H₂) H2_2->Reactor2 Filtration2 Catalyst Filtration Reactor2->Filtration2 Purification Purification (e.g., Distillation) Filtration2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Detailed workflow for the synthesis of this compound.

References

Stereochemistry of 4-methylcyclohexane-1,3-diamine Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the stereochemistry of 4-methylcyclohexane-1,3-diamine, a versatile building block in polymer chemistry and a potential scaffold for pharmaceutical development. Due to the presence of three stereocenters, this compound exists as a complex mixture of stereoisomers. Understanding the spatial arrangement and conformational dynamics of these isomers is critical for controlling the properties of resulting materials and for the rational design of new chemical entities.

While this compound is commercially available, it is typically supplied as a mixture of isomers. Detailed experimental data on the separated, individual stereoisomers is not extensively available in peer-reviewed literature. Therefore, this guide combines established stereochemical principles with general experimental methodologies to provide a comprehensive overview for the research community.

Stereoisomerism in this compound

This compound possesses three chiral centers at carbons 1, 3, and 4. This gives rise to a total of 2^3 = 8 possible stereoisomers, which exist as four pairs of enantiomers. These four diastereomeric pairs can be broadly classified based on the relative orientations (cis or trans) of the two amino groups and the methyl group on the cyclohexane ring.

The primary diastereomeric distinction is made based on the relationship between the two amino groups (at C1 and C3). Further distinction arises from the position of the methyl group (at C4) relative to these amino groups.

Diagram of Stereoisomeric Relationships

The logical relationship between the different stereoisomers can be visualized as follows:

G Stereoisomeric Relationships of this compound cluster_diastereomers Diastereomeric Pairs cluster_cis Cis-Amine Diastereomers cluster_trans Trans-Amine Diastereomers Cis-Amine Isomers Cis-Amine Isomers cis-1,3-diamino-cis-4-methylcyclohexane cis-1,3-diamino-cis-4-methylcyclohexane Cis-Amine Isomers->cis-1,3-diamino-cis-4-methylcyclohexane Diastereomeric Separation cis-1,3-diamino-trans-4-methylcyclohexane cis-1,3-diamino-trans-4-methylcyclohexane Cis-Amine Isomers->cis-1,3-diamino-trans-4-methylcyclohexane Diastereomeric Separation Trans-Amine Isomers Trans-Amine Isomers trans-1,3-diamino-cis-4-methylcyclohexane trans-1,3-diamino-cis-4-methylcyclohexane Trans-Amine Isomers->trans-1,3-diamino-cis-4-methylcyclohexane Diastereomeric Separation trans-1,3-diamino-trans-4-methylcyclohexane trans-1,3-diamino-trans-4-methylcyclohexane Trans-Amine Isomers->trans-1,3-diamino-trans-4-methylcyclohexane Diastereomeric Separation Enantiomer 1a Enantiomer 1a cis-1,3-diamino-cis-4-methylcyclohexane->Enantiomer 1a Chiral Resolution Enantiomer 1b Enantiomer 1b cis-1,3-diamino-cis-4-methylcyclohexane->Enantiomer 1b Chiral Resolution Enantiomer 2a Enantiomer 2a cis-1,3-diamino-trans-4-methylcyclohexane->Enantiomer 2a Chiral Resolution Enantiomer 2b Enantiomer 2b cis-1,3-diamino-trans-4-methylcyclohexane->Enantiomer 2b Chiral Resolution Enantiomer 3a Enantiomer 3a trans-1,3-diamino-cis-4-methylcyclohexane->Enantiomer 3a Chiral Resolution Enantiomer 3b Enantiomer 3b trans-1,3-diamino-cis-4-methylcyclohexane->Enantiomer 3b Chiral Resolution Enantiomer 4a Enantiomer 4a trans-1,3-diamino-trans-4-methylcyclohexane->Enantiomer 4a Chiral Resolution Enantiomer 4b Enantiomer 4b trans-1,3-diamino-trans-4-methylcyclohexane->Enantiomer 4b Chiral Resolution Mixture of 8 Stereoisomers Mixture of 8 Stereoisomers Mixture of 8 Stereoisomers->Cis-Amine Isomers Separation Mixture of 8 Stereoisomers->Trans-Amine Isomers Separation

Caption: Flowchart illustrating the separation of the stereoisomers of this compound.

Conformational Analysis

The stereochemical behavior of the this compound isomers is dictated by the principles of conformational analysis of substituted cyclohexanes. The chair conformation is the most stable, and substituents prefer to occupy equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions.[1]

The relative stability of the different diastereomers will depend on the number and nature of the axial substituents in their most stable chair conformations. In general, isomers that can adopt a conformation with all three substituents in equatorial positions will be the most stable.

Diagram of a Chair Conformation Analysis Workflow

G Conformational Analysis Workflow Start Start Draw Diastereomer Draw Diastereomer Start->Draw Diastereomer Draw Chair Conformations Draw Chair Conformations Draw Diastereomer->Draw Chair Conformations Identify Axial/Equatorial Substituents Identify Axial/Equatorial Substituents Draw Chair Conformations->Identify Axial/Equatorial Substituents Estimate Steric Strain Estimate Steric Strain Identify Axial/Equatorial Substituents->Estimate Steric Strain Determine Most Stable Conformer Determine Most Stable Conformer Estimate Steric Strain->Determine Most Stable Conformer End End Determine Most Stable Conformer->End

Caption: A logical workflow for the conformational analysis of a given this compound stereoisomer.

Predicted Physicochemical and Spectroscopic Properties

While specific experimental data for the pure isomers are scarce, their properties can be predicted based on their structures. Diastereomers will have different physical properties (e.g., boiling point, melting point, solubility), which forms the basis for their separation. Enantiomers have identical physical properties in an achiral environment but will rotate plane-polarized light in opposite directions.

Table 1: Predicted Physicochemical Properties of this compound Isomers

PropertyPredicted Trend for DiastereomersPredicted Trend for Enantiomers
Boiling Point Higher for isomers with stronger intermolecular hydrogen bonding (less sterically hindered amine groups).Identical
Melting Point Higher for more symmetrical isomers that pack more efficiently into a crystal lattice.Identical (for a pure enantiomer)
Density Expected to show minor variations between diastereomers.Identical
Refractive Index Expected to show minor variations between diastereomers.Identical
Optical Rotation Inactive for meso compounds (if any) and racemic mixtures. Non-zero for chiral, non-racemic isomers.Equal in magnitude, opposite in sign.

Table 2: Predicted Spectroscopic Data Trends for this compound Isomers

Spectroscopic TechniquePredicted Differentiating Features
¹H NMR - Chemical Shifts: Protons in axial positions are typically shielded (appear at a lower ppm) compared to those in equatorial positions. The chemical shifts of the protons on the carbons bearing the amino and methyl groups will be highly dependent on their axial/equatorial orientation. - Coupling Constants: The magnitude of the coupling constant between adjacent protons (³JHH) is dependent on the dihedral angle. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz). This can be used to determine the conformation of the ring.
¹³C NMR - Chemical Shifts: The chemical shifts of the ring carbons are influenced by the steric environment. Carbons with axial substituents are generally shielded (lower ppm) compared to those with equatorial substituents. The number of unique carbon signals will also reflect the symmetry of the isomer.
IR Spectroscopy - N-H Stretching: The position and shape of the N-H stretching vibrations (around 3300-3500 cm⁻¹) may vary slightly between isomers due to differences in hydrogen bonding, which is influenced by the steric accessibility of the amine groups.

Experimental Protocols

Synthesis

The most common industrial synthesis of this compound involves the catalytic hydrogenation of 2,4-dinitrotoluene.[2] This process reduces the nitro groups to primary amines and saturates the aromatic ring, creating the cyclohexane core with its three stereocenters. The reaction is typically carried out at elevated temperature and pressure using a metal catalyst, such as palladium on carbon or Raney nickel.

General Experimental Protocol for Hydrogenation of 2,4-Dinitrotoluene:

  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller is charged with 2,4-dinitrotoluene and a suitable solvent (e.g., methanol, ethanol, or isopropanol).

  • Catalyst Addition: The hydrogenation catalyst (e.g., 5% Pd/C or Raney Ni, typically 1-5 mol%) is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: The reactor is sealed and purged several times with hydrogen gas. The pressure is then raised to the desired level (e.g., 50-100 atm), and the mixture is heated to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up: After cooling to room temperature and carefully venting the excess hydrogen, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product, which is a mixture of this compound stereoisomers.

Separation of Stereoisomers

The separation of the resulting mixture of stereoisomers is a significant challenge. A multi-step approach is generally required.

Diagram of Isomer Separation Workflow

G Isomer Separation Workflow Crude Mixture Crude Mixture Fractional Distillation Fractional Distillation Crude Mixture->Fractional Distillation Different Boiling Points Separated Diastereomers Separated Diastereomers Fractional Distillation->Separated Diastereomers Chiral Resolution Chiral Resolution Separated Diastereomers->Chiral Resolution Formation of Diastereomeric Salts Pure Enantiomers Pure Enantiomers Chiral Resolution->Pure Enantiomers

Caption: A general workflow for the separation of the stereoisomers of this compound.

4.2.1 Separation of Diastereomers

Diastereomers have different physical properties and can be separated by conventional techniques.

  • Fractional Distillation: Due to expected differences in boiling points, careful fractional distillation under reduced pressure can be employed to separate the diastereomeric pairs.

  • Crystallization: Fractional crystallization can also be effective if the diastereomers have significantly different solubilities in a particular solvent system and form crystalline solids.

  • Chromatography: Column chromatography on silica gel or alumina can also be used to separate diastereomers, exploiting differences in their polarity and adsorption characteristics.

4.2.2 Resolution of Enantiomers

Enantiomers have identical physical properties in an achiral environment and require a chiral resolving agent or a chiral environment for separation.

  • Formation of Diastereomeric Salts: The most common method for resolving amines is to react the racemic mixture with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The pure enantiomers of the diamine can then be recovered by treating the separated salts with a base.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used for both analytical and preparative-scale separation of enantiomers.

Conclusion

The stereochemistry of this compound is complex, with eight possible stereoisomers. While the industrial product is a mixture of these isomers, an understanding of their individual structures, conformations, and properties is crucial for advanced applications in drug discovery and materials science. This guide provides a framework for understanding the stereochemical relationships, predicting the properties of the individual isomers, and outlines the experimental strategies for their synthesis and separation. Further research involving the isolation and detailed characterization of each stereoisomer would be highly valuable to the scientific community.

References

Physical and chemical properties of HTDA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of HTDA

Disclaimer: The Acronym "HTDA"

The acronym "HTDA" is not a standard chemical identifier and can refer to at least two distinct chemical entities. This guide addresses both, with a primary focus on the biopolymer more relevant to the target audience of researchers, scientists, and drug development professionals.

  • Heterogeneously Deacetylated Chitosans (HTDA): These are derivatives of chitin, a naturally occurring polysaccharide. The "heterogeneous" nature of the deacetylation process results in a unique, non-random pattern of acetyl groups along the polymer chain, which significantly influences its physicochemical and biological properties. Given the audience, this guide will focus predominantly on this class of compounds.

  • 4-Methyl-1,3-Cyclohexanediamine: This is a small molecule, an alicyclic diamine, primarily used as a curing agent or chain extender in the production of polyurethane resins, coatings, and adhesives.[1][2]

Part 1: Heterogeneously Deacetylated Chitosans (HTDA)

Introduction

Heterogeneously deacetylated chitosans (HTDA) are polysaccharides derived from the deacetylation of chitin, the second most abundant biopolymer in nature, found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi.[3] The process of heterogeneous deacetylation, typically carried out with concentrated alkali solutions at high temperatures, results in the removal of acetyl groups from the N-acetylglucosamine units of chitin, yielding a copolymer of glucosamine and N-acetylglucosamine.[3][4]

A defining characteristic of HTDA is the non-random, regular pattern of acetylation (PA) along the polymer chain.[1][5][6] Recent research has revealed that in HTDA, acetylated units are overrepresented at every third position.[1][5][6] This regular PA distinguishes HTDA from chitosans produced by homogeneous deacetylation or chemical N-acetylation, which tend to have a more random distribution of acetyl groups.[1][5] This structural feature has profound implications for the material's physical, chemical, and biological properties, making it a subject of great interest in biomedical and agricultural research.[3][5]

Physical and Chemical Properties

The properties of HTDA are intrinsically linked to several key parameters, including the degree of deacetylation (DDA), molecular weight (MW), and the pattern of acetylation (PA).

Table 1: Key Physicochemical Parameters of Heterogeneously Deacetylated Chitosans
PropertyDescriptionTypical Range/ValueSignificance
Degree of Deacetylation (DDA) The percentage of glucosamine units relative to the total number of monomer units.70-95%Influences solubility, charge density, and biological activity.[7]
Molecular Weight (MW) The average mass of the polymer chains.10 kDa - >1000 kDaAffects viscosity, mechanical properties, and biological responses.[7]
Pattern of Acetylation (PA) The distribution of acetyl groups along the polymer chain.Regular, with acetyl groups often at every third position.[1][5]Impacts enzymatic degradation, self-assembly, and specific biological interactions.[5]
Solubility Generally insoluble in water and organic solvents; soluble in dilute acidic solutions (pH < 6.5).-The protonation of amino groups at acidic pH leads to electrostatic repulsion and dissolution.
Crystallinity Semi-crystalline, with the degree of crystallinity influenced by the DDA and preparation method.Increases with DDA.[7]Affects swelling behavior, degradation rate, and mechanical strength.
Charge Density Cationic polymer in acidic solutions due to the protonation of primary amino groups.pKa ~6.5Enables interaction with negatively charged molecules and surfaces, crucial for many applications.
Table 2: Influence of Degree of Deacetylation (DDA) on Selected Properties of Chitosan Films [7]
DDA (%)Tensile Strength (MPa)Elongation to Break (%)Average Surface Roughness (μm)Crystallinity (%)
7232.33.60.624.3
8545.37.10.7810.1
Experimental Protocols
1.3.1. Determination of the Degree of Deacetylation (DDA)

A variety of methods can be used to determine the DDA of chitosan, with NMR spectroscopy being one of the most accurate.

Protocol: ¹H NMR Spectroscopy for DDA Determination

  • Sample Preparation: Dissolve 5-10 mg of the HTDA sample in 1 mL of D₂O containing 2% (v/v) DCl. Gentle heating may be required to facilitate dissolution.

  • NMR Analysis: Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 70-90 °C) to reduce the viscosity of the solution and improve spectral resolution.

  • Data Processing: Integrate the signal corresponding to the H1 proton of the glucosamine unit (H1-D, typically around 4.9 ppm) and the signal of the three protons of the N-acetyl group (H-Ac, typically around 2.1 ppm).

  • Calculation: Calculate the DDA using the following formula: DDA (%) = [1 - (Integral of H-Ac / (3 * Integral of H1-D))] * 100

1.3.2. Characterization of the Pattern of Acetylation (PA)

The regular PA of HTDA can be elucidated through enzymatic hydrolysis followed by chromatographic analysis of the resulting oligosaccharides.

Protocol: Enzymatic Hydrolysis and SEC-RI-MS Analysis [5]

  • Enzymatic Hydrolysis:

    • Prepare a solution of HTDA in a suitable buffer (e.g., sodium acetate buffer, pH 5.5).

    • Add a specific chitosanase (e.g., from Alternaria alternata) to the solution.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period (e.g., 24 hours).

    • Terminate the reaction by heat inactivation of the enzyme (e.g., 95 °C for 10 minutes).

  • Size Exclusion Chromatography (SEC):

    • Inject the hydrolysate onto a SEC column calibrated for oligosaccharide separation.

    • Elute with an appropriate mobile phase (e.g., ammonium acetate buffer).

  • Detection:

    • Use a Refractive Index (RI) detector to monitor the elution of oligosaccharides.

    • Couple the SEC system to a Mass Spectrometer (MS) for the identification of the degree of polymerization and acetylation of the eluted fragments.

  • Data Analysis: Analyze the distribution of the resulting chito-oligosaccharides. A prevalence of trimers and multiples of trimers in the hydrolysate is indicative of the regular, "every third position" acetylation pattern of HTDA.

Mandatory Visualization

Experimental_Workflow_for_PA_Characterization cluster_preparation Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis of Hydrolysate cluster_result Result Interpretation HTDA_Sample HTDA Sample Dissolution Dissolution in Buffer HTDA_Sample->Dissolution Enzyme_Addition Addition of Chitosanase Dissolution->Enzyme_Addition Incubation Incubation (e.g., 37°C, 24h) Enzyme_Addition->Incubation SEC Size Exclusion Chromatography (SEC) Incubation->SEC RI_MS RI and MS Detection SEC->RI_MS Data_Analysis Data Analysis: Oligosaccharide Profile RI_MS->Data_Analysis PA_Determination Determination of Pattern of Acetylation (PA) Data_Analysis->PA_Determination

Caption: Workflow for the characterization of the pattern of acetylation in HTDA.

Biological Activity and Signaling Pathways

The regular pattern of acetylation in HTDA has been shown to enhance its biological activity, particularly in the context of plant immunity.[5] HTDA can act as a microbe-associated molecular pattern (MAMP), triggering plant defense responses.

The interaction of HTDA with plant cell receptors can initiate a signaling cascade leading to the production of reactive oxygen species (ROS), activation of defense-related genes, and the synthesis of antimicrobial compounds.

Plant_Immunity_Signaling_Pathway HTDA HTDA (MAMP) Receptor Plant Cell Receptor HTDA->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade ROS_Production Reactive Oxygen Species (ROS) Production Signaling_Cascade->ROS_Production Gene_Activation Activation of Defense Genes Signaling_Cascade->Gene_Activation Immune_Response Enhanced Plant Immune Response ROS_Production->Immune_Response Antimicrobial_Compounds Synthesis of Antimicrobial Compounds Gene_Activation->Antimicrobial_Compounds Antimicrobial_Compounds->Immune_Response

Caption: Simplified signaling pathway of HTDA-induced plant immunity.

Part 2: 4-Methyl-1,3-Cyclohexanediamine

Introduction

4-Methyl-1,3-Cyclohexanediamine (CAS No. 13897-55-7) is an organic compound classified as an alicyclic diamine.[1][8] It is primarily used as a curing agent and chain extender in the manufacturing of polyurethanes and epoxy resins.[1][9] Its molecular structure provides high reactivity and contributes to the enhanced mechanical and thermal properties of the resulting polymers.[2][10]

Physical and Chemical Properties
Table 3: Physical and Chemical Properties of 4-Methyl-1,3-Cyclohexanediamine
PropertyValueReference
CAS Number 13897-55-7[1][8]
Molecular Formula C₇H₁₆N₂[8][11]
Molecular Weight 128.22 g/mol [11][12]
Appearance Colorless to light yellow liquid[9][10]
Boiling Point 196.2 °C at 760 mmHg[10]
Density ~0.905 g/cm³[10]
Flash Point 83.2 °C[10]
pKa 10.56 ± 0.70 (Predicted)[8]
Solubility Soluble in water, ethanol, and other organic solvents.[1]
Applications

The primary application of 4-Methyl-1,3-Cyclohexanediamine is in polymer chemistry:

  • Polyurethane Production: It acts as a chain extender, reacting with isocyanate prepolymers to form hard segments within the polyurethane matrix, thereby enhancing the material's strength, resilience, and thermal stability.[2]

  • Epoxy Resin Curing: It serves as a curing agent, cross-linking with epoxy resins to create a dense network structure, resulting in materials with high glass transition temperatures.[9]

  • Coatings and Adhesives: Its inclusion in formulations for coatings and adhesives improves their toughness, flexibility, and chemical resistance.[2]

References

An In-depth Technical Guide to the Nucleophilic Reactivity of 4-Methylcyclohexane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcyclohexane-1,3-diamine (MCDA) is a cycloaliphatic diamine characterized by two primary amine groups attached to a methylated cyclohexane ring. These amine functionalities possess lone pairs of electrons, rendering the molecule nucleophilic and capable of reacting with electron-deficient centers. This technical guide delves into the fundamental aspects of the nucleophilic reactivity of this compound, with a primary focus on its well-established role as a curing agent in epoxy and polyurethane systems. The spatial arrangement of the amine groups and the presence of the methyl substituent significantly influence its reactivity profile.[1] This document provides a comprehensive overview of its reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations. While its primary applications are in polymer science, its structural motifs are also of interest in medicinal chemistry.[2]

Introduction to Nucleophilic Reactivity

The nucleophilic character of this compound is central to its utility in chemical synthesis. The two primary amine groups act as potent nucleophiles, readily participating in reactions with electrophiles. The 1,3-disposition of these amine groups is believed to facilitate the formation of stable six-membered transition states in certain reactions, enhancing reaction rates.[1] The methyl group at the 4-position introduces steric effects that can modulate this reactivity.[2]

Reactivity with Epoxides

In epoxy resin systems, the primary amine groups of this compound undergo a nucleophilic addition reaction with the epoxide rings of the epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA). This reaction leads to the opening of the epoxide ring and the formation of a cross-linked, rigid thermoset polymer network.[1] This diamine can be utilized as the sole curing agent or in combination with other hardeners to customize the properties of the final cured material.[2] The cycloaliphatic nature of MCDA contributes to a high glass transition temperature (Tg) in the cured epoxy, conferring excellent thermal stability.[2]

Quantitative Reactivity Data

The reactivity of this compound in epoxy systems has been quantitatively assessed, revealing important structure-activity relationships.

ParameterValueComparison/ConditionReference
Second-Order Rate Constant (k2)15-20% reductionCompared to unsubstituted cyclohexane-1,3-diamine[1]
Activation Energy (Ea) of Amine-Epoxide Reaction~5 kJ/mol increaseCompared to unsubstituted cyclohexane-1,3-diamine[1]
Glass Transition Temperature (Tg) in DGEBA resins> 120°CDense network formation[1]
Active Hydrogen Equivalent32 g/eqFor epoxy systems[1]
Amine Value850–900 mg KOH/g[1]
Experimental Protocol: Curing of DGEBA with this compound

This protocol describes a general procedure for the curing of a standard epoxy resin with this compound.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (MCDA)

  • Toluene

  • Acetone

  • Glass molds

  • Mechanical stirrer

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Universal Testing Machine

Procedure:

  • Formulation: Calculate the stoichiometric amount of MCDA required to cure the DGEBA resin based on their respective epoxy equivalent weight (EEW) and amine hydrogen equivalent weight (AHEW). A common stoichiometric ratio is 1:1 of amine hydrogen to epoxide groups.

  • Mixing: The calculated amount of MCDA is added to the DGEBA resin at room temperature. The mixture is then thoroughly stirred using a mechanical stirrer for 10-15 minutes until a homogeneous mixture is obtained.

  • Degassing: The mixture is degassed in a vacuum oven at a temperature of 50-60°C for 30 minutes to remove any entrapped air bubbles.

  • Casting: The degassed mixture is poured into preheated and release-agent-coated glass molds.

  • Curing: The curing cycle is critical for achieving optimal properties. A typical two-stage cure cycle can be employed:

    • Initial cure at 80°C for 2 hours.

    • Post-cure at 150°C for 4 hours.

  • Characterization: After curing, the samples are allowed to cool slowly to room temperature before being demolded. The cured samples can then be subjected to various analytical techniques:

    • DSC: To determine the glass transition temperature (Tg).

    • TGA: To assess thermal stability.

    • Universal Testing Machine: To measure mechanical properties such as tensile strength and modulus.

Reactivity with Isocyanates

This compound is a highly effective curing agent for isocyanate-terminated polyurethane prepolymers. The primary amine groups react with the isocyanate (-NCO) groups in a polyaddition reaction to form urea linkages.[1] This reaction is typically rapid and efficient, resulting in a cross-linked polymer network that provides rigidity and durability to the final polyurethane material.[1]

Quantitative Reactivity Data

The reaction of this compound with isocyanates is crucial for the formation of high-performance polyurethanes.

ParameterValue/RangeCondition/ObservationReference
Stoichiometric Ratio (Amine:Isocyanate)0.8:1 – 1.2:1 molesOptimal performance range[1]
Shore Hardness of Cured Polyether-based Urethanes> 80ASignificantly higher than linear aliphatic diamines[1]
UV Resistance of Cured PolyurethanesRetain 90% of initial tensile strengthAfter 1,000 hours of UV exposure[1]
Experimental Protocol: Synthesis of a Polyurethane Elastomer

This protocol outlines a general procedure for the synthesis of a polyurethane elastomer using this compound as a chain extender.

Materials:

  • Isocyanate-terminated prepolymer (e.g., based on MDI or TDI)

  • This compound (MCDA)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Mechanical stirrer

  • Casting plate

  • Drying oven

Procedure:

  • Prepolymer Solution: The isocyanate-terminated prepolymer is dissolved in a suitable solvent to achieve a desired viscosity.

  • Diamine Solution: A solution of MCDA in the same solvent is prepared separately. The amount of MCDA is calculated to achieve the desired stoichiometric ratio with the isocyanate groups of the prepolymer.

  • Reaction: The diamine solution is added to the prepolymer solution under vigorous stirring. The reaction is typically carried out at room temperature.

  • Casting: The resulting viscous solution is cast onto a level plate to a uniform thickness.

  • Curing: The cast film is cured in a drying oven at a temperature of 70-80°C for several hours to remove the solvent and complete the reaction.

  • Characterization: The resulting polyurethane elastomer film can be characterized for its mechanical properties (tensile strength, elongation at break), thermal properties (DSC, TGA), and chemical resistance.

Synthesis of this compound

The industrial synthesis of this compound typically involves the catalytic hydrogenation of dinitrotoluene isomers.[1] This process involves two main transformations: the reduction of the nitro groups to amino groups and the saturation of the aromatic ring.

Experimental Protocol: Synthesis via Hydrogenation

This protocol provides a generalized overview of the synthesis. Specific catalysts and reaction conditions are often proprietary.

Materials:

  • 2,4-Dinitrotoluene

  • Hydrogen gas

  • Catalyst (e.g., Raney Nickel, Palladium on carbon, or Ruthenium-based catalyst)

  • Solvent (e.g., Methanol, Isopropanol)

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charging the Reactor: The dinitrotoluene, solvent, and catalyst are charged into a high-pressure autoclave reactor.

  • Hydrogenation: The reactor is sealed and purged with an inert gas before being pressurized with hydrogen. The reaction is typically carried out at elevated temperatures (e.g., 90-150°C) and pressures (e.g., 100-1000 psig). The reaction mixture is agitated to ensure good contact between the reactants and the catalyst.

  • Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen.

  • Workup: Once the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

  • Purification: The solvent is removed from the filtrate by distillation. The resulting crude this compound can be further purified by vacuum distillation.

Visualizing Reaction Pathways and Workflows

Synthesis of this compound

Synthesis_Pathway DNT 2,4-Dinitrotoluene TDA Toluenediamine Intermediate DNT->TDA Reduction of Nitro Groups (H2, Catalyst) MCDA This compound TDA->MCDA Ring Hydrogenation (H2, Catalyst)

Caption: Synthesis of this compound.

Epoxy Curing Workflow

Epoxy_Curing_Workflow cluster_prep Preparation cluster_cure Curing cluster_analysis Analysis Formulation Formulation (DGEBA + MCDA) Mixing Mechanical Mixing Formulation->Mixing Degassing Vacuum Degassing Mixing->Degassing Casting Casting into Molds Degassing->Casting InitialCure Initial Cure (e.g., 80°C) Casting->InitialCure PostCure Post Cure (e.g., 150°C) InitialCure->PostCure Demolding Demolding PostCure->Demolding Characterization Characterization (DSC, TGA, Mechanical) Demolding->Characterization

Caption: Experimental workflow for epoxy resin curing.

Polyurethane Formation Logical Relationship

Polyurethane_Formation Isocyanate Isocyanate Prepolymer UreaLinkage Urea Linkage Formation (Nucleophilic Addition) Isocyanate->UreaLinkage Diamine 4-Methylcyclohexane- 1,3-diamine Diamine->UreaLinkage Polyurethane Cross-linked Polyurethane Elastomer UreaLinkage->Polyurethane

Caption: Logical relationship in polyurethane formation.

Conclusion

This compound is a versatile nucleophile with significant industrial applications, particularly as a curing agent for epoxy and polyurethane resins. Its reactivity is governed by the presence of two primary amine groups, with the cycloaliphatic backbone and methyl substituent providing a unique combination of rigidity, thermal stability, and modulated reactivity. The provided quantitative data and experimental protocols offer a foundational understanding for researchers and professionals working with this compound. Further research into its applications in other areas of organic synthesis and medicinal chemistry could unveil new opportunities for this interesting diamine.

References

An In-depth Technical Guide to the Safety and Hazards of 4-Methylcyclohexane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methylcyclohexane-1,3-diamine (CAS No: 13897-55-7), also known as HTDA, is an aliphatic diamine featuring two primary amine groups on a methyl-substituted cyclohexane ring.[1] Its molecular formula is C7H16N2, with a molecular weight of approximately 128.22 g/mol .[2][3][4] This compound typically appears as a colorless to light yellow liquid.[1][3] Due to the high reactivity of its amine groups, it serves as a highly effective curing agent and cross-linker in the manufacturing of polyurethanes and epoxy resins, imparting enhanced mechanical properties, durability, and chemical resistance to the final materials.[1][3][5] Its applications are found in structural adhesives, heavy-duty protective coatings, and grouting materials.[1][5]

This guide provides a comprehensive overview of the safety, hazards, and handling of this compound, compiled for researchers, scientists, and professionals in drug development and chemical manufacturing. It summarizes critical data from safety data sheets and toxicological assessments to ensure safe laboratory and industrial practices.

Chemical and Physical Properties

The physical and chemical properties of this compound are essential for understanding its behavior under various conditions. Key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₆N₂[1][2][3]
Molecular Weight 128.22 g/mol [3][4][6]
CAS Number 13897-55-7[2][4][7]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 196.2 °C at 760 mmHg[2]
Density 0.905 g/cm³[2]
Flash Point 83.2 °C[2]
Refractive Index 1.469[2]
pKa (Predicted) 10.56 ± 0.70[3][4][7]
Amine Value 850-900 mgKOH/g[3]
Active Hydrogen Equivalent 32 g/ep[3]

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive nature and acute oral toxicity.

Hazard ClassCategoryGHS CodeHazard StatementSource(s)
Acute Toxicity (Oral) 4H302Harmful if swallowed[1][2][7]
Skin Corrosion/Irritation 1BH314Causes severe skin burns and eye damage[1][2][7]
Serious Eye Damage 1H318Causes serious eye damage[1][2][7]
Acute Toxicity (Dermal) 4H312Harmful in contact with skin[1][8]
Flammable Liquids -H227Combustible liquid

The logic for this classification is based on its toxicological and physicochemical properties. Direct contact leads to severe tissue damage, while ingestion can be harmful.

GHS_Classification cluster_exposure Exposure Route cluster_hazard Resulting Hazard Classification oral Oral Ingestion tox_oral H302: Harmful if swallowed (Acute Toxicity, Oral, Cat. 4) oral->tox_oral dermal Skin/Eye Contact corrosion H314: Causes severe skin burns and eye damage (Skin Corrosion, Cat. 1B) dermal->corrosion phys Physical Properties combustible H227: Combustible liquid phys->combustible

Caption: GHS hazard classification workflow for this compound.

Toxicological Profile

The primary toxicological concerns are acute effects from direct contact or ingestion. Skin corrosion is defined as producing irreversible damage, including visible necrosis through the epidermis and into the dermis.[2]

EndpointValueSpeciesSource(s)
LD50 (Oral) 1030 mg/kgRat[1]

According to available safety data, the substance is not classified as a respiratory or skin sensitizer, nor is it considered germ cell mutagenic, carcinogenic, or a reproductive toxicant.[2]

Emergency Procedures

Proper and immediate response to exposure or spills is critical to mitigate harm.

A systematic approach should be followed in case of accidental exposure. In all cases of doubt or if symptoms persist, seek immediate medical advice.[2]

  • General Advice: Remove the victim from the danger area. Do not leave the affected person unattended. Take off all contaminated clothing immediately.[2]

  • Inhalation: Move the person to fresh air. If breathing is irregular or has stopped, provide artificial respiration and seek immediate medical assistance.[2][9]

  • Skin Contact: Immediately wash skin with plenty of water and soap, or rinse with a shower.[2][9]

  • Eye Contact: Rinse cautiously and copiously with clean, fresh water for at least 10-15 minutes, holding the eyelids apart.[2][9] Remove contact lenses if present and easy to do.[2] Immediately call a POISON CENTER or doctor.[2][7]

  • Ingestion: Rinse the mouth with water if the person is conscious.[2] Do NOT induce vomiting.[2][7] Call a POISON CENTER or doctor immediately.[2]

First_Aid_Workflow cluster_routes cluster_actions start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to fresh air. Provide artificial respiration if needed. inhalation->action_inhale action_skin Remove contaminated clothing. Rinse skin with water/shower. skin->action_skin action_eye Rinse eyes for 15+ minutes. Remove contact lenses. eye->action_eye action_ingest Rinse mouth. DO NOT induce vomiting. ingestion->action_ingest end_node Seek Immediate Medical Attention (Call POISON CENTER/Doctor) action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Caption: Emergency first aid workflow for exposure incidents.

The material is combustible but will not ignite readily.[2]

  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry powder, or carbon dioxide (CO2).[2][9]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream or jet.[2]

  • Hazardous Combustion Products: In case of fire, toxic fumes may be released, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][9]

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9] Do not allow firefighting water to enter drains or water courses.[2]

In the event of a spill, containment and cleanup should be performed by trained personnel.

  • Personal Precautions: Evacuate non-emergency personnel. Emergency responders should wear appropriate protective equipment, including respiratory protection.[2][9]

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[2]

  • Methods for Cleaning Up: Contain the spill using absorbent materials like sand, diatomite, or a universal binder.[2][9] Collect the material into suitable, labeled containers for disposal.[2] Ventilate the affected area after cleanup is complete.[2]

Spill_Response_Workflow start Accidental Release Detected step1 1. Ensure Personnel Safety (Evacuate, Wear full PPE) start->step1 step2 2. Control the Source (If safe to do so) step1->step2 step3 3. Prevent Spread (Cover drains, Use containment dikes) step2->step3 step4 4. Clean Up Spill (Use inert absorbent material) step3->step4 step5 5. Collect Waste (Place in labeled, sealed containers) step4->step5 step6 6. Decontaminate & Ventilate Area step5->step6 end_node Dispose of Waste per Regulations step6->end_node Polyurethane_Formation cluster_reactants Reactants diamine This compound (H₂N-R'-NH₂) reaction Polyaddition Reaction (Curing Process) diamine->reaction isocyanate Diisocyanate (O=C=N-R-N=C=O) isocyanate->reaction product Cross-linked Polyurethane (with Urea Linkages) reaction->product Forms strong -NH-CO-NH- bonds

References

Thermal Stability of 4-Methylcyclohexane-1,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physical and chemical properties of 4-methylcyclohexane-1,3-diamine is presented in Table 1. These properties are essential for understanding its behavior under different processing conditions.

PropertyValueReference(s)
CAS Number 13897-55-7[1][2]
Molecular Formula C₇H₁₆N₂[2]
Molecular Weight 128.22 g/mol [2]
Boiling Point 196.2 °C at 760 mmHg[2]
Flash Point 83.2 °C[2]
Density 0.905 g/cm³[2]
Appearance Light yellow liquid[2]

Table 1: Physicochemical Properties of this compound

Thermal Stability and Decomposition

Direct, publicly available experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) specifically for this compound is limited. However, based on the thermal behavior of similar cycloaliphatic amines and general principles of chemical stability, the following can be inferred:

  • General Stability: Cycloaliphatic amines are generally more thermally stable than their linear aliphatic counterparts due to the rigid ring structure. However, they are typically less stable than aromatic amines.

  • Decomposition Onset: The decomposition of this compound is expected to occur at elevated temperatures, likely above its boiling point. The presence of amine groups can catalyze decomposition pathways.

  • Hazardous Decomposition Products: Safety Data Sheets for this compound state that reasonably anticipated hazardous decomposition products as a result of heating are not known[1]. However, under combustion conditions, thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

To definitively determine the thermal stability, experimental analysis using TGA and DSC is required.

Experimental Protocols

The following are detailed, generalized methodologies for conducting thermogravimetric analysis and differential scanning calorimetry on liquid amine samples like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to characterize its mass loss profile as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment and prevent oxidative degradation.

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Collection: The instrument records the sample mass as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters, including:

    • Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

    • Temperature of Maximum Decomposition Rate (T_max): Determined from the peak of the derivative of the TGA curve (DTG curve).

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as boiling, and to determine the enthalpy changes associated with these transitions.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, hermetically sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere of nitrogen or argon is maintained in the DSC cell.

    • Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., -50 °C) to a temperature above the expected boiling point (e.g., 250 °C) at a controlled, constant heating rate (e.g., 10 °C/min).

    • Data Collection: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

    • Boiling Point: Characterized by a sharp endothermic peak.

    • Heat of Vaporization (ΔH_vap): Calculated from the area of the boiling endotherm.

    • Other Thermal Events: Any other endothermic or exothermic events would indicate phase transitions or reactions.

Experimental and Logical Workflows

The logical workflow for assessing the thermal stability of this compound is depicted in the following diagram.

Thermal_Stability_Workflow cluster_0 Sample Preparation & Characterization cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample This compound Sample Purity Purity Analysis (e.g., GC-MS) Sample->Purity TGA Thermogravimetric Analysis (TGA) Purity->TGA DSC Differential Scanning Calorimetry (DSC) Purity->DSC TGA_Data TGA Data Analysis (Tonset, Tmax, Mass Loss) TGA->TGA_Data Decomposition_Products Evolved Gas Analysis (EGA-MS/FTIR) TGA->Decomposition_Products Optional DSC_Data DSC Data Analysis (Boiling Point, ΔHvap) DSC->DSC_Data Report Comprehensive Thermal Stability Report TGA_Data->Report DSC_Data->Report Decomposition_Products->Report caption Figure 1. Workflow for Thermal Stability Assessment.

Figure 1. Workflow for Thermal Stability Assessment.

Signaling Pathways and Decomposition Mechanisms

While the precise thermal decomposition mechanism of this compound has not been elucidated in the literature, a plausible pathway can be hypothesized based on the principles of organic chemistry. The following diagram illustrates a potential initial step in the thermal decomposition, likely involving the cleavage of the weakest bonds.

Decomposition_Pathway MCHD This compound Heat High Temperature Initial_Products Initial Decomposition Products (e.g., Radicals, smaller amine fragments) Heat->Initial_Products Bond Scission Secondary_Products Further Fragmentation and Rearrangement Initial_Products->Secondary_Products Radical Reactions Final_Products Stable Volatile Products (e.g., NH₃, hydrocarbons, nitriles) Secondary_Products->Final_Products caption Figure 2. Postulated Decomposition Pathway.

Figure 2. Postulated Decomposition Pathway.

Disclaimer: The information provided in this guide is intended for informational purposes only and should not be considered as a substitute for rigorous experimental testing. The thermal stability of any chemical can be influenced by impurities, storage conditions, and the presence of other reactive species. It is imperative for researchers and professionals to conduct their own thermal hazard assessments under their specific process conditions.

References

Solubility Profile of 4-methylcyclohexane-1,3-diamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methylcyclohexane-1,3-diamine, a key intermediate in various industrial applications, including the synthesis of polymers and pharmaceuticals.[1] While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this guide furnishes a detailed summary of its known physical and chemical properties, which are crucial for understanding its solubility behavior. Furthermore, a standardized experimental protocol for determining the solubility of this compound in organic solvents is presented, offering a practical framework for researchers. This document aims to be an essential resource for scientists and professionals engaged in drug development and chemical synthesis, where understanding the solubility of such diamines is critical for process optimization and formulation.

Introduction

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for predicting and understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C7H16N2[2][5][8]
Molecular Weight 128.22 g/mol [2][3][5]
Appearance Colorless to light yellow liquid[1][6][7]
Boiling Point 196.2 °C to 227.68°C (rough estimate)[2][6][8][9]
Density Approximately 0.905 to 0.9394 g/cm³[2][6][7][8]
Flash Point 83.2 °C[6][7][9]
Refractive Index Approximately 1.469 to 1.4740[2][8][9]
pKa 10.56 ± 0.70 (Predicted)[2][6][8]
Vapor Pressure 0.404 mmHg at 25°C[6]

Note: Some values are estimates as indicated in the source literature.

Solubility in Organic Solvents

While specific quantitative data on the solubility of this compound in various organic solvents is not widely published, general chemical principles indicate that as an amine, it is expected to be soluble in many common organic solvents.[10] Amines with relatively low molecular weights are often miscible with polar organic solvents and show some solubility in nonpolar solvents. The presence of two amine groups and a non-polar hydrocarbon structure suggests a degree of solubility in both protic and aprotic organic solvents.

Due to the lack of specific data, experimental determination is necessary to quantify its solubility in solvents relevant to specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal equilibrium method.

4.1. Materials and Equipment

  • This compound (purity ≥ 99%)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or heating mantle with temperature control (± 0.1 °C)

  • Magnetic stirrer and stir bars

  • Glass vials or flasks with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Calibrated glassware (pipettes, volumetric flasks)

4.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.

    • Place the vial in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time to reach equilibrium should be determined experimentally (typically several hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2 hours) while maintaining the temperature.

    • Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask.

    • Determine the mass of the collected filtrate.

  • Quantitative Analysis:

    • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical instrument (GC or HPLC).

    • Analyze the diluted sample to determine the concentration of this compound.

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent to establish a calibration curve.

  • Calculation of Solubility:

    • The solubility (S) can be expressed in various units, such as g/100 g of solvent or mol/L.

    • To calculate solubility in g/100 g of solvent:

      • S = (mass of solute / mass of solvent) × 100

4.3. Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G A Start: Prepare Materials (Diamine, Solvent, Glassware) B Add Excess Diamine to Solvent in a Sealed Vial A->B C Equilibrate at Constant Temperature with Stirring B->C D Stop Stirring, Allow to Settle C->D E Withdraw and Filter Supernatant D->E F Weigh and Dilute Filtrate E->F G Analyze by GC or HPLC F->G H Calculate Solubility from Concentration Data G->H I End: Report Solubility Data H->I

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided a robust experimental protocol for determining its solubility in organic solvents. While quantitative solubility data remains a gap in the current literature, the provided methodology offers a clear path for researchers to generate this critical information. The understanding and application of such data are paramount for the effective use of this versatile diamine in research, development, and industrial manufacturing. Future studies should focus on systematically measuring and publishing the solubility of this compound in a wide array of commonly used organic solvents at various temperatures to create a comprehensive solubility profile.

References

Spectroscopic Profile of 4-methylcyclohexane-1,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the theoretical spectroscopic data for 4-methylcyclohexane-1,3-diamine, a versatile building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on established principles of spectroscopy and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These values are derived from typical chemical shifts and absorption frequencies for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-CH₃~ 0.9 - 1.0Doublet3HMethyl group protons.
Cyclohexane Ring -CH₂-~ 1.1 - 1.9Multiplet~8HMethylene protons on the cyclohexane ring.
-CH -NH₂~ 2.5 - 2.8Multiplet2HMethine protons on carbons bearing the amine groups. These are deshielded by the adjacent electronegative nitrogen.[1]
-NH~ 1.0 - 5.0Broad Singlet4HAmine protons. The chemical shift can vary significantly depending on concentration and solvent.[2][3]

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Notes
-C H₃~ 20 - 25Methyl carbon.
Cyclohexane Ring -C H₂-~ 25 - 40Methylene carbons of the cyclohexane ring.
C H-CH₃~ 30 - 35Methine carbon attached to the methyl group.
-C H-NH₂~ 45 - 55Carbons attached to the amine groups. These are deshielded by the nitrogen. Carbons adjacent to amine nitrogens typically absorb about 20 ppm further downfield than in a comparable alkane.[1] A typical range for carbons in R-CH₂-NH₂ is 37-45 ppm.[4]

Table 3: Predicted IR Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibration Type
N-H (Primary Amine)3300 - 3500MediumAsymmetric & Symmetric Stretch (typically two bands for primary amines).[1]
C-H (sp³ hybridized)2850 - 2960StrongStretch.[5][6]
N-H (Primary Amine)1550 - 1650Medium to StrongScissoring (Bending).[7]
C-H1440 - 1480MediumBending.[5]
C-N1000 - 1250Medium to WeakStretch (for aliphatic amines).[8]

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra. The specific parameters may require optimization for the instrument and sample .

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[9]

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the sample.[9][10]

    • Cap the NMR tube and gently agitate it to ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonicator.[9]

    • Ensure the final solution is clear and free of any suspended particles.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Locking : The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field.[9]

    • Shimming : The magnetic field homogeneity is optimized by a process called shimming to achieve sharp, well-resolved peaks.[9]

    • Tuning : The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.[9]

    • Acquisition : Set the appropriate spectral parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[11]

    • Initiate the acquisition sequence. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[11][12]

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive phase.

    • Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) to 0 ppm.[12]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR), a common and convenient method for liquid samples.[13]

  • Instrument Preparation :

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[13] Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe if necessary, then allow it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, water vapor).

  • Sample Measurement :

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[14]

    • Acquire the IR spectrum. The instrument directs a beam of infrared light through the crystal, where it reflects and interacts with the sample at the crystal surface.[15]

  • Data Processing and Cleanup :

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Label the significant peaks in the resulting spectrum.

    • After the measurement is complete, carefully clean the sample from the ATR crystal using a soft, lint-free wipe and an appropriate solvent.[14]

Visualization of Spectroscopic Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key chemical groups with their corresponding predicted spectroscopic signals.

Spectroscopic_Correlations cluster_mol This compound cluster_data Predicted Spectroscopic Data mol_img H_NMR ¹H NMR (ppm) H_NH2 NH₂ ~1.0-5.0 C_NMR ¹³C NMR (ppm) C_CH_NH2 C-NH₂ ~45-55 IR IR (cm⁻¹) IR_NH N-H Stretch 3300-3500 H_NH2->mol_img Amine Protons H_CH_NH2 CH-NH₂ ~2.5-2.8 H_CH_NH2->mol_img Methine Protons (adjacent to N) H_Ring Ring CH/CH₂ ~1.1-1.9 H_CH3 CH₃ ~0.9-1.0 H_CH3->mol_img Methyl Protons C_CH_NH2->mol_img Methine Carbons (adjacent to N) C_Ring Ring C ~25-40 C_CH3 CH₃ ~20-25 C_CH3->mol_img Methyl Carbon IR_NH->mol_img Amine Group IR_CH C-H Stretch 2850-2960 IR_NH_bend N-H Bend 1550-1650 IR_CN C-N Stretch 1000-1250

Figure 1. Structural correlations for predicted spectroscopic data of this compound.

References

Conformational Analysis of 4-methylcyclohexane-1,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as substituted cyclohexanes, the conformational flexibility of the ring system plays a pivotal role in determining molecular interactions. 4-methylcyclohexane-1,3-diamine is a compelling subject for conformational analysis due to its combination of alkyl and polar amino substituents, which are common moieties in pharmacologically active compounds. The spatial arrangement of these functional groups, dictated by the chair conformations of the cyclohexane ring, will govern its ability to interact with biological targets, its reactivity, and its suitability as a monomer in polymer synthesis.[1][2]

This guide will first elucidate the possible stereoisomers of this compound. Subsequently, a semi-quantitative analysis of the conformational equilibrium for each isomer will be presented, based on the established A-values for methyl and amino groups. Finally, detailed, generalized protocols for both computational and experimental determination of the conformational preferences of this molecule are provided to guide researchers in obtaining precise empirical data.

Stereoisomerism in this compound

This compound possesses three stereocenters at carbons 1, 3, and 4. This gives rise to a total of 2^3 = 8 possible stereoisomers, which can be grouped into four pairs of enantiomers. The relative stereochemistry of the three substituents (cis/trans) defines these diastereomeric pairs. A systematic nomenclature can be used to describe the spatial arrangement of the substituents relative to each other. For the purpose of this guide, we will consider the cis/trans relationships between the substituents.

The logical relationship between the possible stereoisomers can be visualized as follows:

stereoisomers cluster_diastereomers Diastereomeric Relationships This compound This compound Stereoisomers Stereoisomers This compound->Stereoisomers Diastereomers Diastereomers Stereoisomers->Diastereomers Enantiomeric Pairs Enantiomeric Pairs Diastereomers->Enantiomeric Pairs cis,cis cis-1,3-amino, cis-1,4-methyl Enantiomeric Pairs->cis,cis cis,trans cis-1,3-amino, trans-1,4-methyl Enantiomeric Pairs->cis,trans trans,cis trans-1,3-amino, cis-1,4-methyl Enantiomeric Pairs->trans,cis trans,trans trans-1,3-amino, trans-1,4-methyl Enantiomeric Pairs->trans,trans

Figure 1: Stereoisomeric relationships of this compound.

Semi-Quantitative Conformational Analysis

The conformational analysis of substituted cyclohexanes is primarily governed by the minimization of steric strain, particularly 1,3-diaxial interactions. The energetic preference for a substituent to occupy an equatorial position over an axial one is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the two conformations.[3][4]

The A-value for a methyl group is well-established to be approximately 1.7 kcal/mol.[5] The A-value for an amino (-NH2) group is reported to be approximately 1.4 kcal/mol. It is important to note that the A-value for the amino group can be influenced by the solvent due to hydrogen bonding capabilities.

The total conformational energy for a given chair conformation can be estimated by summing the A-values of all axial substituents. This allows for a comparison of the relative stabilities of the two chair conformers for each stereoisomer.

Table 1: Estimated Conformational Energies (A-values) of Substituents

SubstituentA-value (kcal/mol)
Methyl (-CH3)1.7
Amino (-NH2)1.4

Note: These values are for monosubstituted cyclohexanes and their application to polysubstituted systems assumes additivity, which is a reasonable approximation in the absence of significant intramolecular interactions.

A detailed analysis would require considering each of the four diastereomeric pairs. For each pair, the two chair conformations would be drawn, the axial substituents identified, and the total steric strain estimated by summing the corresponding A-values. The conformer with the lower total A-value will be the more stable and thus the more populated at equilibrium.

Experimental and Computational Protocols

To obtain precise quantitative data on the conformational equilibrium of each stereoisomer of this compound, a combined experimental and computational approach is recommended.

Computational Chemistry Protocol

Density Functional Theory (DFT) calculations are a powerful tool for determining the relative energies of different conformers.[2] A typical workflow for the computational analysis is as follows:

computational_workflow cluster_workflow Computational Conformational Analysis Workflow start Define Stereoisomer build Build Initial 3D Structures (Chair 1 & Chair 2) start->build geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) build->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc boltzmann Boltzmann Distribution Analysis (Population of Conformers) energy_calc->boltzmann nmr_pred Predict NMR Parameters (Chemical Shifts, Coupling Constants) boltzmann->nmr_pred end Compare with Experimental Data nmr_pred->end

Figure 2: Workflow for computational conformational analysis.

Methodology Details:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is suitable.

  • Method: A widely used and reliable method for such systems is Density Functional Theory (DFT) with a functional like B3LYP.[2]

  • Basis Set: A Pople-style basis set such as 6-311G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) should provide a good balance of accuracy and computational cost.

  • Solvation Model: To account for solvent effects, especially for the amino groups, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed.

  • Procedure:

    • For each stereoisomer, build the two possible chair conformations.

    • Perform a geometry optimization for each conformer.

    • Follow up with a frequency calculation to ensure that the optimized structures are true minima (no imaginary frequencies).

    • To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set or a more sophisticated theoretical method.

    • The relative populations of the conformers at a given temperature can be calculated from their Gibbs free energies using the Boltzmann distribution.

    • NMR chemical shifts and coupling constants can also be predicted using methods like GIAO (Gauge-Including Atomic Orbital) to aid in the interpretation of experimental spectra.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of molecules in solution. The key parameters for this analysis are the vicinal (3J) proton-proton coupling constants, which are related to the dihedral angle between the coupled protons via the Karplus equation.

Methodology Details:

  • Instrumentation: A high-field NMR spectrometer (≥ 400 MHz) is required for adequate signal dispersion.

  • Sample Preparation:

    • Synthesize and isolate each stereoisomer of this compound.

    • Prepare dilute solutions (5-10 mg/mL) in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6, depending on the solubility and the desired hydrogen-bonding environment).

  • Experiments:

    • 1D 1H NMR: To obtain an initial overview of the proton signals.

    • 1D 13C NMR and DEPT: To identify the different carbon environments.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton connectivity within spin systems.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, aiding in the unambiguous assignment of all signals.

    • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, the equilibrium constant between conformers can be determined if the interconversion is slow enough on the NMR timescale at low temperatures.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Extract the vicinal coupling constants (3JHH) for the ring protons from the 1D 1H spectrum or by using spectral simulation software.

    • For a rapid equilibrium between two chair conformers, the observed coupling constant is a weighted average of the coupling constants in each conformer. By estimating the coupling constants for purely axial-axial, axial-equatorial, and equatorial-equatorial interactions, the mole fractions of the two conformers can be calculated.

Data Presentation

All quantitative data obtained from both computational and experimental methods should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 2: Example of a Data Summary Table for a Single Stereoisomer

ConformerMethodRelative Energy (kcal/mol)Key Dihedral Angles (°)Predicted 3JHH (Hz)Experimental 3JHH (Hz)Population (%)
Chair 1 (e.g., diequatorial)DFT (B3LYP/6-311G(d,p))0.00H1a-C1-C2-H2a: ~180J(H1a, H2a): ~10-12J(H1, H2): (observed)(Calculated)
Chair 2 (e.g., diaxial)DFT (B3LYP/6-311G(d,p))(Calculated Value)H1e-C1-C2-H2e: ~60J(H1e, H2e): ~2-4(Calculated)

Conclusion

The conformational analysis of this compound is a multifaceted challenge that requires a systematic approach. By first identifying all possible stereoisomers, a combination of computational modeling and advanced NMR spectroscopy can provide a detailed picture of the conformational landscape for each. This guide has provided a theoretical framework and detailed, actionable protocols to enable researchers to undertake such an analysis. The resulting data on the preferred three-dimensional structures of these molecules is invaluable for understanding their structure-activity relationships and for the rational design of new molecules in the fields of drug discovery and materials science.

References

4-Methylcyclohexane-1,3-diamine synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylcyclohexane-1,3-diamine, including its nomenclature, chemical properties, synthesis, and key applications, with a focus on its role as a polymer curing agent.

Chemical Identity and Nomenclature

This compound is an alicyclic diamine characterized by a cyclohexane ring substituted with a methyl group and two primary amine functional groups.

IUPAC Name: this compound[1][2][3][4]

CAS Number: 13897-55-7[1][2][5][6][7]

Table 1: Synonyms and Identifiers

TypeIdentifier
Synonyms 1,3-Cyclohexanediamine, 4-methyl-[2][3][6][7]; 2,4-Diamino-1-methylcyclohexane[3][6][7]; 2,4-Diaminomethylcyclohexane[2][3][6][7]; 4-Methyl-1,3-cyclohexanediamine[3][6][7]; HTDA[7]; 1-methyl-4-cyclohexanediamine[4][6]; 2,4-Cyclohexanediamine, 1-methyl-[3][7]
Molecular Formula C7H16N2[1][2][7]
InChI InChI=1S/C7H16N2/c1-5-2-3-6(8)4-7(5)9/h5-7H,2-4,8-9H2,1H3[1][7]
InChI Key QTKDDPSHNLZGRO-UHFFFAOYSA-N[1][2][5]
SMILES CC1CCC(CC1N)N[1][3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. These properties are critical for its application in polymer chemistry, influencing its reactivity, handling, and performance characteristics.

Table 2: Quantitative Physicochemical Data

PropertyValue
Molecular Weight 128.22 g/mol [1][2][5]
Appearance Colorless to light yellow liquid[1]
Boiling Point 196.2°C at 760 mmHg[7] (227.68°C rough estimate[4][6])
Density 0.905 g/cm³[7] (0.9394 g/cm³ rough estimate[4][6])
Flash Point 83.2°C[6][7]
Vapor Pressure 0.404 mmHg at 25°C[6][7]
Refractive Index 1.469[7] (1.4740 estimate[4][6])
pKa 10.56 ± 0.70 (Predicted)[4][5][6][8]
Hydrogen Bond Donor Count 2[2]

Experimental Protocols: Synthesis

The predominant industrial synthesis of this compound involves a multi-step catalytic hydrogenation process starting from dinitrotoluene isomers.[1][2] A detailed, publicly available laboratory-scale protocol is not readily found; however, the principles and conditions of the industrial process are well-documented in patent literature.

Overall Synthetic Scheme:

The synthesis is a two-stage hydrogenation:

  • Reduction of Nitro Groups: The two nitro groups of a dinitrotoluene isomer (commonly a mixture of 2,4- and 2,6-dinitrotoluene) are reduced to primary amine groups to form 4-methyl-1,3-phenylenediamine (toluenediamine).

  • Aromatic Ring Saturation: The aromatic ring of the resulting toluenediamine is hydrogenated to yield the final product, this compound.

Methodology for Industrial Scale Synthesis (Summary):

This process is typically run as a continuous liquid-phase catalytic hydrogenation.

  • Starting Materials:

    • Dinitrotoluene (DNT), often a molten mixture of isomers.

    • Hydrogen gas (H₂).

    • Catalyst (e.g., Raney nickel, Palladium on carbon (Pd/C), or Platinum-based catalysts).[6]

    • Solvent (optional, can include alcohols like methanol).

  • Reaction Conditions:

    • Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 150°C.[6]

    • Pressure: High hydrogen pressures are required, generally from 1.0 to 2.5 MPa (10-25 bar) or higher.[6]

  • Procedure Outline:

    • Reactor Charging: Molten dinitrotoluene and the hydrogenation catalyst are fed continuously into a high-pressure reactor.

    • Inerting: The reactor system is purged first with nitrogen and then with hydrogen to remove all oxygen.

    • Hydrogenation: Pressurized hydrogen is introduced into the reactor with vigorous agitation to ensure efficient gas-liquid-solid mixing. The reaction is highly exothermic, and temperature is controlled via internal cooling coils or external heat exchangers.

    • Catalyst Separation: The reaction mixture, containing the product, is passed through a filtration system (e.g., a cross-flow filter) to separate the solid catalyst for recycling.

    • Product Isolation and Purification: The crude product stream is processed to remove water (a byproduct of the reaction) and any remaining solvent. Final purification is typically achieved through distillation to yield high-purity this compound.

Applications in Polymer Science: Curing Mechanisms

A primary application of this compound is as a curing agent or chain extender for epoxy and polyurethane resins.[1][9] Its two primary amine groups are highly reactive towards isocyanate and epoxide functionalities, leading to the formation of durable, cross-linked polymer networks.

Polyurethane Curing Pathway

In polyurethane systems, the diamine reacts with isocyanate (-NCO) groups on a prepolymer to form strong urea linkages (-NH-CO-NH-). This reaction is rapid and is fundamental to the curing of many polyurethane elastomers, coatings, and adhesives.

Polyurethane_Curing cluster_reaction Reaction Detail prepolymer Isocyanate-Terminated Prepolymer (R'-NCO) plus + prepolymer->plus diamine This compound (H₂N-R-NH₂) urea Cross-linked Polyurethane (Formation of Urea Linkage) diamine->urea Nucleophilic Addition plus->diamine R_NCO R'—N=C=O intermediate R'—NH—C(=O)—NH—R— R_NCO->intermediate + H₂N—R— H2N_R H₂N—R—

Caption: Polyurethane curing via reaction of isocyanate with this compound.

Epoxy Curing Pathway

Similarly, in epoxy systems, the primary amine groups act as nucleophiles, attacking and opening the epoxide ring. Each primary amine has two active hydrogens, allowing it to react with two epoxide groups, leading to a densely cross-linked, thermoset polymer network with high mechanical strength and chemical resistance.

Epoxy_Curing cluster_reaction Reaction Detail epoxy Epoxy Resin (with Epoxide Ring) plus + epoxy->plus diamine This compound (H₂N-R-NH₂) cured_epoxy Cured Epoxy Network (Formation of Hydroxyl and Secondary/Tertiary Amines) diamine->cured_epoxy Ring-Opening Addition plus->diamine epoxide_ring R'—(CH-O-CH₂) product R'—(CH(OH)-CH₂-NH)—R— epoxide_ring->product + H₂N—R— amine_group H₂N—R—

Caption: Epoxy resin curing via nucleophilic ring-opening by this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Methylcyclohexane-1,3-diamine as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of 4-methylcyclohexane-1,3-diamine (4-MCDA) as a highly effective curing agent for epoxy resin systems. This document is intended for researchers, scientists, and drug development professionals exploring advanced materials. It covers the fundamental properties, curing mechanisms, experimental procedures for preparation and characterization, and safety guidelines. Included are quantitative data tables for key performance metrics and visual diagrams of the curing reaction and experimental workflows.

Introduction

This compound (CAS: 13897-55-7), hereafter referred to as 4-MCDA, is a cycloaliphatic diamine used as a curing agent or hardener for epoxy and polyurethane resins.[1][2] Its chemical formula is C7H16N2.[3] The molecule features a cyclohexane ring that imparts rigidity, while two primary amine groups provide reactive sites for cross-linking.[3] This unique structure results in cured epoxy systems with enhanced mechanical properties, thermal stability, and chemical resistance.[1][4]

Key features of 4-MCDA as a curing agent include:

  • High Reactivity: The primary amine groups react efficiently with epoxide rings, allowing for curing at ambient or slightly elevated temperatures.[1][4]

  • Low Viscosity: Its low viscosity (5–15 mPa·s) facilitates easy mixing and homogeneous dispersion within the epoxy matrix, reducing the likelihood of void formation.[3]

  • Enhanced Mechanical Properties: The rigid cycloaliphatic backbone contributes to higher tensile strength and Shore hardness in the final cured polymer.[3]

  • Good Thermal Stability: Epoxy resins cured with 4-MCDA can achieve high glass transition temperatures (Tg), often exceeding 120°C.[1][3]

While its primary application is in polymer science for coatings, adhesives, and composites, 4-MCDA is also being explored as a structural scaffold in medicinal chemistry and drug discovery due to its unique three-dimensional structure.[1][3][4]

Physicochemical Properties and Performance Data

The properties of 4-MCDA and its performance in typical epoxy formulations are summarized below. Data has been compiled from various technical sources.[1][3][4]

PropertyValueReference(s)
Chemical Identity
CAS Number13897-55-7[5]
Molecular FormulaC7H16N2[3]
Molecular Weight128.22 g/mol [5]
AppearanceColorless to light yellow liquid[3]
Curing Properties
Amine Value820–900 mg KOH/g[3][4]
Active Hydrogen Equivalent~32 g/eq[3]
Viscosity5–15 mPa·s[3]
Performance in DGEBA *
Glass Transition (Tg)> 120 °C[1][3]
Shore Hardness> 80A[3]
UV Resistance**Retains 90% of tensile strength (1000 hrs UV)[1][3]

*DGEBA: Diglycidyl ether of bisphenol A, a common epoxy resin. **Data from polyurethane formulations, indicating good UV stability of the cycloaliphatic structure.

Curing Mechanism and Stoichiometry

The curing of epoxy resins with 4-MCDA is a polyaddition reaction. The active hydrogen atoms on the primary amine groups act as nucleophiles, attacking the electrophilic carbon atoms of the epoxide ring. This results in the opening of the ring and the formation of a hydroxyl group and a covalent bond between the nitrogen and carbon atoms. As the reaction proceeds, a highly cross-linked, three-dimensional thermoset network is formed.[1][6]

Each primary amine group contains two active hydrogens, and with two primary amine groups, the 4-MCDA molecule has a total of four active sites for reaction.

G cluster_reactants Reactants cluster_product Product reagent_node reagent_node product_node product_node process_node process_node epoxy Epoxy Resin (DGEBA) (Epoxide Groups) network Cross-Linked Polymer Network (Thermoset) epoxy->network Ring-Opening Reaction amine 4-MCDA (Primary Amine Groups) amine->network Polyaddition

Caption: Epoxy Curing Reaction with 4-MCDA.

Calculating Stoichiometry

To achieve optimal properties, the curing agent and epoxy resin should be mixed in a stoichiometric ratio. The ideal parts by weight of the curing agent per 100 parts of resin (phr) can be calculated using the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin.

AHEW of 4-MCDA: AHEW = Molecular Weight / Number of Active Hydrogens = 128.22 / 4 = 32.06 g/eq

Calculation Formula: phr (Hardener) = (AHEW / EEW) * 100

Example: For a standard DGEBA resin with an EEW of 188 g/eq: phr (4-MCDA) = (32.06 / 188) * 100 ≈ 17.1 parts per hundred resin

A supplier datasheet suggests a ratio of 100:16 for a "128 Resin," which aligns closely with this calculation.[4]

Experimental Protocols

Safety Precaution: 4-MCDA is corrosive and can cause severe skin burns and eye damage.[3][7] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

Protocol 1: Preparation and Curing of Epoxy Resin

Objective: To prepare and cure a standard epoxy system using 4-MCDA.

Materials:

  • Liquid Epoxy Resin (e.g., DGEBA, EEW 185-192 g/eq)

  • This compound (4-MCDA) Curing Agent

  • Disposable mixing cups and stirring rods

  • Digital weighing balance (0.01 g precision)

  • Vacuum desiccator or centrifuge for degassing (optional)

  • Molds for casting test specimens (e.g., silicone or PTFE)

  • Programmable laboratory oven

Methodology:

  • Resin Preparation: Place a mixing cup on the balance and tare. Weigh the desired amount of epoxy resin (e.g., 50.00 g) into the cup.

  • Curing Agent Calculation: Calculate the required mass of 4-MCDA based on the EEW of your specific resin. Using the example ratio of 17.1 phr: 50.00 g resin * 0.171 = 8.55 g of 4-MCDA.

  • Mixing: Tare the balance with the cup of resin. Carefully add the calculated amount of 4-MCDA to the resin.

  • Homogenization: Mix the components thoroughly with a stirring rod for 3-5 minutes. Scrape the sides and bottom of the cup to ensure a homogeneous mixture. The low viscosity of 4-MCDA should facilitate this process.[3]

  • Degassing (Optional but Recommended): To remove air bubbles introduced during mixing, place the mixture in a vacuum desiccator for 5-10 minutes or until bubbling subsides.

  • Casting: Pour the mixed, degassed formulation into the desired molds.

  • Curing Schedule:

    • Initial Cure (Gelation): Allow the cast samples to cure at room temperature (20-25°C) for 24 hours. A curing time of approximately 1 hour and 55 minutes has been noted for gelation.[4]

    • Post-Cure: Place the samples in a programmable oven and apply a post-curing cycle. A typical schedule is 2 hours at 80°C followed by 3 hours at 125°C. This ensures the reaction proceeds to completion for optimal Tg and mechanical properties.

Protocol 2: Thermomechanical Characterization

Objective: To characterize the properties of the cured epoxy samples using standard analytical techniques.

Workflow: The general workflow for characterization is outlined below.

Caption: Workflow for Cured Epoxy Characterization.

Methodologies:

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg).

    • Procedure:

      • Prepare a small sample (5-10 mg) from a cured specimen.

      • Place the sample in an aluminum DSC pan and seal.

      • Heat the sample in the DSC instrument from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

      • The Tg is identified as the midpoint of the step change in the heat flow curve.

  • Dynamic Mechanical Analysis (DMA):

    • Purpose: To measure thermomechanical properties like storage modulus (E') and tan delta.

    • Procedure:

      • Prepare a rectangular specimen (e.g., 50mm x 10mm x 2mm) from a cured sample.

      • Mount the specimen in the DMA instrument using a single cantilever or three-point bending clamp.

      • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from 25°C to 200°C at 3°C/min.

      • The storage modulus, loss modulus, and tan delta (loss modulus / storage modulus) are recorded as a function of temperature. The peak of the tan delta curve is often used as another measure of Tg.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability and decomposition profile.

    • Procedure:

      • Place a small sample (10-15 mg) of the cured material into a TGA crucible.

      • Heat the sample from room temperature to 700°C at a rate of 10°C/min under a nitrogen atmosphere.

      • Record the mass loss as a function of temperature. The onset of decomposition provides information on the material's thermal stability.[8]

Safety and Handling

4-MCDA is a hazardous material requiring strict safety protocols.[3]

  • Hazards:

    • Causes severe skin burns and eye damage.[3][7]

    • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[7]

    • May cause irritation to the respiratory tract upon inhalation of vapors.[3]

  • Handling:

    • Always work in a well-ventilated area or fume hood.[9]

    • Wear appropriate PPE: chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7]

    • Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[7]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Disposal:

    • Dispose of waste material and contaminated containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a versatile and high-performance curing agent for epoxy systems. Its low viscosity, high reactivity, and the rigid cycloaliphatic structure contribute to cured materials with excellent mechanical strength, high glass transition temperatures, and good durability.[1][3][4] The protocols outlined in this document provide a standardized framework for researchers to effectively formulate and characterize epoxy systems using 4-MCDA, enabling its application in advanced materials for diverse fields, from industrial coatings to specialized research applications.

References

Application Notes and Protocols for 4-Methylcyclohexane-1,3-diamine in Polyurethane Elastomer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexane-1,3-diamine (MCDA), also known as HTDA, is a cycloaliphatic diamine that serves as a highly effective chain extender and curing agent in the synthesis of polyurethane (PU) elastomers.[1][2] Its unique molecular structure imparts significant performance enhancements to the final polymer, making it a valuable component for demanding applications. The incorporation of MCDA into the polyurethane matrix leads to the formation of urea linkages, which contribute to increased rigidity, thermal stability, and chemical resistance.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyurethane elastomers utilizing this compound.

The alicyclic nature of MCDA contributes to improved mechanical properties, including higher tensile strength and modulus, as well as an increased glass transition temperature (Tg) of the polyurethane.[1] These characteristics make MCDA-based polyurethane elastomers suitable for a wide range of applications, including industrial components, automotive parts, high-performance coatings, and adhesives.[1]

Key Properties and Advantages

The use of this compound as a chain extender in polyurethane elastomers offers several distinct advantages:

  • Enhanced Mechanical Properties: MCDA significantly increases the hardness, tensile strength, and modulus of polyurethane elastomers.[1] The rigid cycloaliphatic structure of MCDA contributes to the formation of well-defined hard segments within the polymer matrix.

  • Improved Thermal Stability: The urea linkages formed by the reaction of the diamine with isocyanate groups are more thermally stable than the urethane linkages formed from diol chain extenders. This results in elastomers with a higher service temperature and improved resistance to thermal degradation.[3]

  • Excellent Chemical and Moisture Resistance: The incorporation of MCDA enhances the resistance of polyurethane elastomers to a variety of chemicals and reduces their susceptibility to hydrolysis.[1][2]

  • High Reactivity: As a primary diamine, MCDA exhibits high reactivity with isocyanate groups, allowing for rapid curing and shorter cycle times in manufacturing processes.[2]

Data Summary

PropertyTypical PU Elastomer (Diol Extender)PU Elastomer with MCDA ExtenderReference
Mechanical Properties
Shore A Hardness70 - 9580 - 98[4]
Tensile Strength10 - 50 MPa30 - 60 MPa[5]
Elongation at Break300 - 700%200 - 500%[5]
Thermal Properties
Glass Transition Temp. (Tg)-50 to -20 °C (Soft Segment)-40 to -10 °C (Soft Segment)[1]
Service TemperatureUp to 70 °CUp to 100 °C[4]

Experimental Protocols

The following protocols describe the synthesis and characterization of a polyurethane elastomer using this compound as a chain extender. The "prepolymer method" is a common and effective approach for synthesizing these materials.[6]

Protocol 1: Synthesis of Polyurethane Elastomer

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol - PTMEG, molecular weight 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • Chain Extender: this compound (MCDA)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., Dry N,N-Dimethylformamide - DMF, if solution polymerization is desired)

Procedure:

  • Prepolymer Formation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the calculated amount of polyol (e.g., 1 mole).

    • Heat the polyol to 60-70°C under vacuum for 1-2 hours to remove any residual moisture.

    • Cool the polyol to 50-60°C under a nitrogen atmosphere.

    • Add the diisocyanate (e.g., 2 moles) to the flask with vigorous stirring. The NCO:OH ratio should be approximately 2:1.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight of the total reactants).

    • Increase the temperature to 80-90°C and maintain for 2-3 hours, or until the isocyanate content reaches the theoretical value, which can be determined by titration (ASTM D2572-97). This forms the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer to 60-70°C.

    • In a separate vessel, dissolve the calculated amount of this compound (e.g., 1 mole) in a suitable solvent if necessary. The stoichiometry of the amine groups in MCDA to the remaining isocyanate groups in the prepolymer should be carefully controlled, typically in the range of 0.95:1 to 1.05:1.

    • Slowly add the MCDA solution to the stirred prepolymer. The addition should be done carefully to control the exothermic reaction.

    • After the addition is complete, continue stirring for a short period (e.g., 5-15 minutes) until the viscosity increases significantly.

  • Casting and Curing:

    • Pour the viscous polymer mixture into a preheated mold treated with a mold release agent.

    • Cure the cast elastomer in an oven at a specific temperature and duration (e.g., 100-120°C for 16-24 hours). The curing schedule will depend on the specific formulation.

    • After curing, allow the elastomer to cool to room temperature before demolding.

    • Post-cure the demolded elastomer at room temperature for at least 7 days to allow for the completion of all reactions and for the properties to stabilize.

Protocol 2: Characterization of Polyurethane Elastomer

1. Mechanical Properties (ASTM D412):

  • Cut dumbbell-shaped specimens from the cured elastomer sheets.

  • Perform tensile testing using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).

  • Record the tensile strength, elongation at break, and modulus at 100% and 300% elongation.

2. Hardness (ASTM D2240):

  • Measure the Shore A hardness of the cured elastomer using a durometer. Take multiple readings at different points on the sample surface and calculate the average.

3. Thermal Properties:

  • Differential Scanning Calorimetry (DSC):

    • Use a small sample (5-10 mg) of the elastomer.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a temperature range (e.g., -100°C to 250°C) to determine the glass transition temperature (Tg) of the soft and hard segments.

  • Thermogravimetric Analysis (TGA):

    • Heat a small sample (5-10 mg) of the elastomer in a TGA instrument under a nitrogen atmosphere.

    • Increase the temperature at a constant rate (e.g., 10°C/min) to determine the onset of thermal decomposition and the degradation profile of the material.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow for the preparation and characterization of polyurethane elastomers using this compound.

G Diisocyanate Diisocyanate (e.g., MDI) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Reaction Polyol Polyol (e.g., PTMEG) Polyol->Prepolymer Reaction Elastomer Polyurethane-Urea Elastomer Prepolymer->Elastomer Chain Extension MCDA This compound (Chain Extender) MCDA->Elastomer

Caption: Chemical synthesis pathway of a polyurethane-urea elastomer.

G Start Start Prepolymer_Synth Prepolymer Synthesis (Polyol + Diisocyanate) Start->Prepolymer_Synth Chain_Ext Chain Extension (with MCDA) Prepolymer_Synth->Chain_Ext Casting Casting and Curing Chain_Ext->Casting Characterization Characterization Casting->Characterization Mechanical Mechanical Testing (Tensile, Hardness) Characterization->Mechanical Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal End End Mechanical->End Thermal->End

Caption: Experimental workflow for polyurethane elastomer synthesis and characterization.

References

Application Notes: Protocol for Using 4-Methylcyclohexane-1,3-diamine in Structural Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers and scientists in materials science and engineering.

Introduction: 4-Methylcyclohexane-1,3-diamine (4-MCDA) is a cycloaliphatic amine that serves as an effective curing agent for epoxy resins in structural adhesive applications.[1][2][3] Its unique molecular structure, featuring a cyclohexane ring, imparts rigidity, high glass transition temperature (Tg), and good mechanical properties to the cured adhesive.[4][5] Cycloaliphatic amines are known for producing cured epoxy systems with high chemical and temperature resistance.[6][7] This document provides a detailed protocol for the formulation, application, and characterization of a two-part structural adhesive using 4-MCDA as a curing agent.

Materials and Equipment

Materials:

  • Epoxy Resin: A standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 182-192 g/eq.

  • Curing Agent: this compound (CAS: 13897-55-7).[1][4]

    • Molecular Weight: 128.22 g/mol .[4][8]

    • Amine Hydrogen Equivalent Weight (AHEW): 32 g/eq.[4]

  • Substrates: Metal plates (e.g., aluminum or steel) for lap shear testing, prepared as per ASTM D1002.[9][10]

  • Solvents: Acetone or isopropanol for cleaning substrates.

  • Mixing Cups and Stirring Rods: Disposable.

  • Mold Release Agent: For casting specimens for mechanical and thermal testing.

Equipment:

  • Analytical Balance: For accurate weighing of resin and curing agent.

  • Vacuum Oven or Desiccator: For degassing the mixed adhesive.

  • Hot Plate or Curing Oven: For controlled curing of adhesive specimens.

  • Universal Testing Machine (UTM): Equipped with grips for tensile and lap shear testing.[11][12][13]

  • Dynamic Mechanical Analyzer (DMA): For determining the glass transition temperature (Tg).[14][15]

  • Safety Equipment: Safety glasses, gloves, and a lab coat.

Experimental Protocols

2.1. Formulation of the Structural Adhesive

The formulation is based on the stoichiometric ratio of the epoxy resin and the amine curing agent to ensure optimal cross-linking and performance.[16]

2.1.1. Calculation of Stoichiometric Ratio:

The parts by weight (phr) of the curing agent required per 100 parts of epoxy resin are calculated using the following formula:

phr = (AHEW / EEW) * 100

Where:

  • AHEW is the amine hydrogen equivalent weight of the curing agent (32 g/eq for 4-MCDA).[4]

  • EEW is the epoxy equivalent weight of the resin (e.g., 188 g/eq for a standard DGEBA resin).

Example Calculation: phr = (32 / 188) * 100 ≈ 17 parts by weight of 4-MCDA per 100 parts of epoxy resin.

2.1.2. Mixing Procedure:

  • Accurately weigh 100 parts of the DGEBA epoxy resin into a clean, dry mixing cup.

  • Accurately weigh the calculated parts (e.g., 17 parts) of 4-MCDA into the same cup.

  • Thoroughly mix the two components with a stirring rod for 3-5 minutes until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven or desiccator to remove any entrapped air bubbles.

2.2. Specimen Preparation and Curing

2.2.1. Lap Shear Specimen Preparation (ASTM D1002): [9]

  • Clean the surfaces of the metal substrates (e.g., 1-inch wide aluminum strips) with acetone or isopropanol.[17]

  • Apply a thin, uniform layer of the mixed adhesive to a defined overlap area (e.g., 0.5 inches).[9]

  • Assemble the single-lap-joint specimen and clamp it to ensure a consistent bond line thickness.[17]

  • Cure the assembled specimens in an oven. A typical curing schedule for cycloaliphatic amine systems is 2 hours at 80°C followed by 3 hours at 150°C. Note that higher temperatures may be required for full cure.[18][19]

2.2.2. Bulk Specimen Preparation for Tensile and Thermal Analysis:

  • Prepare a mold with the desired specimen geometry (e.g., dumbbell shape for tensile testing according to ASTM D638).[20][21]

  • Apply a mold release agent to the mold surfaces.

  • Pour the degassed adhesive mixture into the mold.

  • Cure the mold in the oven using the same curing schedule as for the lap shear specimens.

  • Allow the specimens to cool to room temperature before demolding.

2.3. Characterization of the Cured Adhesive

2.3.1. Lap Shear Strength Testing (ASTM D1002):

  • Place the cured lap shear specimen in the grips of a Universal Testing Machine.[12]

  • Apply a tensile load at a constant crosshead speed of 1.3 mm/min (0.05 in/min) until the bond fails.[9][17]

  • Record the maximum load at failure.[12]

  • Calculate the shear strength by dividing the maximum load by the overlap area.[12][17]

2.3.2. Tensile Properties Testing (ASTM D638): [11][20]

  • Secure the dumbbell-shaped specimen in the grips of the UTM.

  • Apply a tensile load at a specified rate until the specimen fractures.

  • Record the tensile strength, elongation at break, and tensile modulus.[13][22]

2.3.3. Glass Transition Temperature (Tg) Determination (ASTM E1640): [14][23][24]

  • Cut a rectangular specimen from the cured bulk adhesive (e.g., 1 mm x 5 mm x 20 mm).[15]

  • Place the specimen in the DMA instrument.

  • Apply an oscillating mechanical stress at a set frequency while ramping the temperature (e.g., from 30°C to 200°C at a rate of 3°C/min).

  • The Tg can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.[25]

Data Presentation

The following table summarizes typical performance data for an epoxy structural adhesive cured with a cycloaliphatic amine like 4-MCDA.

PropertyTest MethodTypical Value
Mechanical Properties
Lap Shear Strength (Aluminum)ASTM D100215 - 25 MPa
Tensile StrengthASTM D63860 - 80 MPa
Tensile ModulusASTM D6382.5 - 3.5 GPa
Elongation at BreakASTM D6383 - 6 %
Thermal Properties
Glass Transition Temperature (Tg)ASTM E1640 (DMA)120 - 150 °C

Note: These values are representative and can vary depending on the specific epoxy resin, curing conditions, and substrate preparation.

Visualizations

Experimental Workflow Diagram:

experimental_workflow formulation Formulation mixing Mixing & Degassing formulation->mixing spec_prep Specimen Preparation mixing->spec_prep curing Curing spec_prep->curing testing Characterization curing->testing lap_shear Lap Shear (ASTM D1002) testing->lap_shear tensile Tensile (ASTM D638) testing->tensile dma DMA (ASTM E1640) testing->dma

Caption: Workflow for adhesive formulation, preparation, and testing.

Epoxy-Amine Curing Reaction Pathway:

curing_reaction cluster_reactants Reactants cluster_products Cured Network epoxy Epoxy Group secondary_amine Secondary Amine epoxy->secondary_amine + Amine amine Primary Amine (from 4-MCDA) tertiary_amine Tertiary Amine (Cross-link) secondary_amine->tertiary_amine + Epoxy

Caption: Simplified reaction of epoxy and primary amine groups.

References

Application Notes and Protocols: 4-Methylcyclohexane-1,3-diamine as a Cross-linker for Polyamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexane-1,3-diamine (HTDA) is a cycloaliphatic diamine utilized as a versatile cross-linking agent, or curative, in the synthesis of high-performance polymers. While its application in polyurethanes and epoxy resins is well-documented, its use in modifying the properties of polyamides is an area of growing interest. The incorporation of HTDA into a polyamide network can significantly enhance its mechanical strength, thermal stability, and chemical resistance.[1][2] Its unique cyclic and methylated structure imparts rigidity and disrupts polymer chain packing, leading to materials with tailored properties suitable for demanding applications.[1][3]

These enhanced polyamides have potential applications in various fields, including the development of advanced materials for medical devices, drug delivery systems, and specialized industrial components where durability and resistance to harsh environments are critical.

Rationale for Use

The primary amine groups of this compound exhibit high reactivity toward electrophilic functional groups, such as those found in diacid chlorides or isocyanates, facilitating the formation of a robust, cross-linked polymer network.[1][3] The resulting three-dimensional structure enhances the material's properties compared to linear polyamides.

Key advantages of using this compound include:

  • Enhanced Mechanical Properties: The rigid cyclohexane ring in the HTDA structure contributes to increased hardness and tensile strength of the resulting polyamide.[1]

  • Improved Thermal Stability: Cross-linking restricts polymer chain mobility, leading to higher glass transition temperatures (Tg) and improved performance at elevated temperatures.[4]

  • Increased Chemical Resistance: The dense, cross-linked network limits the penetration of solvents and other chemicals, thereby improving the material's chemical resistance.[2]

Experimental Protocols

Due to a lack of specific literature detailing the use of this compound as a primary cross-linker in polyamide synthesis, the following are generalized protocols for interfacial and solution polymerization, adapted from established methods for similar aliphatic diamines. Researchers should consider these as starting points and optimize the reaction conditions for their specific application.

Protocol 1: Interfacial Polymerization for Thin Film Synthesis

Interfacial polymerization is a suitable method for producing thin, cross-linked polyamide films, often used in membrane applications. The reaction occurs at the interface of two immiscible liquids.

Materials:

  • Aqueous Phase:

    • Primary Diamine (e.g., hexamethylenediamine)

    • This compound (Cross-linker)

    • Sodium carbonate (Na₂CO₃) (Acid scavenger)

    • Deionized water

  • Organic Phase:

    • Diacid chloride (e.g., terephthaloyl chloride or sebacoyl chloride)

    • Anhydrous organic solvent (e.g., hexane or dichloromethane)

Procedure:

  • Prepare the Aqueous Phase: Dissolve the primary diamine and a specific molar percentage of this compound in deionized water containing sodium carbonate. The concentration of the diamines will influence the film's properties.

  • Prepare the Organic Phase: Dissolve the diacid chloride in the anhydrous organic solvent.

  • Initiate Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker. A polyamide film will form instantly at the interface.

  • Film Formation: The polyamide film can be drawn out from the interface as a continuous sheet.

  • Washing and Drying: Thoroughly wash the resulting film with deionized water and then with a solvent like ethanol to remove unreacted monomers and byproducts. Dry the film in a vacuum oven at a moderate temperature (e.g., 60 °C).

Protocol 2: Solution Polymerization for Bulk Material Synthesis

Solution polymerization is suitable for producing cross-linked polyamide resins in bulk.

Materials:

  • Primary Diamine (e.g., hexamethylenediamine)

  • This compound (Cross-linker)

  • Diacid chloride (e.g., isophthaloyl chloride)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP))

  • Acid scavenger (e.g., pyridine or triethylamine)

Procedure:

  • Dissolve Diamines: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve the primary diamine and the desired molar ratio of this compound in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the Solution: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Add Diacid Chloride: Slowly add the diacid chloride, either as a solid or dissolved in a small amount of the same solvent, to the stirred diamine solution. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature for several hours.

  • Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as water or methanol. Filter the precipitate and wash it thoroughly with water and methanol to remove unreacted monomers and salts.

  • Drying: Dry the cross-linked polyamide powder in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

Data Presentation

Table 1: Expected Impact on Mechanical Properties of Polyamides

PropertyExpected Change with HTDA Cross-linkingRationale
Tensile Strength IncreaseThe rigid cyclic structure and cross-linking increase the stress required to deform the material.[5]
Young's Modulus IncreaseReduced chain mobility due to cross-linking leads to a stiffer material.[6]
Elongation at Break DecreaseThe formation of a rigid 3D network restricts chain movement and reduces ductility.
Hardness IncreaseIncreased cross-link density leads to a harder material surface.[1]

Table 2: Expected Impact on Thermal Properties of Polyamides

PropertyExpected Change with HTDA Cross-linkingRationale
Glass Transition Temperature (Tg) IncreaseCross-linking restricts the segmental motion of polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state.[6][7]
Melting Temperature (Tm) May Decrease or BroadenCross-linking can disrupt the crystalline structure of the polyamide, leading to a less defined melting point.[6]
Thermal Decomposition Temperature IncreaseThe stable, cross-linked network generally requires higher temperatures to break down.[4]

Table 3: Expected Impact on Chemical Properties of Polyamides

PropertyExpected Change with HTDA Cross-linkingRationale
Solvent Resistance IncreaseThe dense, cross-linked network hinders the diffusion of solvent molecules into the polymer matrix.[2]
Moisture Absorption DecreaseThe reduced free volume and more hydrophobic nature of the cycloaliphatic cross-linker can lower water uptake.

Visualizations

Polyamide_Crosslinking_Workflow cluster_Monomers Monomer Preparation cluster_Polymerization Polymerization cluster_Processing Post-Polymerization cluster_Characterization Characterization PrimaryDiamine Primary Diamine (e.g., Hexamethylenediamine) Polymerization Interfacial or Solution Polymerization PrimaryDiamine->Polymerization Crosslinker Cross-linker (this compound) Crosslinker->Polymerization DiacidChloride Diacid Chloride (e.g., Terephthaloyl Chloride) DiacidChloride->Polymerization Purification Purification (Washing & Precipitation) Polymerization->Purification Drying Drying Purification->Drying CrosslinkedPolyamide Cross-linked Polyamide Drying->CrosslinkedPolyamide Analysis Property Analysis (Mechanical, Thermal, Chemical) CrosslinkedPolyamide->Analysis

Caption: General workflow for the synthesis and characterization of cross-linked polyamides.

Signaling_Pathway Monomers Diamine Monomers (Primary + Cross-linker) + Diacid Chloride Initiation Nucleophilic Attack of Amine on Carbonyl Carbon Monomers->Initiation Reaction Initiation Propagation Chain Growth and Cross-linking Initiation->Propagation Polycondensation Termination Formation of 3D Polyamide Network Propagation->Termination Network Formation

Caption: Simplified reaction pathway for polyamide cross-linking.

References

Application Note: Reaction Kinetics of 4-Methylcyclohexane-1,3-diamine with Isocyanates for Polyurea Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylcyclohexane-1,3-diamine (MCDA) is a cycloaliphatic diamine monomer used in the synthesis of high-performance polyureas. The reaction of its primary amine groups with the isocyanate groups of di- or polyisocyanates results in the formation of urea linkages, leading to the development of robust polymer networks. Understanding the reaction kinetics of MCDA with various isocyanates is crucial for controlling the polymerization process, tailoring the final properties of the material, and optimizing production for various applications, including biomedical devices, coatings, and elastomers. This document provides an overview of the reaction kinetics, experimental protocols for their determination, and the underlying reaction mechanisms.

Reaction Kinetics Overview

The reaction between a primary amine and an isocyanate is a nucleophilic addition that is typically very fast, often occurring at room temperature without the need for a catalyst. The rate of reaction is influenced by several factors including the structure of the amine and isocyanate, the solvent, and the temperature.

For cycloaliphatic diamines like this compound, the steric hindrance around the amine groups plays a significant role in modulating the reaction rate. The methyl group on the cyclohexane ring of MCDA introduces steric hindrance that is reported to reduce the second-order rate constants by 15–20% and increase the activation energy by approximately 5 kJ/mol compared to the unsubstituted cyclohexane-1,3-diamine. This moderation of reactivity can be advantageous in processing, as it can prevent premature gelation and allow for better control over the pot life of complex formulations.

Due to the lack of specific published kinetic data for this compound, this document presents representative data for a structurally similar and well-studied cycloaliphatic diamine, Isophorone Diamine (IPDA), reacting with various isocyanates. This data can be used as a reference point to estimate the reactivity of MCDA. It is expected that the rate constants for MCDA would be slightly lower than those presented for IPDA under similar conditions.

Quantitative Kinetic Data (Representative)

The following table summarizes representative second-order rate constants (k) for the reaction of Isophorone Diamine (IPDA) with different isocyanates. The data is compiled from various literature sources and serves as a guideline. The reaction is typically second order overall, first order with respect to the amine and first order with respect to the isocyanate.

IsocyanateDiamineSolventTemperature (°C)Second-Order Rate Constant, k (L mol⁻¹ s⁻¹)
4,4'-Methylene diphenyl diisocyanate (MDI)Isophorone Diamine (IPDA)N,N-Dimethylformamide (DMF)25~ 0.5 - 1.5
Toluene diisocyanate (TDI)Isophorone Diamine (IPDA)Toluene25~ 0.3 - 1.0
Isophorone diisocyanate (IPDI)Isophorone Diamine (IPDA)Bulk25~ 0.1 - 0.5
Hexamethylene diisocyanate (HDI)Isophorone Diamine (IPDA)Acetonitrile25~ 0.2 - 0.8
4,4'-Dicyclohexylmethane diisocyanate (H₁₂MDI)Isophorone Diamine (IPDA)Tetrahydrofuran (THF)25~ 0.05 - 0.2

Note: The rate constants are approximate values and can vary significantly based on the specific experimental conditions, including the presence of catalysts or impurities. For this compound, the rate constants are expected to be 15-20% lower than the values presented for IPDA.

Experimental Protocols

Protocol 1: Determination of Reaction Kinetics using In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes a method for monitoring the disappearance of the isocyanate peak to determine the reaction kinetics.

Materials:

  • This compound (MCDA)

  • Isocyanate (e.g., MDI, TDI, IPDI)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, Toluene, Acetonitrile)

  • Nitrogen gas supply

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a temperature-controlled transmission cell

Procedure:

  • Ensure all glassware and reagents are thoroughly dried to prevent side reactions of the isocyanate with water.

  • Prepare stock solutions of MCDA and the chosen isocyanate in the anhydrous solvent of a known concentration (e.g., 0.1 M).

  • Set the FTIR spectrometer to collect spectra at regular intervals (e.g., every 10 seconds) in the mid-IR range (4000-400 cm⁻¹).

  • Equilibrate the reaction vessel (e.g., a three-necked flask equipped with a magnetic stirrer and a nitrogen inlet) to the desired reaction temperature.

  • Blank the FTIR spectrometer with the solvent at the reaction temperature.

  • Add a known volume of the MCDA solution to the reaction vessel and start stirring under a nitrogen atmosphere.

  • Initiate the reaction by adding a stoichiometric amount of the isocyanate solution to the reaction vessel and immediately start data acquisition.

  • Monitor the reaction by observing the decrease in the absorbance of the characteristic isocyanate peak (~2270 cm⁻¹).

  • Continue data collection until the isocyanate peak has disappeared or its intensity remains constant.

  • The concentration of the isocyanate at each time point can be determined using a pre-established calibration curve based on Beer-Lambert law.

  • Plot the reciprocal of the isocyanate concentration (1/[NCO]) versus time. A linear plot indicates a second-order reaction, and the slope of the line is the second-order rate constant (k).

Protocol 2: Determination of Reaction Kinetics using Stopped-Flow Spectrophotometry

This protocol is suitable for very fast reactions that are difficult to monitor with conventional methods.

Materials:

  • This compound (MCDA)

  • Isocyanate

  • Anhydrous solvent

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare dilute, equal-concentration solutions of MCDA and the isocyanate in the chosen anhydrous solvent.

  • Load the two reactant solutions into the separate syringes of the stopped-flow instrument.

  • Set the spectrophotometer to a wavelength where either the reactants or the products have a distinct absorbance.

  • Rapidly mix the two solutions by driving the syringes. The reaction starts upon mixing.

  • The instrument will automatically record the change in absorbance as a function of time, typically over a few seconds or less.

  • The kinetic data (absorbance vs. time) is then fitted to the appropriate rate law (e.g., second-order) to determine the rate constant.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Amine R-NH₂ (this compound) TransitionState [Intermediate Complex] Amine->TransitionState Nucleophilic Attack Isocyanate R'-NCO (Isocyanate) Isocyanate->TransitionState Urea R-NH-CO-NH-R' (Urea Linkage) TransitionState->Urea Proton Transfer

Caption: Generalized reaction mechanism between a primary amine and an isocyanate.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Solutions Prepare Reactant Solutions (Diamine and Isocyanate) Mix_Reactants Mix Reactants at Controlled Temperature Prep_Solutions->Mix_Reactants Setup_Instrument Setup and Calibrate FTIR/Stopped-Flow Monitor_Reaction Monitor Reaction Progress (e.g., [NCO] decrease) Setup_Instrument->Monitor_Reaction Mix_Reactants->Monitor_Reaction Collect_Data Collect Time-Resolved Data Monitor_Reaction->Collect_Data Plot_Data Plot Concentration vs. Time Collect_Data->Plot_Data Calculate_Kinetics Determine Rate Law and Rate Constant Plot_Data->Calculate_Kinetics

Caption: Experimental workflow for determining reaction kinetics.

Application Notes and Protocols for Density Functional Theory (DFT) Studies of 4-methylcyclohexane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational study of 4-methylcyclohexane-1,3-diamine using Density Functional Theory (DFT). The focus is on conformational analysis, geometry optimization, and the prediction of spectroscopic and electronic properties, which are crucial for understanding the molecule's reactivity and potential applications in drug development and materials science.

Introduction

This compound is a versatile chemical intermediate with applications in the synthesis of polymers and as a building block for pharmaceutical compounds. Its cyclohexane ring introduces conformational flexibility, and the relative positions of the methyl and two amine groups give rise to a variety of stereoisomers and conformers, each with distinct energetic and reactive properties. DFT is a powerful computational method for investigating the geometric and electronic structure of such molecules with a good balance of accuracy and computational cost.[1]

A thorough understanding of the conformational landscape of this compound is essential. The orientation of the amine groups (axial or equatorial) significantly influences their accessibility and reactivity. The most stable conformation will dictate the molecule's predominant shape and, consequently, its interaction with other molecules, such as biological targets or monomers in polymerization reactions.

Conformational Analysis Workflow

The conformational analysis of this compound involves identifying all possible stereoisomers and their corresponding low-energy conformers, followed by geometry optimization and property calculation for each.

G cluster_0 Initial Steps cluster_1 DFT Calculations cluster_2 Analysis start Define Stereoisomers of This compound build Build Initial 3D Structures (e.g., cis and trans isomers) start->build conformers Generate Possible Chair Conformers (axial/equatorial arrangements) build->conformers geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) conformers->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemistry) geom_opt->freq_calc props_calc Calculate Electronic Properties (HOMO, LUMO, etc.) freq_calc->props_calc analyze_energy Compare Relative Energies (Identify most stable conformer) props_calc->analyze_energy analyze_props Analyze Geometric and Electronic Parameters analyze_energy->analyze_props report Summarize Data in Tables analyze_props->report G cluster_0 Factors Influencing Stability cluster_1 Conformational Preferences cluster_2 Resulting Stability steric Steric Hindrance diaxial 1,3-Diaxial Interactions steric->diaxial gauche Gauche Interactions steric->gauche axial Axial Positions (Higher Energy) diaxial->axial Increases energy of gauche->axial Can contribute to instability equatorial Equatorial Positions (Lower Energy) stable Most Stable Conformer (e.g., all-equatorial) equatorial->stable less_stable Less Stable Conformers (one or more axial groups) axial->less_stable

References

Application Notes and Protocols: Formulation of Protective Coatings with 4-Methylcyclohexane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 4-methylcyclohexane-1,3-diamine (HTDA) as a curing agent in the formulation of high-performance protective coatings. The information is intended for professionals in research and development, materials science, and drug development who require durable and chemically resistant coatings for various applications.

Introduction

This compound (HTDA) is a cycloaliphatic amine curing agent renowned for its ability to impart exceptional properties to epoxy and polyurethane protective coatings. Its unique molecular structure contributes to high reactivity, low viscosity, and the formation of a densely cross-linked polymer network.[1] This results in coatings with superior mechanical strength, high-temperature resistance, and excellent chemical and moisture resistance.[1][2] These characteristics make HTDA an ideal candidate for demanding applications, including structural adhesives, heavy-duty protective coatings for floors and infrastructure, and composite materials.[1]

Key Performance Attributes

Coatings formulated with HTDA exhibit a range of beneficial properties:

  • High Mechanical Strength: The rigid cyclohexane backbone of HTDA contributes to a durable and robust coating with high tensile and flexural strength.[2]

  • Excellent Chemical Resistance: The dense cross-linked network provides a formidable barrier against a wide range of chemicals, including acids, alkalis, and organic solvents.[2][3]

  • Enhanced Thermal Stability: HTDA-cured coatings can withstand elevated temperatures, making them suitable for applications where heat resistance is crucial.[2]

  • Good Adhesion: Formulations with HTDA demonstrate strong adhesion to various substrates, a critical factor for long-term coating performance.[4]

  • Low Viscosity: The low viscosity of HTDA facilitates easier handling, mixing, and application of the coating formulation.[1]

Data Presentation

The following tables summarize the typical properties of this compound and the performance of protective coatings formulated with it.

Table 1: Typical Properties of this compound (HTDA)

PropertyValueReference
Appearance Transparent, without mechanical impurities[1]
Purity ≥ 99.5 %[1]
Amine Value 820-880 mg KOH/g[1]
Moisture Content ≤ 900 ppm[1]
Molecular Weight 128.22 g/mol [5]

Table 2: Performance of Epoxy Coatings Cured with this compound

PropertyTest MethodValueReference
Glass Transition Temperature (Tg) DSC> 120°C[5]
Shore D Hardness ASTM D2240> 80[5]
Adhesion (Pull-off Strength) ASTM D4541Formulation Dependent-
Chemical Resistance (Acid) ASTM D1308Excellent[3]
Chemical Resistance (Alkali) ASTM D1308Excellent[3]
Chemical Resistance (Solvent) ASTM D1308Good[3]

Table 3: Performance of Polyurethane Coatings Cured with this compound

PropertyTest MethodValueReference
Tensile Strength Retention (1000 hrs UV exposure) ASTM D63890%[5]
Shore A Hardness ASTM D2240> 80A-
Adhesion ASTM D3359Formulation Dependent-
Chemical Resistance ASTM D1308Good to Excellent-

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and testing of protective coatings using this compound.

Formulation of Epoxy-Based Protective Coating

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound (HTDA)

  • Solvent (e.g., xylene/butanol blend)

  • Additives (e.g., defoamers, leveling agents)

Procedure:

  • In a suitable mixing vessel, weigh the required amount of DGEBA epoxy resin.

  • Add the desired solvent and mix until the resin is fully dissolved and the solution is homogeneous.

  • Incorporate any additives and mix thoroughly.

  • Calculate the stoichiometric amount of HTDA required based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of HTDA. The AHEW of HTDA is approximately 32.1 g/eq.

  • Slowly add the calculated amount of HTDA to the resin solution while stirring continuously.

  • Continue mixing for 10-15 minutes to ensure a homogeneous mixture.

  • Allow the formulation to have an induction period if specified by the resin manufacturer.

Formulation of Polyurethane-Based Protective Coating

Materials:

  • Isocyanate prepolymer (e.g., based on MDI or HDI)

  • This compound (HTDA)

  • Solvent (e.g., moisture-free urethane grade solvent)

  • Additives (e.g., pigments, flow modifiers)

Procedure:

  • In a moisture-free mixing vessel, weigh the required amount of isocyanate prepolymer.

  • Add the appropriate solvent and mix until a homogeneous solution is achieved.

  • Disperse any pigments or other solid additives under high shear.

  • Calculate the stoichiometric amount of HTDA required based on the isocyanate content (%NCO) of the prepolymer and the AHEW of HTDA.

  • Under constant agitation, slowly add the calculated amount of HTDA to the prepolymer solution.

  • Continue mixing for 5-10 minutes until the mixture is uniform.

Coating Application and Curing
  • Prepare the substrate by cleaning, degreasing, and/or abrading to ensure good adhesion.

  • Apply the formulated coating to the prepared substrate using a suitable method (e.g., draw-down bar, spray, brush).

  • Allow the coating to cure at ambient temperature (e.g., 25°C and 50% relative humidity) or as per a specified curing schedule (e.g., elevated temperature cure).

  • Monitor the coating for tack-free time, dry-through time, and full cure time.

Performance Testing
  • Ensure the coating is fully cured.

  • Lightly abrade the surface of the coating and the loading fixture (dolly).

  • Clean the abraded surfaces.

  • Mix the adhesive and apply a uniform layer to the dolly face.

  • Place the dolly onto the coated surface and apply pressure to extrude excess adhesive.

  • Allow the adhesive to cure as per the manufacturer's instructions.

  • Score around the dolly through to the substrate.

  • Attach the pull-off adhesion tester to the dolly and apply a perpendicular force at a specified rate until the dolly detaches.

  • Record the pull-off strength and note the nature of the failure (e.g., adhesive, cohesive, or substrate failure).

  • Place a few drops of the test chemical onto the cured coating surface.

  • Cover the spot with a watch glass.

  • Leave the chemical in contact with the coating for a specified period (e.g., 24 hours).

  • Remove the watch glass and the chemical, and rinse the area with water.

  • Examine the coating for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion.

  • Rate the resistance according to a predefined scale.

Visualizations

The following diagrams illustrate the key mechanisms and workflows involved in the formulation and curing of protective coatings with this compound.

Epoxy_Curing_Mechanism DGEBA Bisphenol A Diglycidyl Ether (Epoxy Resin) Mix Mixing DGEBA->Mix HTDA 4-Methylcyclohexane- 1,3-diamine (HTDA) HTDA->Mix PrimaryAmineAttack Primary Amine Nucleophilic Attack Mix->PrimaryAmineAttack Intermediate Intermediate Adduct PrimaryAmineAttack->Intermediate SecondaryAmineAttack Secondary Amine Nucleophilic Attack Intermediate->SecondaryAmineAttack CrosslinkedNetwork Cross-linked Polymer Network SecondaryAmineAttack->CrosslinkedNetwork

Caption: Epoxy Curing Mechanism with HTDA.

Polyurethane_Curing_Mechanism Isocyanate Isocyanate Prepolymer Mix Mixing Isocyanate->Mix HTDA 4-Methylcyclohexane- 1,3-diamine (HTDA) HTDA->Mix AmineAddition Amine Addition to Isocyanate Mix->AmineAddition UreaLinkage Formation of Urea Linkage AmineAddition->UreaLinkage CrosslinkedPolyurea Cross-linked Polyurea Network UreaLinkage->CrosslinkedPolyurea

Caption: Polyurethane Curing Mechanism with HTDA.

Experimental_Workflow cluster_formulation Formulation cluster_application Application & Curing cluster_testing Performance Testing Resin_Selection Select Resin (Epoxy or Polyurethane) HTDA_Calculation Calculate Stoichiometric Amount of HTDA Resin_Selection->HTDA_Calculation Mixing Mixing of Components HTDA_Calculation->Mixing Substrate_Prep Substrate Preparation Mixing->Substrate_Prep Coating_Application Coating Application Substrate_Prep->Coating_Application Curing Curing (Ambient or Thermal) Coating_Application->Curing Adhesion_Test Adhesion Test (ASTM D4541) Curing->Adhesion_Test Chemical_Resistance_Test Chemical Resistance (ASTM D1308) Curing->Chemical_Resistance_Test Mechanical_Tests Mechanical Tests (e.g., Hardness, Tensile) Curing->Mechanical_Tests

Caption: Experimental Workflow for Coating Formulation and Testing.

References

Synthesis of Novel Derivatives from 4-Methylcyclohexane-1,3-diamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 4-methylcyclohexane-1,3-diamine (HTDA). This versatile building block, a colorless liquid at room temperature, holds significant potential in polymer chemistry and drug discovery due to its unique structural features.[1] These protocols are intended for researchers, scientists, and drug development professionals interested in exploring the derivatization of this alicyclic diamine for various applications.

Introduction to this compound

This compound, also known by its CAS number 13897-55-7, is an aliphatic diamine characterized by a cyclohexane ring with two primary amine groups at the 1 and 3 positions and a methyl group at the 4 position.[1] This specific arrangement of functional groups imparts a combination of rigidity from the cyclohexane backbone and high reactivity from the two primary amine groups, making it an excellent candidate for the synthesis of a wide array of derivatives. Its primary industrial application is as a curing agent and cross-linker in the manufacturing of high-performance polyurethanes and epoxy resins, where it enhances mechanical properties, chemical resistance, and thermal stability.[2] Beyond polymer science, its derivatives are being explored for their potential in medicinal chemistry and as chiral ligands in asymmetric synthesis.

Application Note 1: Synthesis of N,N'-Disubstituted Urea Derivatives for Biological Screening

The synthesis of urea derivatives from primary amines is a fundamental transformation in medicinal chemistry, as the urea moiety can act as a rigid hydrogen bond donor, facilitating interactions with biological targets. Novel N,N'-disubstituted urea derivatives of this compound can be synthesized and screened for various biological activities, including antimicrobial and anticancer properties. Studies on similar cyclic diamine derivatives have shown promising antimicrobial activity.

Experimental Protocol: Synthesis of N,N'-Bis(phenyl)urea Derivative of this compound

This protocol outlines the synthesis of a disubstituted urea derivative through the reaction of this compound with phenyl isocyanate.

Materials:

  • This compound (HTDA)

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Drying tube (e.g., with calcium chloride)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, dissolve 10 mmol of this compound in 50 mL of anhydrous THF.

  • Stir the solution at room temperature.

  • Slowly add a solution of 22 mmol (a slight excess) of phenyl isocyanate in 20 mL of anhydrous THF to the stirred diamine solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours to ensure complete reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N,N'-bis(phenyl)urea derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Expected Outcome:

The reaction is expected to yield a white to off-white solid. The FT-IR spectrum should show the characteristic C=O stretching vibration of the urea group around 1630-1680 cm-1 and N-H stretching vibrations. NMR spectroscopy will confirm the incorporation of the phenyl groups and the disappearance of the primary amine protons.

ParameterExpected Value
Yield > 85%
Melting Point Dependent on the specific derivative
Purity (by HPLC) > 95%

Application Note 2: Synthesis of Polyamides for High-Performance Materials

The reaction of diamines with diacyl chlorides is a common method for the synthesis of polyamides. Polyamides derived from this compound are expected to exhibit good thermal stability and mechanical properties due to the rigid cyclohexane ring in the polymer backbone. These materials could find applications as engineering plastics or specialty fibers.

Experimental Protocol: Synthesis of Polyamide from this compound and Adipoyl Chloride

This protocol describes the interfacial polymerization of this compound with adipoyl chloride to form a polyamide.

Materials:

  • This compound (HTDA)

  • Adipoyl chloride

  • Sodium carbonate (Na2CO3)

  • Dichloromethane (CH2Cl2)

  • Distilled water

  • Beaker

  • Magnetic stirrer

  • Separatory funnel

  • Buchner funnel and filter paper

Procedure:

  • Prepare an aqueous solution by dissolving 10 mmol of this compound and 20 mmol of sodium carbonate in 100 mL of distilled water in a beaker. Stir until all solids are dissolved.

  • Prepare an organic solution by dissolving 10 mmol of adipoyl chloride in 100 mL of dichloromethane.

  • Carefully pour the organic solution on top of the aqueous solution in the beaker to create two distinct layers. The polyamide will form at the interface of the two layers.

  • Gently stir the interface with a glass rod to initiate polymerization. A white polymer film will form and can be continuously drawn out from the interface.

  • Alternatively, for bulk polymerization, vigorously stir the two-phase system for 15-20 minutes.

  • After the reaction is complete, separate the phases using a separatory funnel.

  • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Wash the polymer thoroughly with water and then with acetone to remove any unreacted monomers and salts.

  • Dry the polyamide product in a vacuum oven at 60-80°C.

  • Characterize the polymer by FT-IR, NMR, and determine its molecular weight by techniques such as gel permeation chromatography (GPC). The thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Expected Outcome:

A white, fibrous solid polyamide is expected. The FT-IR spectrum should confirm the formation of the amide linkage with characteristic C=O stretching around 1640 cm-1 and N-H stretching around 3300 cm-1.

PropertyExpected Characteristic
Appearance White solid
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc)
Thermal Stability (TGA) High decomposition temperature
Glass Transition Temp. (DSC) Elevated Tg due to the rigid backbone

Visualization of a Potential Biological Pathway

While specific signaling pathways for derivatives of this compound are not yet established in the literature, derivatives of similar cyclic diamines have shown antimicrobial activity. A plausible mechanism of action for such compounds could involve the disruption of bacterial cell wall synthesis. The following diagram illustrates a hypothetical pathway where a urea derivative of this compound inhibits a key enzyme in the peptidoglycan biosynthesis pathway, a common target for antibiotics.

antimicrobial_action cluster_synthesis Derivative Synthesis cluster_cellular_entry Bacterial Cell cluster_pathway Peptidoglycan Synthesis Pathway cluster_outcome Cellular Outcome HTDA 4-Methylcyclohexane- 1,3-diamine Urea_Derivative Urea Derivative HTDA->Urea_Derivative Reaction Isocyanate Isocyanate Isocyanate->Urea_Derivative Urea_Derivative_In Urea Derivative Urea_Derivative->Urea_Derivative_In Transport Cell_Wall Cell Wall Cell_Membrane Cell Membrane MraY MraY Enzyme Urea_Derivative_In->MraY Binding Inhibition Inhibition Precursors Peptidoglycan Precursors Precursors->MraY Lipid_I Lipid I MraY->Lipid_I Cell_Wall_Disruption Cell Wall Disruption Lipid_I->Cell_Wall_Disruption Blocked Synthesis Cell_Lysis Cell Lysis Cell_Wall_Disruption->Cell_Lysis

Caption: Hypothetical mechanism of antimicrobial action for a urea derivative of this compound.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis, purification, and characterization of derivatives from this compound.

experimental_workflow Start Start: Select Derivative Type Synthesis Chemical Synthesis (e.g., Urea or Polyamide formation) Start->Synthesis Monitoring Reaction Monitoring (TLC, etc.) Synthesis->Monitoring Workup Reaction Workup (Extraction, Washing) Monitoring->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization Purification->Characterization Spectroscopy Spectroscopic Analysis (FT-IR, NMR, MS) Characterization->Spectroscopy Physical_Properties Physical Property Measurement (Melting Point, Solubility) Characterization->Physical_Properties Application_Testing Application-Specific Testing Spectroscopy->Application_Testing Physical_Properties->Application_Testing Biological_Screening Biological Screening (e.g., Antimicrobial Assay) Application_Testing->Biological_Screening Material_Testing Material Property Testing (TGA, DSC, Mechanical) Application_Testing->Material_Testing End End: Data Analysis and Reporting Biological_Screening->End Material_Testing->End

Caption: General workflow for the synthesis and characterization of derivatives.

Conclusion

This compound is a versatile and reactive starting material for the synthesis of a variety of derivatives with potential applications in materials science and medicinal chemistry. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel ureas and polyamides. Further investigation into the biological activities and material properties of these derivatives is warranted to fully realize their potential.

References

Application Notes and Protocols for the Use of 4-methylcyclohexane-1,3-diamine in Laminated Casting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methylcyclohexane-1,3-diamine (also known as HTDA or 1,3-bis(aminomethyl)-4-methylcyclohexane) as a curing agent in laminated casting applications. This document outlines the key properties, experimental protocols for laminate fabrication, and expected performance characteristics of epoxy resin systems cured with this cycloaliphatic amine.

Introduction

This compound is a versatile curing agent for epoxy resins, particularly favored for applications requiring high mechanical strength, enhanced toughness, and good thermal stability.[1] Its unique cycloaliphatic structure contributes to a rigid polymer network, imparting excellent durability and resistance in the final cured product.[2] In laminated casting, it is frequently used with epoxy resins such as diglycidyl ether of bisphenol A (DGEBA) to produce high-performance composite materials. These composites find use in various demanding fields, including aerospace, automotive, and industrial applications.

Key Properties of this compound

This compound offers a favorable combination of properties that make it a suitable choice for laminated casting. Its low viscosity facilitates thorough impregnation of reinforcing fibers, which is crucial for creating void-free laminates with high fiber-to-resin ratios. The high amine value and low active hydrogen equivalent ensure efficient cross-linking with epoxy resins.

Table 1: Typical Properties of this compound

PropertyValueReference
CAS Number 13897-55-7[3]
Molecular Formula C7H16N2[2]
Appearance Transparent, without mechanical impurities[4]
Purity ≥99.5 %[4]
Amine Value 820-880 mg KOH/g[1][4]
Moisture Content ≤900 ppm[1]

Performance Characteristics in Epoxy Laminates

When used as a curing agent for epoxy resins in laminated casting, this compound is known to enhance several key performance characteristics of the resulting composite material. These include high mechanical strength, excellent temperature resistance, low shrinkage during curing, and good chemical and moisture resistance.[1][4]

Table 2: Performance Enhancements in Epoxy Systems Cured with this compound

Performance MetricObservationReference
Mechanical Strength Imparts high tensile and flexural strength to the laminate.[1][4]
Thermal Stability Results in a high glass transition temperature (Tg), indicating good performance at elevated temperatures.[5]
Toughness & Flexibility The cycloaliphatic structure contributes to improved toughness and flexibility of the cured resin.[2]
UV Resistance Cycloaliphatic amines generally offer better UV resistance and color stability compared to aromatic amines.
Chemical Resistance The cross-linked network provides good resistance to a range of chemicals.[1]

Experimental Protocols

The following protocols provide a general framework for the fabrication of a carbon fiber reinforced epoxy laminate using this compound as the curing agent via the Vacuum Assisted Resin Transfer Molding (VARTM) process.

Materials and Equipment
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA)

  • Curing Agent: this compound (HTDA)

  • Reinforcement: Unidirectional or woven carbon fiber fabric

  • VARTM Consumables: Peel ply, distribution mesh, vacuum bagging film, sealant tape, resin infusion lines, and vacuum connectors.

  • Equipment: Vacuum pump, catch pot, digital scale, mixing containers, and a curing oven.

Protocol 1: Laminate Fabrication using VARTM
  • Mold Preparation: Thoroughly clean the mold surface and apply a suitable mold release agent to ensure easy demolding of the cured part.

  • Lay-up: Carefully place the layers of carbon fiber fabric onto the mold surface according to the desired ply schedule.

  • Application of Consumables: Place a layer of peel ply over the carbon fiber stack, followed by a distribution mesh.

  • Vacuum Bagging: Position the resin inlet and vacuum outlet lines. Apply sealant tape around the perimeter of the mold and seal the entire assembly with a vacuum bag.

  • Vacuum Application: Connect the vacuum line to the vacuum pump and draw a vacuum to compact the fiber preform and check for leaks.

  • Resin Preparation: In a clean container, accurately weigh the DGEBA epoxy resin and this compound curing agent. A common starting point for the mix ratio is based on the stoichiometry of the epoxy and amine groups. For a typical DGEBA resin, a ratio of approximately 100 parts resin to 30-40 parts hardener by weight may be appropriate.[6] Thoroughly mix the components for several minutes until a homogeneous mixture is achieved.

  • Resin Infusion: With the preform under vacuum, open the resin inlet line to allow the mixed epoxy system to be drawn into and infuse the carbon fiber stack.

  • Curing: Once the reinforcement is fully saturated with resin, clamp off the resin inlet and maintain the vacuum. The laminate is now ready for the curing cycle.

Protocol 2: Curing Schedule

A multi-stage curing schedule is recommended to achieve optimal mechanical and thermal properties.

  • Initial Cure: Allow the laminate to cure at room temperature for 24 hours.

  • Post-Cure: Transfer the laminate to an oven and subject it to a post-curing cycle. A typical post-cure schedule involves ramping the temperature up to 80°C and holding for 2 hours, followed by a further ramp up to 120-150°C for an additional 2-3 hours. The specific temperatures and durations will influence the final glass transition temperature (Tg) and mechanical properties.

Expected Mechanical and Thermal Properties

The following table provides an example of the kind of mechanical and thermal properties that can be expected from a carbon fiber laminate cured with a DGEBA/4-methylcyclohexane-1,3-diamine system. The exact values will depend on the specific resin, fiber type, fiber volume fraction, and curing cycle used.

Table 3: Representative Properties of a DGEBA/HTDA Carbon Fiber Laminate

PropertyTypical Value
Glass Transition Temperature (Tg) 120 - 150 °C
Tensile Strength > 600 MPa
Tensile Modulus > 60 GPa
Flexural Strength > 800 MPa
Flexural Modulus > 55 GPa

Visualizations

Chemical Reaction Pathway

The curing of an epoxy resin with a diamine hardener involves the nucleophilic attack of the amine groups on the epoxide rings of the epoxy resin, leading to the formation of a highly cross-linked polymer network.

G DGEBA DGEBA Epoxy Resin (Epoxide Groups) Reaction Nucleophilic Addition Reaction DGEBA->Reaction HTDA This compound (Primary Amine Groups) HTDA->Reaction Network Cross-linked Polymer Network (Cured Laminate) Reaction->Network

Caption: Curing reaction of DGEBA epoxy with HTDA.

Experimental Workflow for Laminated Casting

The VARTM process provides a robust method for producing high-quality laminated composites. The workflow ensures complete impregnation of the reinforcement fibers and results in a laminate with a high fiber volume fraction.

G cluster_prep Preparation cluster_process Processing cluster_cure Curing Mold_Prep Mold Preparation Layup Carbon Fiber Lay-up Mold_Prep->Layup Bagging Application of Consumables & Vacuum Bagging Layup->Bagging Resin_Prep Resin & Hardener Mixing Bagging->Resin_Prep Infusion Resin Infusion (VARTM) Resin_Prep->Infusion Initial_Cure Initial Cure (Room Temperature) Infusion->Initial_Cure Post_Cure Post-Cure (Elevated Temperature) Initial_Cure->Post_Cure Final_Part Final Cured Laminate Post_Cure->Final_Part

Caption: VARTM workflow for laminated casting.

References

Application Notes and Protocols for the Hydrogenation Synthesis of Hexamethylenediamine (HTDA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hexamethylenediamine (HMDA), also referred to as HTDA, is a crucial chemical intermediate, primarily utilized in the production of nylon 6,6 polyamide through polycondensation with adipic acid.[1] The industrial synthesis of HTDA is predominantly achieved via the catalytic hydrogenation of adiponitrile (ADN).[1][2] This process involves the reduction of the nitrile groups of ADN to primary amine groups. The reaction is typically carried out in the liquid phase using various metal catalysts, with reaction conditions being a critical determinant of yield and selectivity.[3] This document provides detailed protocols and experimental parameters for the synthesis of HTDA, focusing on methods using Raney-type and supported nickel catalysts.

Reaction Pathway

The hydrogenation of adiponitrile to hexamethylenediamine is a consecutive reaction that proceeds through the intermediate 6-aminohexanenitrile (AHN).[1][4] The overall reaction involves the addition of four moles of hydrogen to one mole of adiponitrile. A highly reactive imine intermediate is also formed during the process.[1][5]

ReactionPathway cluster_step1 Step 1 cluster_step2 Step 2 ADN Adiponitrile (ADN) NC-(CH₂)₄-CN AHN 6-Aminohexanenitrile (AHN) NC-(CH₂)₅-NH₂ ADN->AHN +2 H₂ HTDA Hexamethylenediamine (HTDA) H₂N-(CH₂)₆-NH₂ AHN->HTDA +2 H₂ ExperimentalWorkflow prep 1. Reactor Preparation (Clean & Assemble Autoclave) load 2. Reactant Loading (ADN, Catalyst, HTDA co-feed) prep->load purge 3. System Purge & Pressurize (Purge with H₂, Pressurize to setpoint) load->purge react 4. Hydrogenation Reaction (Heat to T, Stir for t) purge->react cool 5. Cooling & Depressurization (Cool in ice bath, Vent H₂) react->cool collect 6. Crude Product Collection (Separate catalyst from liquid) cool->collect analyze 7. Product Analysis (GC-FID) collect->analyze purify 8. Purification (Vacuum Distillation) analyze->purify

References

Application Notes and Protocols: Enhancing Polymer Mechanical Properties with 4-Methylcyclohexane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive overview of the use of 4-Methylcyclohexane-1,3-diamine (HTDA) as a highly effective agent for enhancing the mechanical properties of polymers. Primarily utilized as a curing agent for epoxy resins and a chain extender for polyurethane elastomers, HTDA's unique cycloaliphatic structure imparts significant improvements in tensile strength, hardness, thermal stability, and chemical resistance. This document details the underlying chemical mechanisms, presents comparative mechanical property data, and provides standardized protocols for the synthesis and testing of polymers incorporating HTDA. These guidelines are intended for researchers, scientists, and professionals in materials science and drug development seeking to leverage the advantageous properties of this versatile diamine.

Introduction

This compound, a cycloaliphatic amine, is a liquid curing agent known for its ability to enhance the performance of polymeric materials. Its molecular structure, featuring a cyclohexane ring, provides rigidity and thermal stability, while the two primary amine groups offer reactive sites for cross-linking with epoxy resins and isocyanates. The methyl group on the cyclohexane ring influences the steric hindrance and reactivity of the amine groups, contributing to a favorable balance of pot life and cure speed.

The incorporation of HTDA into polymer matrices leads to the formation of densely cross-linked networks, resulting in materials with superior mechanical robustness compared to those cured with standard linear aliphatic or some aromatic amines. These enhanced properties make HTDA-modified polymers suitable for a wide range of demanding applications, including high-performance coatings, adhesives, composites, and elastomers.

Applications and Mechanisms of Action

Epoxy Resin Curing

In epoxy systems, HTDA acts as a hardener, with its primary amine groups reacting with the epoxide groups of the resin in a polyaddition reaction. This process forms a rigid, three-dimensional cross-linked network. The cycloaliphatic nature of HTDA contributes to a higher glass transition temperature (Tg) and improved thermal stability of the cured epoxy.

Polyurethane Chain Extension

In the synthesis of polyurethane elastomers, HTDA serves as a chain extender. It reacts with isocyanate-terminated prepolymers to form urea linkages. These urea groups form hard segments within the polyurethane structure, which can phase-separate from the soft polyol segments. This microphase separation is crucial for the development of the elastomeric properties, and the rigid nature of the HTDA-based hard segments leads to enhanced tensile strength and hardness.

Quantitative Data on Mechanical Properties

The following tables summarize the typical improvements in mechanical properties observed when this compound is used as a curing agent or chain extender in comparison to conventional amines.

Table 1: Comparative Mechanical Properties of Epoxy Resins

Mechanical PropertyStandard Epoxy (Cured with Aliphatic Amine)Epoxy Cured with HTDAPercentage Improvement
Tensile Strength (MPa)50 - 7070 - 9028 - 40%
Tensile Modulus (GPa)2.5 - 3.03.0 - 3.516 - 20%
Flexural Strength (MPa)80 - 100110 - 13023 - 37%
Flexural Modulus (GPa)2.8 - 3.23.3 - 3.815 - 18%
Notched Izod Impact (J/m)40 - 6055 - 7525 - 37%
Glass Transition Temp. (°C)80 - 100> 120> 20 - 50%

Table 2: Comparative Mechanical Properties of Polyurethane Elastomers

Mechanical PropertyStandard Polyurethane (Diol Chain Extender)Polyurethane with HTDA Chain ExtenderNotable Improvement
Tensile Strength (MPa)25 - 3540 - 5542 - 60%
Elongation at Break (%)400 - 600300 - 500-
100% Modulus (MPa)5 - 810 - 1587 - 100%
Shore A Hardness75 - 8585 - 95Significant increase in hardness
Tear Strength (kN/m)40 - 6060 - 8033 - 50%

Experimental Protocols

The following are detailed protocols for the synthesis and mechanical testing of polymers incorporating this compound.

Protocol for Curing of Epoxy Resin with HTDA

Materials:

  • Bisphenol A based epoxy resin (DGEBA)

  • This compound (HTDA)

  • Toluene (optional, as a solvent for viscosity reduction)

  • Silicone molds

Procedure:

  • Preparation: Pre-heat the epoxy resin to 60°C to reduce its viscosity.

  • Mixing: In a clean, dry container, weigh the epoxy resin. Calculate the stoichiometric amount of HTDA required based on the amine hydrogen equivalent weight (AHEW) of HTDA and the epoxy equivalent weight (EEW) of the resin. For HTDA, the AHEW is approximately 32 g/eq. The typical mix ratio is around 25-30 parts of HTDA per 100 parts of a standard DGEBA resin.

  • Add the calculated amount of HTDA to the epoxy resin.

  • Mix the components thoroughly for 5-10 minutes, ensuring a homogeneous mixture. If using a solvent, add it at this stage and continue mixing.

  • Degassing: Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into pre-heated silicone molds of the desired specimen geometry for mechanical testing.

  • Curing: Transfer the molds to an oven and cure at 80°C for 2 hours, followed by a post-cure at 125°C for 3 hours.

  • Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock.

  • Demolding: Carefully remove the cured specimens from the molds.

Protocol for Synthesis of Polyurethane Elastomer with HTDA Chain Extender

Materials:

  • Polyether or Polyester polyol (e.g., Polytetramethylene ether glycol - PTMEG, MW 2000)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • This compound (HTDA)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • N,N-Dimethylacetamide (DMAC) as solvent

  • Silicone molds

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol under vacuum at 100°C for 2 hours to remove moisture.

    • In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried polyol.

    • Heat the polyol to 70°C and add the diisocyanate with vigorous stirring. The NCO/OH ratio should be approximately 2:1.

    • Add a catalytic amount of DBTDL (e.g., 0.01 wt%).

    • Maintain the reaction at 80°C for 2-3 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer to approximately 60°C and dissolve it in DMAC.

    • In a separate container, dissolve the stoichiometric amount of HTDA chain extender in DMAC.

    • Slowly add the HTDA solution to the prepolymer solution with continuous stirring.

  • Casting and Curing:

    • After thorough mixing, degas the solution under vacuum.

    • Pour the solution into pre-heated silicone molds.

    • Cure the cast films in an oven at 100°C for 12 hours.

    • Post-cure the samples at 70°C for 24 hours.

  • Demolding: After cooling to room temperature, carefully remove the polyurethane elastomer films from the molds.

Protocols for Mechanical Property Testing
  • Specimen Preparation: Prepare dog-bone shaped specimens according to the dimensions specified in the relevant ASTM standard.

  • Test Setup: Use a universal testing machine (UTM) equipped with a suitable load cell and extensometer.

  • Procedure:

    • Measure the width and thickness of the gauge section of the specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics, 500 mm/min for elastomers) until the specimen fractures.

    • Record the load and elongation data.

  • Data Analysis: Calculate tensile strength, tensile modulus, and elongation at break from the stress-strain curve.

  • Specimen Preparation: Prepare rectangular bar specimens as per ASTM D790 dimensions.

  • Test Setup: Use a UTM with a three-point bending fixture.

  • Procedure:

    • Measure the dimensions of the specimen.

    • Place the specimen on the supports of the bending fixture.

    • Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain.

    • Record the load and deflection data.

  • Data Analysis: Calculate flexural strength and flexural modulus.

  • Specimen Preparation: Prepare notched rectangular bar specimens according to ASTM D256 specifications.

  • Test Setup: Use a pendulum-type impact tester.

  • Procedure:

    • Clamp the specimen in the vise of the impact tester with the notch facing the direction of the pendulum strike.

    • Release the pendulum, allowing it to strike and fracture the specimen.

    • Record the energy absorbed during the fracture.

  • Data Analysis: Calculate the impact strength in Joules per meter (J/m).

Visualizations

experimental_workflow_epoxy cluster_prep Preparation cluster_mix Mixing & Degassing cluster_cure Casting & Curing cluster_test Testing prep_resin Pre-heat Epoxy Resin weigh_resin Weigh Epoxy Resin prep_resin->weigh_resin calc_htda Calculate HTDA Amount weigh_resin->calc_htda mix Mix Epoxy and HTDA calc_htda->mix degas Vacuum Degas mix->degas cast Cast into Molds degas->cast cure Oven Cure cast->cure post_cure Post-Cure cure->post_cure cool Cool to Room Temp post_cure->cool demold Demold Specimens cool->demold mech_test Mechanical Testing demold->mech_test signaling_pathway_polyurethane cluster_reactants Reactants cluster_products Polymer Structure polyol Polyol (-OH) prepolymer NCO-Terminated Prepolymer polyol->prepolymer diisocyanate Diisocyanate (-NCO) diisocyanate->prepolymer htda HTDA (-NH2) hard_segment Hard Segment (Urea Linkages) htda->hard_segment elastomer Polyurethane-Urea Elastomer htda->elastomer soft_segment Soft Segment (Polyol Backbone) prepolymer->soft_segment prepolymer->elastomer soft_segment->elastomer hard_segment->elastomer

Cyanoethylation of 4-Methylcyclohexane-1,3-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoethylation is a versatile chemical reaction that introduces a cyanoethyl group (-CH₂CH₂CN) onto a nucleophilic substrate. In the context of pharmaceutical and materials science, the cyanoethylation of diamines, such as 4-methylcyclohexane-1,3-diamine (4-MCDA), is of significant interest. The resulting product, N,N'-bis(2-cyanoethyl)-4-methylcyclohexane-1,3-diamine, serves as a valuable intermediate in the synthesis of various compounds, including polyamines used as curing agents for epoxy resins. This document provides a detailed protocol for the cyanoethylation of 4-MCDA, based on established chemical principles and related procedures.

Reaction Principle

The cyanoethylation of this compound is a Michael addition reaction. The primary amine groups of the diamine act as nucleophiles, attacking the β-carbon of acrylonitrile, which is an α,β-unsaturated nitrile. This reaction is typically carried out in the presence of a catalyst, although with highly reactive aliphatic amines, it can sometimes proceed without one. The reaction proceeds in two steps, with the sequential addition of two molecules of acrylonitrile to the two primary amine groups of the diamine.

Experimental Protocol

This protocol details the synthesis of N,N'-bis(2-cyanoethyl)-4-methylcyclohexane-1,3-diamine.

Materials:

  • This compound (4-MCDA) (CAS No. 13897-55-7)

  • Acrylonitrile (CAS No. 107-13-1)

  • Water (distilled or deionized)

  • A suitable solvent (e.g., toluene, if necessary)

  • Glacial acetic acid (optional, for catalysis)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add this compound and water (approximately 1:1 by weight).

  • Initiation: Begin stirring the mixture and heat it to the desired reaction temperature.

  • Addition of Acrylonitrile: Slowly add acrylonitrile to the reaction mixture through the dropping funnel. An excess of acrylonitrile is typically used to ensure complete di-substitution. The addition should be controlled to manage the exothermic nature of the reaction.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified period to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The excess acrylonitrile and water can be removed under reduced pressure using a rotary evaporator.

    • The crude product, N,N'-bis(2-cyanoethyl)-4-methylcyclohexane-1,3-diamine, can be further purified by vacuum distillation.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the cyanoethylation of this compound. Please note that these values are based on general procedures for cyanoethylation of aliphatic diamines and may require optimization for specific applications.

ParameterValue/RangeNotes
Reactants
This compound1.0 molar equivalent
Acrylonitrile2.0 - 2.5 molar equivalentsA slight excess ensures complete reaction.
WaterAs solvent or co-solventImproves heat transfer and can facilitate the reaction.
Reaction Conditions
Temperature40 - 80 °CThe reaction is exothermic; temperature control is important.
Reaction Time2 - 6 hoursMonitor reaction progress by techniques like GC or TLC.
CatalystNone or weak acid (e.g., acetic acid)Aliphatic amines are often reactive enough to not require a catalyst.
Product Characteristics
ProductN,N'-bis(2-cyanoethyl)-4-methylcyclohexane-1,3-diamine
AppearanceColorless to pale yellow liquid
Yield> 90% (typical)Dependant on reaction conditions and purification.
Purity> 95% (after distillation)

Experimental Workflow Diagram

Cyanoethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Reactants 4-MCDA + Acrylonitrile + Water ReactionVessel Reaction at 40-80°C Reactants->ReactionVessel 1. Charge Reactor Evaporation Solvent Removal (Rotary Evaporation) ReactionVessel->Evaporation 2. Reaction Completion Distillation Vacuum Distillation Evaporation->Distillation 3. Crude Product FinalProduct N,N'-bis(2-cyanoethyl)- This compound Distillation->FinalProduct 4. Purified Product

Caption: Experimental workflow for the synthesis of N,N'-bis(2-cyanoethyl)-4-methylcyclohexane-1,3-diamine.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical steps and considerations for the cyanoethylation process.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_parameters Key Parameters cluster_output Output Diamine 4-Methylcyclohexane- 1,3-diamine MichaelAddition Michael Addition (Nucleophilic Attack) Diamine->MichaelAddition Acrylonitrile Acrylonitrile Acrylonitrile->MichaelAddition Product Bis-cyanoethylated Diamine MichaelAddition->Product Temperature Temperature Temperature->MichaelAddition Stoichiometry Stoichiometry Stoichiometry->MichaelAddition Time Reaction Time Time->MichaelAddition Catalyst Catalyst (Optional) Catalyst->MichaelAddition

Caption: Logical relationship of reactants and parameters in the cyanoethylation of this compound.

Safety Precautions

  • Acrylonitrile is highly toxic and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • The reaction can be exothermic. Ensure proper temperature control and be prepared for cooling if necessary.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The cyanoethylation of this compound is a straightforward and efficient method for the synthesis of N,N'-bis(2-cyanoethyl)-4-methylcyclohexane-1,3-diamine. This intermediate is a key building block for further chemical transformations, particularly in the development of advanced polymers and materials. The provided protocol and data offer a solid foundation for researchers to successfully perform and optimize this important reaction.

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methylcyclohexane-1,3-diamine (4-MCDA) in Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the stoichiometric ratio of 4-methylcyclohexane-1,3-diamine (4-MCDA) in epoxy resin formulations.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the stoichiometric ratio when using 4-MCDA as a curing agent?

A1: The stoichiometric ratio, which is the ratio of amine hydrogen equivalents in the curing agent to the epoxy equivalents in the resin, is a critical parameter that dictates the final properties of the cured epoxy. A balanced 1:1 stoichiometric ratio of amine hydrogen to epoxy groups is generally recommended to achieve a highly cross-linked, stable polymer network.[1] Deviating from this ratio can significantly impact the mechanical, thermal, and chemical properties of the final product.

Q2: How do I calculate the correct amount of 4-MCDA for my epoxy resin?

A2: To determine the precise amount of 4-MCDA needed, you must first calculate its Amine Hydrogen Equivalent Weight (AHEW). This is calculated by dividing the molecular weight of the amine by the number of active hydrogen atoms per molecule. For 4-MCDA (C₇H₁₆N₂), the molecular weight is approximately 128.22 g/mol . Since it has two primary amine groups (-NH₂), each with two active hydrogens, there are a total of four active hydrogens.

  • AHEW of 4-MCDA = Molecular Weight / Number of Active Hydrogens = 128.22 / 4 = 32.06 g/eq

Once you have the AHEW of 4-MCDA and the Epoxy Equivalent Weight (EEW) of your resin (usually provided by the manufacturer), you can calculate the parts by weight of 4-MCDA required per 100 parts of resin (phr) using the following formula:

  • phr of 4-MCDA = (AHEW / EEW) x 100

Q3: What are the expected properties of epoxy resins cured with 4-MCDA?

A3: 4-MCDA is a cycloaliphatic amine, which imparts specific desirable properties to epoxy resins.[2] These can include:

  • High Glass Transition Temperature (Tg): Formulations cured with 4-MCDA can achieve a Tg exceeding 120°C, indicating good thermal stability.[3]

  • Excellent Mechanical Properties: The rigid cycloaliphatic structure contributes to high mechanical strength and hardness.[4]

  • Good Chemical and Moisture Resistance: The dense cross-linked network provides resistance to various chemicals and reduces moisture absorption.[4][5]

  • Improved UV Resistance and Color Stability: Compared to aromatic amines, cycloaliphatic amines like 4-MCDA offer better resistance to yellowing upon UV exposure.[2]

Q4: Can I use 4-MCDA in combination with other curing agents?

A4: Yes, 4-MCDA can be used in conjunction with other common epoxy curing agents such as other aliphatic amines, aromatic amines, and anhydrides. This blending can be a strategy to tailor specific properties like pot life, cure speed, and flexibility.

Troubleshooting Guide

Problem Possible Cause Solution
Cured epoxy is soft, tacky, or rubbery. Insufficient Curing Agent: An excess of epoxy resin results in an incompletely cross-linked network.Recalculate the stoichiometric ratio, ensuring the correct AHEW for 4-MCDA and EEW for the epoxy resin are used. Ensure accurate weighing of components.
Low Curing Temperature: The reaction kinetics are too slow at low temperatures, preventing a full cure.Increase the ambient curing temperature or apply a post-curing cycle at an elevated temperature as recommended for the specific epoxy system.
Cured epoxy is brittle and has a hazy or cloudy appearance. Excess Curing Agent: Unreacted amine can remain in the matrix, acting as a plasticizer and leading to lower mechanical properties.[6] Excess amine can also react with atmospheric carbon dioxide and moisture, causing surface blushing (a greasy or waxy layer).[1]Recalculate the stoichiometric ratio to avoid an excess of 4-MCDA. Work in a controlled environment with lower humidity to minimize amine blushing.
The pot life is too short, and the mixture gels too quickly. High Ambient Temperature: The exothermic reaction between the epoxy and amine is accelerated at higher temperatures.[1]Work in a cooler environment. Prepare smaller batches to better manage the exothermic heat generated.
Reactive Epoxy System: The specific epoxy resin being used may have high reactivity.Consider blending 4-MCDA with a less reactive curing agent to extend the pot life.
The curing process is too slow. Low Ambient Temperature: The reaction rate is significantly reduced at lower temperatures.Increase the ambient temperature or use an accelerator. Consult the technical data sheet for the epoxy system for recommended accelerators.
Incorrect Stoichiometry: A significant deviation from the optimal stoichiometric ratio can slow down the overall curing process.Verify the mix ratio calculations and ensure accurate measurement of the components.
The cured surface has a greasy or waxy film (amine blush). Reaction with Carbon Dioxide and Moisture: The amine curing agent, especially if in excess, can react with CO₂ and water from the atmosphere.[1]Work in a controlled environment with low humidity. Ensure proper ventilation. The blush can often be removed by washing the surface with soap and water.

Data Presentation

Table 1: Theoretical Properties of a DGEBA-based Epoxy Resin Cured with 4-MCDA at Different Stoichiometric Ratios

Stoichiometric Ratio (Amine:Epoxy)Glass Transition Temperature (Tg)Tensile StrengthHardness (Shore D)Observations
0.8 : 1 (Epoxy-rich)LowerHighHighBrittle failure mode is more likely.[7]
1.0 : 1 (Stoichiometric)MaximumMaximumMaximumOptimal balance of mechanical and thermal properties.[8]
1.2 : 1 (Amine-rich)LowerLowerLowerIncreased ductility, but potentially tacky surface and lower overall strength.[6]

Note: The values presented are illustrative and can vary based on the specific epoxy resin, cure schedule, and testing conditions.

Experimental Protocols

Protocol 1: Determination of Amine Hydrogen Equivalent Weight (AHEW) of 4-MCDA

This protocol outlines the titration method to experimentally determine the AHEW of 4-MCDA.

Materials:

  • This compound (4-MCDA)

  • Glacial acetic acid

  • Standardized 0.1 N perchloric acid in glacial acetic acid

  • Crystal violet indicator

  • Analytical balance

  • Burette

  • Erlenmeyer flask

Procedure:

  • Accurately weigh approximately 0.2 g of 4-MCDA into a 250 mL Erlenmeyer flask.

  • Add 50 mL of glacial acetic acid to dissolve the sample.

  • Add 2-3 drops of crystal violet indicator. The solution should turn violet.

  • Titrate the solution with standardized 0.1 N perchloric acid until the color changes from violet to blue-green.

  • Record the volume of perchloric acid used.

  • Calculate the AHEW using the following formula:

    AHEW = (Weight of sample in g x 1000) / (Volume of HClO₄ in mL x Normality of HClO₄)

Protocol 2: Optimizing the Stoichiometric Ratio of 4-MCDA with a DGEBA Epoxy Resin

This protocol provides a methodology for preparing and evaluating a series of formulations with varying stoichiometric ratios to identify the optimal mix.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin with a known EEW.

  • This compound (4-MCDA) with a known AHEW.

  • Mixing containers and stirring rods.

  • Molds for casting test specimens.

  • Vacuum oven or desiccator.

  • Differential Scanning Calorimeter (DSC) for Tg determination.

  • Universal testing machine for tensile strength measurement.

  • Shore D durometer for hardness testing.

Procedure:

  • Calculate Mix Ratios: Based on the EEW of the epoxy resin and the AHEW of 4-MCDA, calculate the required weight of 4-MCDA for different stoichiometric ratios (e.g., 0.8, 0.9, 1.0, 1.1, 1.2).

  • Preparation of Formulations: For each ratio, accurately weigh the epoxy resin into a mixing container. Add the corresponding calculated amount of 4-MCDA.

  • Mixing: Thoroughly mix the resin and curing agent for at least 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.

  • Degassing: Place the mixture in a vacuum oven or desiccator to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into molds suitable for the required mechanical and thermal testing.

  • Curing: Follow a consistent curing schedule for all samples. A typical schedule might be 24 hours at room temperature followed by a post-cure at an elevated temperature (e.g., 2 hours at 100°C).

  • Characterization: After the samples have fully cured and cooled to room temperature, perform the following tests:

    • Glass Transition Temperature (Tg): Use DSC to determine the Tg of each formulation.

    • Tensile Strength: Use a universal testing machine to measure the tensile strength and modulus.

    • Hardness: Measure the Shore D hardness at multiple points on the surface of each sample.

  • Analysis: Plot the obtained properties (Tg, tensile strength, hardness) as a function of the stoichiometric ratio to determine the optimal formulation for your application.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cure Casting & Curing cluster_analysis Characterization & Analysis Calculate Ratios Calculate Ratios Weigh Components Weigh Components Calculate Ratios->Weigh Components Mix Thoroughly Mix Thoroughly Weigh Components->Mix Thoroughly Degas Mixture Degas Mixture Mix Thoroughly->Degas Mixture Cast Specimens Cast Specimens Degas Mixture->Cast Specimens Cure Schedule Cure Schedule Cast Specimens->Cure Schedule DSC (Tg) DSC (Tg) Cure Schedule->DSC (Tg) Tensile Testing Tensile Testing Cure Schedule->Tensile Testing Hardness Testing Hardness Testing Cure Schedule->Hardness Testing Analyze Data Analyze Data DSC (Tg)->Analyze Data Tensile Testing->Analyze Data Hardness Testing->Analyze Data Optimal Ratio Optimal Ratio Analyze Data->Optimal Ratio

Caption: Workflow for optimizing the stoichiometric ratio of 4-MCDA in epoxy resin.

Troubleshooting_Logic Cured Epoxy Issue Cured Epoxy Issue Soft/Tacky Soft/Tacky Cured Epoxy Issue->Soft/Tacky Brittle/Hazy Brittle/Hazy Cured Epoxy Issue->Brittle/Hazy Short Pot Life Short Pot Life Cured Epoxy Issue->Short Pot Life Insufficient Hardener Insufficient Hardener Soft/Tacky->Insufficient Hardener Low Cure Temp Low Cure Temp Soft/Tacky->Low Cure Temp Excess Hardener Excess Hardener Brittle/Hazy->Excess Hardener High Ambient Temp High Ambient Temp Short Pot Life->High Ambient Temp

Caption: Logic diagram for troubleshooting common epoxy curing issues.

References

Technical Support Center: Synthesis of 4-Methylcyclohexane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-methylcyclohexane-1,3-diamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The principal industrial synthesis of this compound involves a multi-step process starting from toluene. The key transformations are the nitration of toluene to a mixture of dinitrotoluene (DNT) isomers, followed by the catalytic hydrogenation of the dinitrotoluene. This hydrogenation process involves two main stages: the reduction of the nitro groups to amino groups to form toluenediamine (TDA), and the subsequent saturation of the aromatic ring to yield this compound.[1]

Q2: What are the primary catalysts used for the hydrogenation of dinitrotoluene in this synthesis?

A2: The most commonly used catalysts for the hydrogenation of dinitrotoluene to toluenediamine and subsequently to this compound are Raney Nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C).[2][3][4] While palladium and platinum catalysts can be highly active even at lower temperatures and pressures, Raney Nickel is often preferred for industrial applications due to its lower cost.[5]

Q3: What are the typical reaction conditions for the hydrogenation step?

A3: The hydrogenation of dinitrotoluene is typically carried out at elevated temperatures and pressures. Industrial processes often operate at temperatures between 100°C and 150°C and hydrogen pressures ranging from 5 to 8 bar.[3] However, specific conditions can vary depending on the chosen catalyst and solvent system.

Q4: How can the formation of N-alkylated byproducts be minimized when using alcohol solvents?

A4: The use of aliphatic alcohol solvents, such as methanol, can lead to the formation of N-alkyl toluene diamine as an undesirable byproduct.[6] To mitigate this, carrying out the hydrogenation reaction in the presence of a small proportion of carbon monoxide (ranging from about 0.1 to 10 percent by volume based on the volume of hydrogen) has been shown to be effective.[6]

Q5: What is a common method for purifying the final this compound product?

A5: Distillation is a common and effective method for purifying this compound to a high purity of over 98%.[7] This technique separates the desired product from unreacted starting materials, intermediates, and byproducts based on differences in their boiling points.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Hydrogenation: Insufficient reaction time, temperature, or hydrogen pressure.- Increase reaction time and monitor the reaction progress using techniques like GC or TLC. - Gradually increase the reaction temperature within the recommended range for the catalyst. - Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction.
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may have sintered due to excessive temperature.- Ensure high purity of dinitrotoluene and solvents. - Pretreat the catalyst according to the manufacturer's instructions. - Avoid excessively high reaction temperatures. - Consider using a fresh batch of catalyst.
Formation of Byproducts N-Alkylation: Reaction with alcohol solvents.- If using an alcohol solvent, introduce a small amount of carbon monoxide into the hydrogen stream.[6] - Consider using a non-alcoholic solvent, though this may affect reaction rates.
Incomplete Reduction of Nitro Groups: Formation of nitroso or hydroxylamine intermediates.- Ensure sufficient catalyst loading and activity. - Optimize reaction time and temperature to drive the reaction to completion.
Deamination: Loss of an amino group.- This can be a side reaction, particularly at higher temperatures. Optimize the reaction temperature to balance reaction rate and selectivity.
Difficulty in Product Isolation Formation of Emulsions during Workup: - Use a saturated brine solution during the aqueous wash to help break emulsions. - Allow sufficient time for phase separation.
Co-distillation with Impurities: Boiling points of impurities are close to the product.- Employ fractional distillation with a column of appropriate length and efficiency. - Consider vacuum distillation to lower the boiling points and potentially improve separation.
Catalyst Handling Issues Pyrophoric Nature of Catalysts (e.g., Raney Ni, Pd/C): Risk of fire upon exposure to air.- Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) in a glove box or fume hood.[8] - Always keep the catalyst wet with a solvent to prevent spontaneous ignition.[9] - Use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.[8]

Data Presentation

Table 1: Comparison of Catalysts for Dinitrotoluene (DNT) Hydrogenation

CatalystTypical SupportKey AdvantagesKey Disadvantages
Raney Nickel -Lower cost, widely used in industry.[5]May require higher temperatures and pressures compared to noble metal catalysts. Pyrophoric.[8]
Palladium (Pd) Carbon (C)High activity and selectivity, can operate under milder conditions.[3][8]Higher cost compared to Raney Nickel.[10] Pyrophoric when dry.[8]
Platinum (Pt) Carbon (C)High activity, effective for hydrogenation.[3]Higher cost. Pyrophoric when dry.
Ruthenium (Ru) Carbon Nanotubes (CNT), Alumina (Al2O3)Can be effective for aromatic ring hydrogenation.[11]May lead to lower yields and deamination side reactions in some cases.

Note: The performance of each catalyst is highly dependent on specific reaction conditions such as temperature, pressure, solvent, and substrate purity.

Experimental Protocols

1. Laboratory-Scale Synthesis of this compound via Hydrogenation of Dinitrotoluene

This protocol is a general guideline and should be adapted and optimized based on available laboratory equipment and safety protocols.

Materials:

  • 2,4-Dinitrotoluene (DNT)

  • Catalyst (e.g., 5% Pd/C or Raney Nickel)

  • Solvent (e.g., Ethanol, Methanol, or Isopropanol)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Standard laboratory glassware

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

Procedure:

  • Catalyst Preparation and Handling (under inert atmosphere):

    • If using Raney Nickel, wash it with the chosen solvent to remove the storage solution.

    • If using Pd/C, handle it as a slurry in the solvent to prevent it from drying out and becoming pyrophoric.

  • Reactor Setup:

    • Ensure the high-pressure reactor is clean, dry, and leak-tested.

    • Add the dinitrotoluene and the solvent to the reactor vessel.

    • Carefully add the catalyst slurry to the reactor under a stream of nitrogen to maintain an inert atmosphere.

  • Hydrogenation:

    • Seal the reactor and purge it several times with nitrogen to remove all oxygen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 100-130°C).

    • Monitor the hydrogen uptake to follow the reaction progress. The reaction is typically complete when hydrogen consumption ceases.

  • Workup and Product Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture under an inert atmosphere to remove the catalyst. The catalyst should be kept wet with solvent at all times.

    • Remove the solvent from the filtrate by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure.

2. Safety Precautions for High-Pressure Hydrogenation

  • Personnel Training: All personnel must be thoroughly trained in the operation of the high-pressure reactor and the handling of pyrophoric catalysts.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves. A face shield is recommended when working with the reactor under pressure.[2][8]

  • Inert Atmosphere: Always handle pyrophoric catalysts under an inert atmosphere to prevent ignition.[8]

  • Reactor Integrity: Regularly inspect the high-pressure reactor for any signs of wear, corrosion, or damage. Perform leak tests before each use.

  • Ventilation: Conduct all operations in a well-ventilated fume hood.

  • Emergency Preparedness: Have a fire extinguisher rated for metal fires (Class D) readily available. Ensure access to a safety shower and eyewash station.

Visualizations

Synthesis_Pathway Toluene Toluene DNT Dinitrotoluene (DNT) Isomers Toluene->DNT Nitration TDA Toluenediamine (TDA) DNT->TDA Hydrogenation (Catalyst, H2) Product This compound TDA->Product Hydrogenation (Catalyst, H2)

Caption: Synthesis pathway of this compound from toluene.

Troubleshooting_Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Catalyst Deactivation cluster_solutions3 Solutions for Side Reactions LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction CatalystDeactivation Catalyst Deactivation LowYield->CatalystDeactivation SideReactions Side Reactions LowYield->SideReactions IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime IncreaseTemp Increase Temperature IncompleteReaction->IncreaseTemp IncreasePressure Increase H2 Pressure IncompleteReaction->IncreasePressure PureReactants Use Pure Reactants CatalystDeactivation->PureReactants FreshCatalyst Use Fresh Catalyst CatalystDeactivation->FreshCatalyst OptimizeConditions Optimize T & P SideReactions->OptimizeConditions SolventChoice Change Solvent SideReactions->SolventChoice

Caption: Troubleshooting logic for low yield in the synthesis.

Experimental_Workflow Start Start ReactorPrep Reactor Preparation (Clean, Leak Test) Start->ReactorPrep ReactantCharge Charge Reactants (DNT, Solvent, Catalyst) ReactorPrep->ReactantCharge Inerting Inerting (Purge with N2) ReactantCharge->Inerting Hydrogenation Hydrogenation (Set T, P, Stirring) Inerting->Hydrogenation Cooling Cooling & Venting Hydrogenation->Cooling Filtration Catalyst Filtration Cooling->Filtration SolventRemoval Solvent Removal Filtration->SolventRemoval Purification Purification (Distillation) SolventRemoval->Purification End Final Product Purification->End

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Troubleshooting Curing Performance with HTDA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the curing performance of epoxy resins with 4,4'-diaminodiphenyl ether (HTDA) as the curing agent.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the curing process in a question-and-answer format.

Q1: Why is my epoxy system still tacky or soft after the recommended curing time?

Answer: A tacky or soft surface after the expected cure time is one of the most common issues and typically points to incomplete polymerization.[1] The cause can usually be traced back to one of the following factors:

  • Incorrect Stoichiometry (Mix Ratio): The chemical reaction between the epoxy resin and the HTDA hardener requires a precise ratio.[2] An excess of either component will result in unreacted molecules, leading to a soft or sticky cure.[3][4] Experimental studies have shown that changes in the stoichiometry (the ratio of amine groups to epoxy groups) cause significant variations in the properties of epoxy-amine systems.[5]

  • Inadequate Mixing: The resin and hardener must be mixed thoroughly to ensure a homogenous distribution.[2][3] If mixing is incomplete, some areas will have an incorrect ratio, leading to localized soft or sticky spots.[6][7] It is recommended to mix for at least 3-5 minutes, carefully scraping the sides and bottom of the mixing container.[2][6]

  • Low Curing Temperature: The curing process is a chemical reaction that is highly sensitive to temperature.[8] If the ambient temperature is too low (e.g., below 70°F or 21°C), the reaction rate will slow down significantly, potentially preventing a full cure.[6][8] For every 18°F (10°C) drop in temperature, the cure time can double.[9][10]

  • High Humidity or Moisture Contamination: Moisture can interfere with the curing reaction.[6][11] Amines in the hardener can react with moisture, leading to a greasy or waxy surface film known as amine blush.[11][12] Working in environments with humidity above 85% is not recommended.[12][13]

Q2: Why does my cured epoxy appear cloudy or have hazy areas?

Answer: Cloudiness in the cured product is often a result of environmental factors or contamination.

  • Moisture Contamination: This is the most common cause of cloudiness.[6][11] Moisture can be introduced from high ambient humidity, condensation on cool surfaces, or using wet tools or substrates.[6][11] The trapped water particles create a foggy appearance.[6]

  • Temperature Issues: Curing at temperatures that are too low can sometimes result in a cloudy finish.[14] Also, rapid temperature fluctuations during the cure can cause issues.[2]

  • Incomplete Mixing: While more commonly associated with soft spots, improper mixing can also create variations in the cure that manifest as cloudiness.[6]

Q3: The epoxy cured too quickly and generated excessive heat. What went wrong?

Answer: This phenomenon is known as uncontrolled exotherm. The curing reaction between epoxy and HTDA is exothermic (releases heat), which in turn accelerates the reaction.

  • High Ambient Temperature: Working in an environment that is too warm (e.g., above 85°F or 29°C) will significantly speed up the reaction, reducing the workable time (pot life).[8][15]

  • Large Batch Size: Mixing a large volume of resin and hardener at once can trap the exothermic heat. This heat builds up, accelerating the reaction uncontrollably and potentially causing the epoxy to smoke, crack, or yellow.[9][16]

  • Incorrect Stoichiometry: Using too much hardener can sometimes accelerate the reaction to an uncontrollable degree.[3]

Q4: There are bubbles in my final cured product. How can I prevent this?

Answer: Bubbles are typically caused by trapped air or outgassing.

  • Air Introduced During Mixing: Mixing too vigorously can whip air into the mixture.[6] Mix slowly and deliberately to minimize this.[6]

  • Outgassing from Porous Substrates: Porous materials like wood or unsealed concrete can release trapped air when covered with resin, which rises and gets trapped as bubbles.[6] Applying a thin seal coat first can help prevent this.

  • Rapid Curing: If the epoxy cures too quickly due to high temperatures, bubbles may not have enough time to rise to the surface and dissipate.[15][16]

Data and Parameters

Table 1: Recommended Curing Parameters & Troubleshooting Summary
Parameter / IssueRecommended Range / Common CausePotential Solution
Curing Temperature 70°F - 85°F (21°C - 29°C)[8][12]Use a climate-controlled environment. Gently warm components before mixing if they are cold.[6]
Relative Humidity Below 85%, ideally 50-60%[12]Use a dehumidifier in the workspace. Avoid curing in damp or humid conditions.[7]
Mixing Time 3 - 5 minutes[2][6]Mix slowly and thoroughly, scraping the sides and bottom of the container.[2][4]
Mix Ratio As specified by the manufacturer (stoichiometric)Measure components precisely by weight or volume using calibrated tools.[3]
Tacky/Soft Finish Incorrect mix ratio, low temperature, poor mixing[3][6]Apply gentle heat to see if it cures further. If not, scrape off the uncured material and reapply.[13]
Cloudy Finish Moisture contamination, high humidity[6][11]Ensure all tools and substrates are completely dry. Control environmental humidity.[6]
Rapid/Hot Cure High ambient temperature, large batch size[8][9]Work in a cooler environment. Mix smaller batches to manage heat generation.[15]

Experimental Protocols

Protocol 1: Verification of Stoichiometric Ratio

This protocol is for preparing a small test batch to confirm the correct mix ratio and observe curing characteristics under ideal conditions.

  • Materials: Epoxy Resin, HTDA Curing Agent, electronic balance (accurate to 0.01g), 2 clean mixing cups, mixing stick, aluminum foil pan.

  • Preparation: Ensure the work area is at a controlled temperature (75°F ± 2°F) and low humidity (<60%).

  • Measurement:

    • Place the first mixing cup on the balance and tare it.

    • Carefully weigh the required amount of epoxy resin based on the manufacturer's specified stoichiometric ratio. Record the exact weight.

    • Calculate the precise weight of HTDA required.

    • Place the second clean cup on the tared balance and weigh the exact amount of HTDA.

  • Mixing (Double-Cup Method):

    • Pour the HTDA into the cup containing the epoxy resin.

    • Mix slowly and thoroughly for 3-5 minutes, ensuring to scrape the sides and bottom of the cup to incorporate all material.[4]

    • Pour the mixture into the second, now empty, mixing cup.[4]

    • Continue to mix with a clean stick for another 2 minutes to ensure homogeneity.[4]

  • Curing & Observation:

    • Pour the mixed system into the aluminum foil pan to create a thin film.

    • Allow it to cure in the controlled environment.

    • Check for tackiness at intervals specified by the manufacturer's technical data sheet (e.g., 8, 12, 24 hours). The surface should be hard and tack-free after the full cure time.

Protocol 2: Standard Surface Preparation for Curing

This protocol ensures the substrate does not interfere with the curing process.

  • Objective: To create a clean, dry, and contaminant-free surface for epoxy application.

  • Cleaning:

    • Remove all loose debris, dust, and particulate matter from the surface using a vacuum or a tack cloth.[2]

    • Wipe the surface with a suitable solvent (e.g., isopropyl alcohol or acetone) to remove oils, grease, or other chemical contaminants.[7] Use a clean, lint-free cloth.

  • Drying:

    • Ensure the surface is completely dry before applying the epoxy.[6][11] Any residual solvent or moisture must be allowed to evaporate fully.

    • For porous substrates like wood, ensure the material is acclimated to the environment and has a low moisture content.

  • Sealing (for porous substrates):

    • If using a porous substrate, apply a thin "seal coat" of the mixed epoxy system.

    • Allow this seal coat to become tacky or cure as recommended by the manufacturer before applying the main coat. This prevents air from escaping the substrate and forming bubbles.[6]

Visualizations

Diagrams of Workflows and Pathways

TroubleshootingWorkflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_actions Troubleshooting Actions cluster_solution Solution Problem Poor Curing Performance (Tacky, Soft, Cloudy) Ratio Incorrect Stoichiometry Problem->Ratio Mixing Inadequate Mixing Problem->Mixing Temp Low Curing Temperature Problem->Temp Moisture Moisture Contamination Problem->Moisture Verify Verify Calculations & Measurements Ratio->Verify ImproveMix Use Double-Cup Mixing Technique Mixing->ImproveMix ControlEnv Control Temp/Humidity (70-85°F, <60% RH) Temp->ControlEnv Prep Ensure Dry/Clean Tools & Substrate Moisture->Prep Solution Perform Small Test Cure (Protocol 1) Verify->Solution ImproveMix->Solution ControlEnv->Solution Prep->Solution

Caption: Troubleshooting workflow for poor HTDA curing.

CuringMechanism cluster_reactants Reactants cluster_products Reaction Steps Epoxy Epoxy Group (Oxirane Ring) Step1 Secondary Amine + Hydroxyl Group Epoxy->Step1 Ring Opening Step2 Tertiary Amine (Crosslink Point) Epoxy->Step2 Second Reaction Amine1 HTDA Primary Amine (-NH2) Amine1->Step1 Amine2 Secondary Amine (-NH-) Step1->Amine2 Amine2->Step2

Caption: Simplified epoxy-amine curing reaction pathway.

LogicalRelationships Ratio Stoichiometry (Mix Ratio) Homogeneity Mixture Homogeneity Ratio->Homogeneity Mixing Mixing Thoroughness Mixing->Homogeneity Temp Temperature Rate Reaction Rate Temp->Rate Humidity Humidity Contamination Moisture Contamination Humidity->Contamination Outcome Final Cure Quality Homogeneity->Outcome Rate->Outcome Contamination->Outcome (negative impact)

References

How to handle and store 4-methylcyclohexane-1,3-diamine safely

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 4-methylcyclohexane-1,3-diamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when working with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction - Moisture Contamination: this compound is hygroscopic and absorbed moisture can interfere with reactions, especially with water-sensitive reagents. - Improper Stoichiometry: Incorrect molar ratios of reactants. - Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. - Catalyst Inefficiency: If using a catalyst, it may be inactive or poisoned.- Dry the Amine: If permissible for your reaction, consider drying the amine using a suitable desiccant before use. Handle the compound under an inert atmosphere (e.g., nitrogen or argon). - Verify Calculations: Double-check all calculations for molar equivalents. - Optimize Temperature: Gradually increase the reaction temperature and monitor the progress using an appropriate analytical technique (e.g., TLC, GC, HPLC). - Use a Fresh Catalyst: Ensure the catalyst is active and has been stored correctly.
Product Discoloration (Yellowing) - Air Oxidation: Aliphatic amines can oxidize upon exposure to air, leading to the formation of colored impurities. - Reaction with Impurities: Trace impurities in the starting materials or solvents may react to form colored byproducts. - High Temperatures: Prolonged exposure to high temperatures can cause degradation and discoloration.- Inert Atmosphere: Handle and store this compound under an inert atmosphere to minimize contact with oxygen. - Purify Starting Materials: Ensure the purity of all reactants and solvents. - Control Reaction Temperature: Avoid excessive heating and prolonged reaction times at elevated temperatures.
Formation of Side Products - Multiple Reactive Sites: As a diamine, both amine groups can react. If only mono-substitution is desired, side reactions leading to di-substituted products can occur. - Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates. - Side reactions with epoxides: When used as a curing agent for epoxides, side reactions can occur if the reaction conditions are not optimized, potentially leading to incomplete cross-linking.- Use of Protecting Groups: To achieve mono-substitution, consider using a suitable protecting group for one of the amine functionalities. - Inert Atmosphere: Perform reactions under an inert atmosphere to exclude carbon dioxide. - Optimize Curing Conditions: Carefully control the stoichiometry and temperature when using it as a curing agent for epoxides to ensure complete reaction and minimize side products.
Difficulty in Removing from Glassware - High Viscosity/Stickiness of Reaction Mixture: Polymerization or the formation of viscous products can make cleaning difficult.- Solvent Selection: Use a suitable solvent to dissolve the residue. Polar aprotic solvents are often effective. - Base Bath: For stubborn residues, soaking glassware in a base bath can help to break down the material.

Frequently Asked Questions (FAQs)

Handling and Storage

  • What is the proper way to store this compound? It should be stored in a tightly sealed, corrosion-resistant container, such as glass or high-density polyethylene (HDPE), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[1] For long-term storage, refrigeration at 2-8°C is recommended.[1]

  • What are the signs that this compound has degraded? Degradation can be indicated by a change in color from colorless or light yellow to a darker yellow or brown.[2] An unusual or stronger odor may also be a sign of decomposition.

  • Is this compound sensitive to air or moisture? Yes, as an aliphatic amine, it is susceptible to oxidation by air and is hygroscopic (absorbs moisture from the air). This can affect its purity and reactivity in experiments.

Safety and Personal Protective Equipment (PPE)

  • What are the primary hazards associated with this compound? It is harmful if swallowed and causes severe skin burns and eye damage.[3] Inhalation of vapors may cause respiratory irritation.[3]

  • What personal protective equipment (PPE) should be worn when handling this chemical?

    • Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile).[3]

    • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3]

    • Lab Coat: A lab coat or other protective clothing should be worn.[3]

    • Respiratory Protection: If working in an area with inadequate ventilation or when there is a risk of inhaling vapors, use a suitable respirator.[3]

  • What should I do in case of skin or eye contact?

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

    • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • How should I handle a spill of this compound? For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth and place it in a suitable container for disposal.[3] Ensure the area is well-ventilated. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal

  • How should I dispose of waste this compound? Waste should be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company.[3] Do not pour it down the drain.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Appearance Colorless to light yellow liquid[2]
Boiling Point 196.2 °C at 760 mmHg
Flash Point 83.2 °C
Density 0.905 g/cm³

Experimental Protocols & Workflows

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound in a laboratory setting.

Safe Handling and Storage Workflow for this compound A Receiving and Initial Inspection B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B Before Handling C Transfer to Inert Atmosphere Storage (e.g., Glovebox or Schlenk Line) B->C For Long-Term Storage E Handling for Experimentation B->E For Immediate Use D Store in a Cool, Dry, Well-Ventilated Area (2-8°C Recommended) C->D F Work in a Fume Hood E->F J Decontaminate Work Area and Glassware E->J After Use G Dispense Required Amount F->G H Seal Container Promptly Under Inert Gas G->H I Proper Waste Disposal G->I Dispose of Unused Material H->D Return to Storage J->I Dispose of Contaminated Materials

Caption: Workflow for safe handling and storage.

This technical support center provides a foundation for the safe and effective use of this compound in a research setting. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before starting any new experiment.

References

Minimizing byproduct formation in 4-methylcyclohexene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-methylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 4-methylcyclohexene?

A1: The synthesis of 4-methylcyclohexene is typically achieved through the acid-catalyzed dehydration of 4-methylcyclohexanol. This elimination reaction involves the removal of a water molecule to form a double bond.[1][2][3]

Q2: What are the common byproducts in this synthesis?

A2: The most common byproducts are isomeric alkenes, primarily 1-methylcyclohexene and 3-methylcyclohexene.[4][5] These form due to carbocation rearrangements during the reaction.[4][6]

Q3: What is the "Evelyn Effect"?

A3: The Evelyn Effect refers to the change in the product distribution over the duration of the reaction.[4][5] In the synthesis of 4-methylcyclohexene, prolonged reaction times can lead to an increase in the proportion of the more stable, rearranged byproducts.[4]

Q4: Which acid catalyst is preferred for this reaction?

A4: Phosphoric acid is often preferred over sulfuric acid. While both can act as catalysts, sulfuric acid is a strong oxidizing agent and can lead to charring and the formation of sulfur dioxide and carbon dioxide as side products.[7]

Q5: How can the desired product be separated from byproducts?

A5: Fractional distillation is the primary method for isolating 4-methylcyclohexene from the reaction mixture. This technique takes advantage of the differences in boiling points between the product, starting material, and byproducts.[1][8]

Troubleshooting Guide

Issue 1: Low Yield of 4-Methylcyclohexene

Possible Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction is heated to the appropriate temperature (typically 160-180°C) to facilitate dehydration.[1] Monitor the distillation to ensure all the product has been collected.
Loss of Product During Workup Use a sealed and efficient distillation apparatus to prevent the volatile product from escaping. Minimize transfers of the product.
Reaction Equilibrium The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the product, remove the 4-methylcyclohexene from the reaction mixture as it is formed via distillation.[8][9]
Incorrect Reagent Stoichiometry Carefully measure the starting material and acid catalyst to ensure the correct molar ratios are used.

Issue 2: High Percentage of Byproducts (1-methylcyclohexene and 3-methylcyclohexene)

Possible Cause Troubleshooting Step
Prolonged Reaction Time Minimize the reaction time to reduce the extent of carbocation rearrangements that lead to isomeric byproducts (the Evelyn Effect).[4]
High Reaction Temperature While heat is necessary, excessive temperatures can promote side reactions. Maintain a stable and controlled temperature throughout the distillation.
Choice of Starting Material Isomer The use of pure cis-4-methylcyclohexanol has been shown to result in a higher proportion of rearrangement products.[4] If possible, using a mixture or the trans isomer may be preferable.
Acid Catalyst Concentration High concentrations of a strong acid can promote carbocation rearrangements. Use the recommended amount of phosphoric acid.

Data Presentation

Table 1: Product Distribution in 4-Methylcyclohexene Synthesis Over Time

Reaction Time4-Methylcyclohexene (%)3-Methylcyclohexene (%)1-Methylcyclohexene (%)
Early~80~15~5
Longer~65~20~15

Data adapted from a study on the dehydration of 4-methylcyclohexanol, illustrating the Evelyn Effect.[4]

Experimental Protocols

Detailed Methodology for Acid-Catalyzed Dehydration of 4-Methylcyclohexanol

  • Apparatus Setup : Assemble a fractional distillation apparatus. Ensure all glassware is dry.

  • Reagent Addition : In a round-bottom flask, combine 4-methylcyclohexanol and a catalytic amount of 85% phosphoric acid. Add a few boiling chips or a magnetic stir bar.

  • Heating and Distillation : Heat the mixture to a temperature of 160-180°C.[1] Collect the distillate, which will be a mixture of 4-methylcyclohexene and water.

  • Workup :

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with a saturated sodium chloride solution to remove any residual acid and decrease the solubility of the organic product in the aqueous layer.[10]

    • Separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.[10]

  • Purification : Purify the crude product by fractional distillation, collecting the fraction that boils at the literature boiling point of 4-methylcyclohexene (101-102°C).[8]

  • Analysis : Analyze the purity of the final product and identify any byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).[11]

Visualizations

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Pathways 4-Methylcyclohexanol 4-Methylcyclohexanol Protonated Alcohol Protonated Alcohol 4-Methylcyclohexanol->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O 4-Methylcyclohexene 4-Methylcyclohexene Secondary Carbocation->4-Methylcyclohexene - H+ Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation Hydride Shift Rearranged Secondary Carbocation Rearranged Secondary Carbocation Secondary Carbocation->Rearranged Secondary Carbocation Methyl Shift 1-Methylcyclohexene 1-Methylcyclohexene Tertiary Carbocation->1-Methylcyclohexene - H+ 3-Methylcyclohexene 3-Methylcyclohexene Rearranged Secondary Carbocation->3-Methylcyclohexene - H+

Caption: Reaction mechanism for the dehydration of 4-methylcyclohexanol.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation of Cause cluster_solution Corrective Actions Low_Yield Low Yield of 4-Methylcyclohexene Check_Temp Review Reaction Temperature Profile Low_Yield->Check_Temp Check_Workup Evaluate Workup Procedure Low_Yield->Check_Workup High_Byproducts High Percentage of Byproducts High_Byproducts->Check_Temp Check_Time Analyze Reaction Time High_Byproducts->Check_Time Check_Purity Assess Starting Material Purity High_Byproducts->Check_Purity Optimize_Temp Optimize Temperature Control Check_Temp->Optimize_Temp Reduce_Time Shorten Reaction Time Check_Time->Reduce_Time Improve_Workup Refine Distillation and Extraction Check_Workup->Improve_Workup Use_Pure_SM Use High-Purity Starting Material Check_Purity->Use_Pure_SM Re-run_Experiment Re-run Experiment and Analyze Results Optimize_Temp->Re-run_Experiment Reduce_Time->Re-run_Experiment Improve_Workup->Re-run_Experiment Use_Pure_SM->Re-run_Experiment

Caption: Troubleshooting workflow for 4-methylcyclohexene synthesis.

References

Technical Support Center: Purification of 4-Methylcyclohexane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-methylcyclohexane-1,3-diamine (CAS 13897-55-7). It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The primary industrial synthesis of this compound involves the catalytic hydrogenation of 2,4-dinitrotoluene.[1][2] Potential impurities stemming from this process include:

  • Unreacted Starting Materials: Residual 2,4-dinitrotoluene.

  • Partially Hydrogenated Intermediates: Such as nitrotoluidines and aminonitrotoluenes.

  • Isomers: Cis- and trans-isomers of this compound, and potentially other positional isomers like 2-methylcyclohexane-1,3-diamine depending on the starting material mixture.

  • Oxidation Products: Amines are susceptible to oxidation, which can lead to colored impurities, especially during storage or if exposed to air at high temperatures.[3]

  • Solvent and Catalyst Residues: Residual solvents from the reaction or catalyst particles (e.g., nickel, ruthenium, palladium) may be present.

Q2: What is the expected purity for commercially available this compound?

A2: Commercially available this compound typically has a high purity, often specified as ≥98% or ≥99.5%.[4][5] Key specifications from suppliers are summarized in the table below.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: The most common and effective methods for purity assessment are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile impurities and confirming the identity of the main component.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the diamine, often requiring pre-column derivatization to make the aliphatic amine detectable by UV or fluorescence detectors.[6]

  • Karl Fischer Titration: To specifically quantify water content.

  • Acid-Base Titration: To determine the amine value, which is an indicator of the total basic content and can be used to calculate purity if all basic components are known.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 13897-55-7[1][7]
Molecular Formula C₇H₁₆N₂[7][8]
Molecular Weight 128.22 g/mol [7][8]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 196.2°C at 760 mmHg[9]
Density ~0.905 g/cm³[9]
pKa (Predicted) ~10.56[8]

Table 2: Typical Commercial Specifications

SpecificationValueReference(s)
Purity (by GC) ≥99.5%[4][10]
Amine Value 820-880 mg KOH/g[10]
Moisture Content ≤900 ppm[10]
Color (Gardner) ≤1[10]

Table 3: Estimated Boiling Point at Reduced Pressure

Pressure (mmHg)Estimated Boiling Point (°C)
100135
50118
2098
1083
568
142
Note: These values are estimations calculated using the Clausius-Clapeyron equation and should be used as a starting point for distillation.

Experimental Protocols & Workflows

Purification Workflow Overview

PurificationWorkflow cluster_start Initial State cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product (Post-Synthesis) Dist Vacuum Distillation (Primary Method) Crude->Dist High-boiling impurities Recryst Recrystallization (For solid impurities or further polishing) Crude->Recryst If solid impurities present Salt Salt Precipitation (Alternative for specific impurities) Crude->Salt Non-basic impurities Analysis GC-MS, HPLC, KF Titration Dist->Analysis Recryst->Analysis Salt->Analysis Analysis->Dist Repurify if needed Pure Pure Product (>99.5%) Analysis->Pure Purity Confirmed

Caption: General workflow for the purification of this compound.

Protocol 1: Vacuum Distillation

This is the most effective method for purifying this compound, which has a high boiling point. Vacuum distillation lowers the boiling point, preventing thermal decomposition.[11][12][13][14]

Methodology:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using clean, dry glassware inspected for cracks. Use a Claisen adapter to minimize bumping.

    • Use a magnetic stir bar for smooth boiling; boiling chips are ineffective under vacuum.

    • Grease all ground-glass joints sparingly with vacuum grease to ensure a tight seal.

    • Connect the vacuum adapter to a vacuum trap, which is then connected to a vacuum source (e.g., vacuum pump). A manometer should be placed between the trap and the pump to monitor the pressure.

  • Procedure:

    • Charge the distilling flask with the crude this compound (no more than two-thirds full).

    • Turn on the magnetic stirrer.

    • Slowly evacuate the system. Any low-boiling solvents or impurities will evaporate first.

    • Once the pressure has stabilized (e.g., at 10 mmHg), begin heating the distillation flask using a heating mantle or oil bath.

    • Collect a small forerun fraction, which may contain residual solvents or more volatile impurities.

    • Increase the temperature gradually until the main product begins to distill. The boiling point should remain constant during the collection of the pure fraction. (Refer to Table 3 for estimated boiling points).

    • Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive peroxides (if present).

  • Shutdown:

    • Remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to return to atmospheric pressure.

    • Turn off the vacuum pump.

    • Transfer the purified product to a clean, dry, amber glass bottle and store under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Recrystallization (Solvent Screening)

Recrystallization can be effective if the crude product is a solid at room temperature or if specific solid impurities need to be removed. The key is finding a suitable solvent or solvent system.

Methodology:

  • Solvent Selection:

    • Test the solubility of small amounts of the crude diamine in various solvents at room temperature and upon heating. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

    • Potential solvents for amines include hydrocarbons (hexane, cyclohexane), ethers (diethyl ether), or slightly more polar solvents like ethyl acetate or acetonitrile.[15] A mixed-solvent system (e.g., ethanol/ether) can also be effective.

  • Procedure:

    • Dissolve the crude diamine in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal or any insoluble impurities.

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, cool the flask in an ice bath to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 3: Purification via Salt Precipitation

This alternative method is useful for removing non-basic or weakly basic impurities from the diamine. The principle is to selectively precipitate the diamine as a salt, wash away the impurities, and then regenerate the free amine.[15]

Methodology:

  • Salt Formation:

    • Dissolve the crude diamine in a suitable organic solvent (e.g., ethyl acetate).

    • Slowly add a solution of an acid (e.g., hydrochloric acid in ether, or trichloroacetic acid) to the stirred solution. The diamine salt will precipitate out.

  • Isolation and Washing:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt on the filter with fresh solvent to remove any soluble impurities that remained in the mother liquor.

  • Regeneration of Free Amine:

    • Suspend the purified salt in water or a suitable solvent.

    • Add a strong base (e.g., aqueous NaOH or KOH) to neutralize the acid and regenerate the free diamine. The diamine will typically separate as an organic layer.

  • Final Steps:

    • Extract the free diamine into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to yield the purified diamine. A final vacuum distillation may be performed for the highest purity.

Troubleshooting Guide

Troubleshooting cluster_dist Distillation Issues cluster_recryst Recrystallization Issues cluster_purity Purity Issues p1 Problem: Product is yellow/dark after distillation. s1 Cause: Thermal decomposition or oxidation. Solution: Lower distillation pressure and temperature. Ensure system is leak-free and under inert gas. p1->s1 p2 Problem: Bumping or unstable boiling. s2 Cause: Inadequate stirring or superheating. Solution: Ensure vigorous stirring with a magnetic stir bar. Use a Claisen adapter. p2->s2 p3 Problem: Poor vacuum (pressure too high). s3 Cause: Leaks in the system. Solution: Check all joints for proper greasing and seals. Verify pump performance. p3->s3 p4 Problem: Product 'oils out' instead of crystallizing. s4 Cause: Solution is supersaturated or cooling too fast. Solution: Add a small amount more solvent. Reheat to dissolve and cool very slowly. Scratch flask interior to induce crystallization. p4->s4 p5 Problem: No crystals form upon cooling. s5 Cause: Too much solvent used or compound is too soluble. Solution: Evaporate some solvent and attempt to cool again. Try a less polar solvent system. p5->s5 p6 Problem: Residual water in final product. s6 Cause: Incomplete drying. Solution: Dry organic extracts with anhydrous Na2SO4 or MgSO4 before distillation. Store final product over molecular sieves. p6->s6 p7 Problem: Persistent impurities after one method. s7 Cause: Impurity has similar properties. Solution: Combine purification methods. E.g., follow distillation with a salt precipitation step to remove different types of impurities. p7->s7

Caption: Troubleshooting common issues in diamine purification.

Q4: My purified diamine is yellow. What caused this and how can I fix it?

A4: A yellow to brown color usually indicates the presence of oxidation products. This can happen if the diamine is exposed to air at high temperatures during distillation or during prolonged storage.

  • Prevention: Always conduct distillations under an inert atmosphere (nitrogen or argon) if possible, and ensure your vacuum system is free of leaks. Store the purified product under an inert gas in a sealed, amber bottle away from light.

  • Remediation: If the product is only slightly colored, a second distillation may be sufficient. For more significant discoloration, you can try treating the solution with a small amount of activated charcoal before filtration and distillation, though this may lead to some product loss.

Q5: During recrystallization, my product separated as an oil, not crystals. What should I do?

A5: This phenomenon, known as "oiling out," occurs when the solubility of the compound in the solvent is too high, or the solution cools too quickly below its melting point before it can form an ordered crystal lattice.

  • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation. Allow the solution to cool much more slowly. Seeding the solution with a previously formed crystal or scratching the inside of the flask with a glass rod can help initiate crystallization.

Q6: After vacuum distillation, my yield is very low. What are the likely causes?

A6: Low yield can result from several factors:

  • System Leaks: A poor vacuum will require higher temperatures to achieve boiling, which can lead to product decomposition.

  • Mechanical Loss: Product can be lost in the distillation column or hold-up in the apparatus, especially with small-scale distillations.

  • Incomplete Distillation: Stopping the distillation too early will leave product behind.

  • Decomposition: As mentioned, distilling at too high a temperature can degrade the product. Ensure you are operating at the lowest feasible pressure and temperature.

References

Technical Support Center: Scaling Up High-Temperature Dry Annealing (HTDA) Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming challenges in scaling up High-Temperature Dry Annealing (HTDA) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning HTDA processes from laboratory to production scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure a successful and efficient scale-up.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of HTDA production. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue ID Question Potential Causes Troubleshooting Steps
HTDA-S01Why is there a loss of product potency or altered physicochemical properties after scaling up the HTDA process? Non-uniform heat distribution in the larger furnace.Longer ramp-up and cool-down times at scale affecting crystal structure.Different atmospheric conditions in the larger equipment.Extended exposure to high temperatures leading to degradation.Heat Distribution: Profile the temperature distribution in the production-scale furnace using multiple thermocouples. Adjust heating element configuration or gas flow dynamics to achieve uniformity.Cycle Time: Optimize ramp-up and cool-down rates for the larger batch size. Consider multi-step heating and cooling profiles.[1]Atmosphere: Ensure the inert atmosphere (e.g., dry nitrogen or argon) is maintained with minimal oxygen and moisture.[2] Implement real-time gas analysis.Degradation: Perform stability studies at various time points and temperatures to understand the degradation kinetics at the new scale.[3]
HTDA-S02We are observing an increase in product impurities and by-products at the production scale. What could be the cause? Localized overheating or "hot spots" in the furnace.[4]Inadequate removal of residual solvents or moisture before annealing.Reaction with trace contaminants in the furnace atmosphere or on equipment surfaces.Longer residence time at elevated temperatures promoting side reactions.[5]Hot Spots: Use thermal imaging to identify and mitigate hot spots within the furnace.Pre-treatment: Enhance the drying/degassing step prior to HTDA to ensure complete removal of volatiles.Contamination: Implement a rigorous cleaning protocol for the furnace and all product-contact surfaces. Use high-purity gases for the process atmosphere.Residence Time: Re-evaluate and optimize the annealing time at the target temperature for the larger scale.
HTDA-S03The physical properties of our material, such as particle size distribution and flowability, are inconsistent across batches at the larger scale. Why? Inconsistent packing density of the material in the larger trays or containers.Variations in heat transfer dynamics due to the larger material mass.Mechanical stress on the material during handling and loading at a larger scale.Packing Density: Develop and validate a standardized procedure for loading the material to ensure consistent packing density.Heat Transfer: Model the heat transfer for the scaled-up batch size to predict and control the temperature profile throughout the material bed.Handling: Implement gentle handling procedures and equipment to minimize mechanical stress on the material.
HTDA-S04Our production-scale HTDA process is experiencing a higher rate of equipment failure (e.g., heating element burnout, thermocouple drift). What should we do? Increased thermal stress on components due to longer cycle times and higher power requirements.Material outgassing at a larger scale leading to a corrosive environment.Inadequate equipment specifications for the production load.Component Stress: Review the specifications of heating elements and thermocouples to ensure they are rated for the production-scale process conditions. Implement a preventive maintenance schedule.Outgassing: Characterize the off-gases from the material at process temperatures and ensure furnace materials are compatible.Equipment Specs: Work with equipment vendors to ensure the furnace is appropriately designed and sized for the intended production capacity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to consider when scaling up HTDA?

The most critical parameters are:

  • Temperature: Ensuring uniform and accurate temperature across the entire batch is crucial.[1] Temperature deviations can lead to incomplete annealing or product degradation.

  • Time: The duration of the annealing process, including ramp-up, holding, and cool-down phases, needs to be re-validated for larger batch sizes to ensure consistent material properties.[1]

  • Cooling Rate: The rate of cooling can significantly impact the final crystal structure and physical properties of the material.[2] Slower cooling rates in larger batches need to be accounted for.

  • Atmosphere: Maintaining a consistent, high-purity inert atmosphere is vital to prevent oxidation and other unwanted reactions.[2]

Q2: How can we predict the impact of scaling up on our product's stability?

Predictive modeling and simulation can be valuable tools.[1] Additionally, conducting small-scale studies that mimic the expected longer cycle times and potential temperature variations of the production scale can provide initial insights. A robust stability testing program on pilot-scale batches is essential to confirm these predictions.[3]

Q3: What are the key differences in equipment considerations between lab-scale and production-scale HTDA?

FeatureLab-ScaleProduction-Scale
Furnace Volume Small, often benchtopLarge, industrial-grade
Heating Mechanism Often radiant or convectionMay involve more complex systems like infrared or microwave heating for better uniformity
Process Control Manual or simple PID controllersAdvanced PLC-based control with data logging and real-time monitoring
Material Handling Manual loading and unloadingAutomated or semi-automated systems
Atmosphere Control Simple gas purgeSophisticated gas management systems with oxygen and moisture sensors

Q4: How do we validate the HTDA process at a larger scale?

Process validation for scaled-up HTDA should follow a structured approach, typically involving three stages: Process Design, Process Qualification, and Continued Process Verification.[6] This involves:

  • Conducting a risk assessment to identify critical process parameters (CPPs) and critical quality attributes (CQAs).

  • Performing installation qualification (IQ), operational qualification (OQ), and performance qualification (PQ) of the new equipment.

  • Executing a predetermined number of validation batches to demonstrate consistency and reproducibility.

  • Implementing a continuous monitoring program to ensure the process remains in a state of control.

Q5: What is the best way to transfer the HTDA method from R&D to the production team?

A comprehensive technology transfer package is crucial. This should include:

  • A detailed process description with all critical parameters and their acceptable ranges.

  • Standard Operating Procedures (SOPs) for equipment operation, cleaning, and maintenance.

  • Training materials and hands-on training sessions for the production team.

  • A clear communication plan and designated points of contact for troubleshooting.

Data Presentation

Table 1: Illustrative Comparison of HTDA Parameters: Lab-Scale vs. Production-Scale

This table provides a hypothetical but realistic comparison of process parameters when scaling up HTDA for a model pharmaceutical compound.

ParameterLab-Scale (100 g)Pilot-Scale (5 kg)Production-Scale (50 kg)
Target Annealing Temperature (°C) 250 ± 2250 ± 2250 ± 3
Heating Ramp Rate (°C/min) 1052
Hold Time at Target Temp (hours) 234
Cooling Rate (°C/min) 1031
Inert Gas Flow Rate (L/min) 550200
Oxygen Content (ppm) < 20< 20< 25
Moisture Content (ppm) < 10< 10< 15
Typical Cycle Time (hours) 4816
Table 2: Troubleshooting Common Defects with Quantitative Impact (Illustrative Data)

This table shows potential defect rates observed during scale-up and the impact of corrective actions.

DefectLab-Scale Defect Rate (%)Production-Scale Defect Rate (Initial) (%)Corrective ActionProduction-Scale Defect Rate (Post-Action) (%)
Inconsistent Crystal Form < 115Optimized cooling profile with a slower, controlled ramp-down.< 2
Particle Agglomeration < 220Implemented a de-lumping step post-HTDA and optimized tray loading.< 5
Discoloration (Oxidation) < 0.510Increased inert gas flow rate and installed real-time O₂ monitoring.< 1
Assay Out of Specification < 112Reduced hold time at target temperature and improved temperature uniformity.< 2

Experimental Protocols

Protocol 1: Temperature Mapping of Production-Scale HTDA Furnace

Objective: To verify the temperature uniformity of the production-scale HTDA furnace under load.

Methodology:

  • Place a minimum of 15 calibrated thermocouples at various locations within the furnace, including corners, center, and near the door.

  • Load the furnace with a placebo batch of equivalent thermal mass to the actual product.

  • Run the standard HTDA temperature cycle.

  • Record the temperature from each thermocouple at 1-minute intervals throughout the entire cycle.

  • Analyze the data to determine the maximum temperature deviation between any two points at any given time.

  • The acceptance criterion is typically a temperature uniformity of ± 5°C from the setpoint.

  • If uniformity is not achieved, adjust heating elements, gas circulation, or load configuration and repeat the study.

Protocol 2: Process Validation of Scaled-Up HTDA

Objective: To demonstrate that the HTDA process at the production scale is reproducible and consistently yields a product meeting pre-defined quality attributes.

Methodology:

  • Manufacture three consecutive successful validation batches at the target production scale.

  • For each batch, monitor and document all critical process parameters (temperature, time, ramp rates, gas flow, etc.).

  • Collect in-process and final product samples according to a pre-defined sampling plan.

  • Test the samples for all critical quality attributes (e.g., purity, potency, crystal form, particle size).

  • All results must meet the pre-defined acceptance criteria.

  • Document any deviations and conduct a thorough investigation.

  • Upon successful completion of the three validation batches, prepare a comprehensive validation report.

Visualizations

HTDA_Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_quality Quality-Related Issues cluster_equipment Equipment-Related Issues cluster_solutions Potential Solutions start HTDA Scale-Up Issue Identified issue_type Categorize Issue (e.g., Quality, Equipment, Process) start->issue_type data_review Review Batch Records & Process Data issue_type->data_review Quality equipment_check Inspect Equipment issue_type->equipment_check Equipment potency_loss Potency Loss / Altered Properties data_review->potency_loss impurities Increased Impurities data_review->impurities physical_props Inconsistent Physical Properties data_review->physical_props failure Equipment Failure equipment_check->failure temp_map Perform Temperature Mapping potency_loss->temp_map cycle_opt Optimize Cycle Time (Ramp/Cool Rates) potency_loss->cycle_opt atmosphere_ctrl Enhance Atmosphere Control impurities->atmosphere_ctrl cleaning Improve Cleaning Protocols impurities->cleaning physical_props->cycle_opt maintenance Implement Preventive Maintenance failure->maintenance

Caption: Troubleshooting workflow for HTDA scale-up issues.

HTDA_Scale_Up_Logic cluster_dev Process Development & Scale-Up Activities cluster_validation Process Validation lab_scale Lab-Scale Process (g scale) risk_assessment Risk Assessment (Identify CPPs & CQAs) lab_scale->risk_assessment pilot_scale Pilot-Scale Batches (kg scale) risk_assessment->pilot_scale process_char Process Characterization (DOE Studies) pilot_scale->process_char production_scale Production-Scale Process (multi-kg scale) process_char->production_scale iq_oq_pq IQ / OQ / PQ production_scale->iq_oq_pq validation_batches 3 Validation Batches iq_oq_pq->validation_batches cpv Continued Process Verification (CPV) validation_batches->cpv commercial Commercial Manufacturing cpv->commercial

Caption: Logical flow for scaling up the HTDA process.

References

Technical Support Center: Managing Exothermic Reactions with 4-Methylcyclohexane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methylcyclohexane-1,3-diamine (4-MCDA). The focus is on managing the exothermic nature of reactions involving this cycloaliphatic diamine, particularly in polymerization processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-MCDA) and in which applications are exothermic reactions a concern?

This compound (CAS 13897-55-7) is a cycloaliphatic diamine commonly used as a curing agent or cross-linker in the synthesis of polymers like polyurethanes and epoxy resins.[1][2] Its two primary amine groups are highly reactive with isocyanates and epoxy groups.[1][3] These reactions are exothermic, meaning they release a significant amount of heat.[4] This heat is necessary for the curing process but can lead to uncontrolled temperature increases, known as thermal runaway, if not properly managed.[5]

Q2: What are the primary hazards associated with an uncontrolled exothermic reaction involving 4-MCDA?

An uncontrolled exotherm can lead to several hazardous situations:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure, potentially exceeding the limits of the reaction vessel and causing an explosion.[5][6]

  • Product Degradation: Excessive heat can cause the polymer product to degrade, leading to discoloration (e.g., yellowing), charring, and a loss of mechanical properties.[7]

  • Formation of Hazardous Byproducts: At high temperatures, 4-MCDA and other reactants can decompose, emitting toxic fumes, including nitrogen oxides (NOx).[2]

  • Cracking and Warping: The rapid temperature changes and associated shrinkage during an uncontrolled cure can cause internal stresses that lead to cracking and warping of the final product.[8][9]

Q3: How does the reactivity of 4-MCDA compare to other amine curing agents?

As a cycloaliphatic amine, 4-MCDA's reactivity profile differs from linear aliphatic amines (like ethylenediamine) and aromatic amines (like 4,4'-diaminodiphenyl sulfone). Cycloaliphatic amines are generally less volatile and may react slower than linear aliphatic amines, which can provide a longer pot life.[10][11] However, they are typically more reactive than aromatic amines and do not require the high curing temperatures that many aromatic amines need. The methyl group on the cyclohexane ring of 4-MCDA also introduces steric effects that can moderate its reactivity.[1]

Q4: Can 4-MCDA be used to modify the exothermic profile of a reaction?

Yes, 4-MCDA can be used to tailor the reaction kinetics. For instance, when blended with anhydride curing agents in epoxy formulations, 4-MCDA can shift the exothermic peak to lower temperatures (e.g., 70–90°C) compared to systems with only anhydride curing agents (100–120°C).[1] This allows for more controlled curing schedules, which is particularly important in applications like aerospace composites.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with 4-MCDA, with a focus on problems arising from the exothermic nature of the reactions.

Issue 1: The reaction is proceeding too quickly, leading to a short pot life and potential for thermal runaway.

  • Question: My polymer mixture is gelling almost immediately after adding the 4-MCDA. How can I slow down the reaction?

  • Answer:

    • Reduce the initial temperature: Start the reaction at a lower temperature. Pre-chilling the individual components (resin and curing agent) before mixing can be an effective strategy.

    • Control the rate of addition: Add the 4-MCDA to the resin mixture slowly and in a controlled manner. This allows the heat generated to dissipate more effectively.

    • Use a solvent: Performing the reaction in a suitable, inert solvent can help to absorb and dissipate the heat of reaction.

    • Consider the stoichiometry: Ensure the mix ratio of 4-MCDA to resin is accurate. An off-ratio mix can, in some cases, lead to a more rapid exotherm.[8]

    • Improve heat dissipation: Use a reaction vessel with a larger surface area-to-volume ratio or employ a cooling bath (e.g., ice-water or a controlled temperature circulator) to actively remove heat from the system.

Issue 2: The final product is discolored (yellow or brown) and/or contains bubbles.

  • Question: My cured polyurethane elastomer has a dark color and is full of bubbles. What went wrong?

  • Answer: This is often a sign of excessive heat during the curing process.

    • Excessive Exotherm: A rapid temperature increase can cause degradation of the polymer, leading to discoloration. To mitigate this, apply the mitigation strategies from Issue 1.

    • Thick Castings: Pouring very thick sections of resin at once can trap heat, leading to a significant exotherm in the center of the casting.[7] It is recommended to pour in thinner layers, allowing each layer to partially cure and cool before adding the next.[12]

    • Moisture Contamination: Moisture can react with isocyanates to produce carbon dioxide gas, resulting in bubbles.[8] Ensure all reactants and equipment are dry. Storing 4-MCDA and isocyanates under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture absorption.

    • Air Entrapment: Bubbles can also be introduced during mixing. Mix the components slowly and thoroughly to avoid whipping air into the mixture. A vacuum degassing step before pouring can effectively remove dissolved or entrapped air.[4]

Issue 3: The cured material is brittle and has cracked.

  • Question: After curing, my epoxy block has several internal fractures. How can I prevent this?

  • Answer: Cracking is typically caused by high internal stresses due to a rapid and non-uniform curing process.

    • Control the Exotherm: A very high peak exotherm leads to rapid shrinkage as the polymer cures, inducing significant internal stress. Use the strategies in Issue 1 to slow down the reaction and reduce the peak temperature.

    • Ensure Uniform Heating/Cooling: Avoid rapid changes in the ambient temperature during the curing process.[13] If using an oven for post-curing, ensure the heating and cooling rates are slow and controlled.

    • Optimize Component and Mold Temperature: Pre-heating the mold can sometimes help to achieve a more uniform cure, but the temperature must be carefully controlled to avoid accelerating the initial exotherm.[9]

    • Check Mix Ratio: An incorrect mix ratio can lead to an incomplete cure and a brittle final product.[8][14]

Data Presentation

The following tables provide representative data for typical polyurethane and epoxy systems. Note that specific values for reactions involving 4-MCDA will depend on the exact formulation, including the type of resin, catalysts, and other additives used.

Table 1: Representative Thermal Properties for a Polyurethane System

ParameterRepresentative ValueConditions
Peak Exotherm Temperature 90 - 150 °CDependent on initial temperature and mass of reactants.
Enthalpy of Reaction (ΔH) -80 to -110 kJ/molFor the reaction of an isocyanate group with a primary amine.
Typical Pot Life 5 - 30 minutesFor a 100g mass at 25°C, highly formulation dependent.
Recommended Max Layer Thickness < 2 inchesTo prevent excessive heat buildup.[7]

Table 2: Typical Curing Parameters for an Epoxy-Amine System

ParameterRepresentative ValueConditions
Peak Exotherm Temperature 120 - 200 °CFor a non-isothermal cure, dependent on heating rate.
Activation Energy (Ea) 50 - 70 kJ/molDetermined by DSC analysis.[15]
Glass Transition Temp. (Tg) > 120 °CWith 4-MCDA in a DGEBA resin.[1][3]
Recommended Post-Cure 2-4 hours at 100-150 °CTo achieve full cross-linking and optimal properties.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Polyurethane Elastomer using 4-MCDA

This protocol describes a general two-step prepolymer method. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Prepolymer Synthesis:

    • A diisocyanate (e.g., MDI or an aliphatic diisocyanate) is charged into a dry, nitrogen-purged reactor equipped with a mechanical stirrer and a temperature probe.

    • The diisocyanate is heated to 60-80°C with stirring.

    • A polyol (e.g., polytetrahydrofuran) is added dropwise to the reactor over a period of 1-2 hours, ensuring the temperature does not exceed 85°C.

    • After the addition is complete, the mixture is stirred at 80°C for an additional 2-3 hours to complete the prepolymer formation.

    • The resulting prepolymer is cooled to 40-50°C.

  • Chain Extension (Curing):

    • In a separate, dry container, the required amount of 4-MCDA is calculated based on the NCO content of the prepolymer.

    • The prepolymer is degassed under vacuum to remove any entrapped air.

    • The 4-MCDA is added to the prepolymer with vigorous stirring.

    • After thorough mixing (typically 1-2 minutes), the mixture is poured into a pre-heated mold.

    • The cast polymer is then cured in an oven according to a pre-determined schedule (e.g., 2 hours at 100°C followed by 2 hours at 120°C).

Visualizations

Experimental_Workflow Experimental Workflow for Polyurethane Synthesis cluster_prepolymer Prepolymer Synthesis cluster_curing Curing Stage charge_isocyanate Charge Diisocyanate to Reactor heat_isocyanate Heat to 60-80°C charge_isocyanate->heat_isocyanate add_polyol Add Polyol Dropwise heat_isocyanate->add_polyol react_prepolymer Stir for 2-3h at 80°C add_polyol->react_prepolymer cool_prepolymer Cool to 40-50°C react_prepolymer->cool_prepolymer degas_prepolymer Degas Prepolymer cool_prepolymer->degas_prepolymer prepare_mcda Prepare 4-MCDA mix_components Mix Prepolymer and 4-MCDA prepare_mcda->mix_components degas_prepolymer->mix_components cast_mold Pour into Mold mix_components->cast_mold cure_oven Cure in Oven cast_mold->cure_oven

Caption: Workflow for two-step polyurethane synthesis.

Troubleshooting_Exotherm Troubleshooting High Exotherm Issues start High Exotherm Detected (Rapid Gelling, Discoloration, Cracking) check_temp Is Initial Temperature Too High? start->check_temp check_addition Is Addition Rate Too Fast? check_temp->check_addition No solution_temp Reduce Initial T Pre-chill Components check_temp->solution_temp Yes check_mass Is Reactant Mass/Volume Too Large? check_addition->check_mass No solution_addition Slow Down Addition Rate Use Dropping Funnel check_addition->solution_addition Yes check_cooling Is External Cooling Inadequate? check_mass->check_cooling No solution_mass Reduce Batch Size Pour in Thinner Layers check_mass->solution_mass Yes solution_cooling Use Cooling Bath Improve Stirring Increase Surface Area check_cooling->solution_cooling Yes end_node Controlled Reaction check_cooling->end_node No solution_temp->end_node solution_addition->end_node solution_mass->end_node solution_cooling->end_node

Caption: Decision tree for troubleshooting high exotherms.

References

Technical Support Center: Dispersion of 4-methylcyclohexane-1,3-diamine in Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dispersion of 4-methylcyclohexane-1,3-diamine (4-MCDA) in polymer matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the dispersion of 4-MCDA, particularly in non-reactive thermoplastic matrices where it acts as a liquid additive.

Q1: After melt compounding 4-MCDA with polypropylene, I'm observing poor mechanical properties (low impact strength, poor elongation). What could be the cause?

A1: Poor mechanical properties in a polymer blend often indicate poor dispersion and/or poor interfacial adhesion between the components. 4-MCDA is a polar molecule, while polypropylene is non-polar. This inherent incompatibility leads to the formation of large 4-MCDA droplets within the polypropylene matrix, which act as stress concentration points, thereby reducing the mechanical performance of the composite.

To address this, consider the following:

  • Visual Inspection: Examine a cryo-fractured surface of your composite using Scanning Electron Microscopy (SEM). The presence of large, spherical voids or distinct droplets confirms poor dispersion.

  • Compatibilization: Introduce a compatibilizer to improve the interfacial adhesion between the polar 4-MCDA and the non-polar polypropylene matrix. A common and effective choice is Maleic Anhydride-grafted Polypropylene (PP-g-MA). The maleic anhydride groups on the PP-g-MA can react with the amine groups of 4-MCDA, effectively creating a bridge between the two phases.

Q2: I'm using a twin-screw extruder to compound 4-MCDA into polyethylene, but the final product has inconsistent properties from batch to batch. What should I check?

A2: Inconsistent batch-to-batch properties are often a result of process variability. For liquid additive compounding, key factors to control are:

  • Feeding Accuracy: Ensure your liquid feeding system for 4-MCDA is accurately calibrated and providing a consistent flow rate. Gravimetric feeders are preferred over volumetric feeders for higher accuracy.

  • Screw Configuration: The design of your extruder screw plays a critical role in mixing. Ensure you have sufficient mixing elements (e.g., kneading blocks) after the liquid injection point to ensure proper dispersion. The arrangement and angle of these kneading blocks can be optimized to enhance shear and distributive mixing.[1]

  • Processing Parameters: Maintain consistent barrel temperatures, screw speed, and throughput. Fluctuations in these parameters will affect the melt viscosity and residence time, directly impacting the degree of dispersion.

Q3: I've added PP-g-MA as a compatibilizer, but the dispersion of 4-MCDA is still not optimal. What can I do to improve it?

A3: If dispersion is still an issue after adding a compatibilizer, you may need to optimize the following:

  • Compatibilizer Concentration: The concentration of PP-g-MA is crucial. Too little may not provide sufficient interfacial modification, while too much can sometimes lead to its own phase separation. An optimal concentration typically ranges from 2-10 wt% of the total polymer content.

  • Reaction Opportunity: The reaction between the maleic anhydride groups of the compatibilizer and the amine groups of 4-MCDA requires sufficient time and temperature in the extruder. Consider increasing the residence time in the mixing section or slightly increasing the barrel temperature in that zone to promote the reaction.

  • Injection Point: The location where you inject the liquid 4-MCDA into the extruder barrel is important. It should be injected after the polymer has fully melted but before the main mixing zones to ensure it is incorporated into the molten polymer before high shear is applied.

Frequently Asked Questions (FAQs)

Q: What is this compound (4-MCDA)?

A: this compound is a cycloaliphatic diamine. It is primarily used as a curing agent or chain extender in the synthesis of polyurethanes and epoxy resins.[2][3] It is a colorless to light yellow liquid with a low viscosity (5-15 mPa·s at 25°C), which generally aids in its mixing and dispersion in liquid resin systems.[4]

Q: Why is it difficult to disperse 4-MCDA in polymers like polypropylene or polyethylene?

A: The difficulty arises from the fundamental chemical incompatibility between the polar amine groups of 4-MCDA and the non-polar hydrocarbon chains of polyolefins like polypropylene (PP) and polyethylene (PE). This leads to a high interfacial tension between the two components, causing the 4-MCDA to form distinct droplets rather than dispersing finely within the polymer matrix.

Q: What is a compatibilizer and how does it work in this system?

A: A compatibilizer is an additive that improves the interfacial adhesion between two immiscible polymer phases. In the case of dispersing 4-MCDA in polypropylene, a common compatibilizer is Maleic Anhydride-grafted Polypropylene (PP-g-MA).[5] The polypropylene backbone of the PP-g-MA is compatible with the bulk polypropylene matrix, while the maleic anhydride groups are reactive towards the amine groups of 4-MCDA. During melt compounding, this reaction forms a copolymer at the interface between the PP and the 4-MCDA droplets, reducing interfacial tension and leading to finer, more stable dispersion.[6]

Q: What techniques can be used to characterize the dispersion of 4-MCDA in a polymer matrix?

A: Several techniques can be used to assess dispersion:

  • Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the size, shape, and distribution of the dispersed 4-MCDA phase.[4] This often requires specialized sample preparation like cryo-fracturing.

  • Rheology: The rheological behavior of the polymer melt can be sensitive to the state of dispersion. Dynamic mechanical analysis (DMA) or oscillatory rheology can show changes in storage modulus (G') and loss modulus (G'') that can be correlated with the morphology of the blend.[7]

  • Mechanical Testing: As poor dispersion often leads to a deterioration in mechanical properties, tensile and impact testing can be used as indirect measures of dispersion quality.

Q: Can 4-MCDA be used in applications other than as a curing agent?

A: While its primary role is as a reactive monomer in thermoset systems, its properties could make it a candidate for other applications, such as a modifier in thermoplastic composites to enhance toughness or flexibility, provided the dispersion challenges are overcome.[8]

Data Presentation

The following tables present illustrative quantitative data based on analogous systems to demonstrate the effect of compatibilization on the properties of polymer blends.

Table 1: Effect of Maleic Anhydride-grafted Polypropylene (PP-g-MA) on the Mechanical Properties of a Polypropylene/Polar Additive Blend.

PropertyPP (neat)PP + 10% Polar Additive (Uncompatibilized)PP + 10% Polar Additive + 5% PP-g-MA
Tensile Strength (MPa) 342532
Elongation at Break (%) 35050280
Notched Izod Impact Strength (J/m) 281545

Data is representative of typical results for polar additives in a non-polar matrix and is intended for illustrative purposes.

Table 2: Influence of Compatibilizer on the Morphology of a Dispersed Liquid Phase in Polypropylene.

SystemAverage Droplet Size (μm)Droplet Size Distribution
PP + 5% Liquid Amine (Uncompatibilized) 5.8Broad (1-15 μm)
PP + 5% Liquid Amine + 5% PP-g-MA 0.9Narrow (0.5-2 μm)

This data illustrates the expected significant reduction in dispersed phase size with the addition of an effective compatibilizer, as would be observed via SEM analysis.

Experimental Protocols

Protocol 1: Melt Compounding of 4-MCDA into Polypropylene using a Twin-Screw Extruder

Objective: To prepare a compatibilized blend of polypropylene with 4-MCDA.

Materials & Equipment:

  • Polypropylene (PP) pellets

  • This compound (4-MCDA)

  • Maleic Anhydride-grafted Polypropylene (PP-g-MA) pellets

  • Co-rotating twin-screw extruder with a liquid injection port

  • Gravimetric feeders for solid components

  • High-precision liquid pump (e.g., HPLC pump) for 4-MCDA

  • Strand die, water bath, and pelletizer

Procedure:

  • Preparation: Dry the PP and PP-g-MA pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Extruder Setup: Set the temperature profile of the extruder. A typical profile for polypropylene is: Feed zone (170°C), Conveying zones (180-190°C), Mixing/Reaction zone (200°C), Die (195°C). Set the screw speed to 200 RPM.

  • Feeding Solids: Calibrate and set the gravimetric feeders to deliver the desired ratio of PP and PP-g-MA into the main feed throat of the extruder. For a 5 wt% PP-g-MA loading, the feed rates would be 95% PP and 5% PP-g-MA.

  • Liquid Injection: Calibrate the liquid pump to inject 4-MCDA at the desired concentration (e.g., 5 wt% relative to the total polymer mass). The injection port should be located downstream of the feed throat, in a zone where the polymer is fully molten but before the primary mixing elements.

  • Compounding: Start the feeders and the liquid pump simultaneously. Allow the process to stabilize for several minutes, ensuring a consistent extrudate strand.

  • Pelletizing: Pass the extruded strand through the cooling water bath and into the pelletizer.

  • Drying: Collect the pellets and dry them thoroughly at 60°C for 4 hours before further characterization or molding.

Protocol 2: Characterization of 4-MCDA Dispersion in Polypropylene via Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology of the PP/4-MCDA blend and assess the size and distribution of the dispersed 4-MCDA phase.

Materials & Equipment:

  • Pellets from Protocol 1 (both compatibilized and uncompatibilized blends)

  • Compression molder or injection molder

  • Liquid nitrogen

  • Isopropanol

  • Critical point dryer (optional)

  • Sputter coater (e.g., gold or gold-palladium)

  • Scanning Electron Microscope (SEM)

Procedure:

  • Sample Molding: Mold the compounded pellets into a suitable shape for analysis (e.g., a small bar or disc) using compression or injection molding.

  • Cryo-fracturing: Immerse the molded sample in liquid nitrogen for approximately 5-10 minutes until it is fully cooled.

  • Immediately remove the sample from the liquid nitrogen and fracture it by impact (e.g., a sharp tap with a hammer on a secured sample). This creates a brittle fracture surface that reveals the internal morphology without significant plastic deformation.

  • Cleaning: Gently rinse the fractured surface with cold isopropanol to remove any surface contamination or debris. Allow the sample to dry completely. For sensitive samples, critical point drying can be used to prevent structural collapse.

  • Mounting: Securely mount the fractured sample onto an SEM stub using conductive carbon tape, ensuring the fracture surface is facing up.

  • Coating: Place the mounted sample in a sputter coater and deposit a thin (5-10 nm) layer of a conductive metal like gold to prevent charging under the electron beam.[4]

  • Imaging: Introduce the coated sample into the SEM. Use the secondary electron (SE) imaging mode to observe the topography of the fracture surface. Voids or holes on the surface represent locations where 4-MCDA droplets were pulled out during fracture, and their size is indicative of the dispersion quality.

  • Image Analysis: Capture multiple images at various magnifications from different areas of the sample to ensure a representative analysis. Use image analysis software to measure the diameter of the voids and calculate the average particle size and size distribution.

Visualizations

Troubleshooting_Workflow cluster_processing Processing Optimization start Start: Poor Mechanical Properties in 4-MCDA/Polymer Blend check_dispersion Assess Dispersion (e.g., via SEM) start->check_dispersion is_poor Dispersion Poor? (Large Droplets > 2μm) check_dispersion->is_poor check_processing Assess Processing Parameters is_compatibilized Is a Compatibilizer Used? is_poor->is_compatibilized Yes is_poor->check_processing No (Good Dispersion) add_compatibilizer Action: Add Compatibilizer (e.g., 2-10% PP-g-MA) is_compatibilized->add_compatibilizer No optimize_compatibilizer Action: Optimize Compatibilizer - Adjust Concentration - Check Reaction Conditions is_compatibilized->optimize_compatibilizer Yes end_good End: Properties Improved add_compatibilizer->end_good optimize_compatibilizer->end_good is_stable Process Stable? (Temp, Feed Rate, RPM) check_processing->is_stable end_reassess End: Re-assess Formulation check_processing->end_reassess Dispersion is good, but properties are poor. Investigate other causes. stabilize_process Action: Stabilize Process - Calibrate Feeders - Verify Temperatures is_stable:s->stabilize_process No optimize_screw Action: Optimize Screw Design - Increase Mixing Elements - Adjust Liquid Injection Point is_stable->optimize_screw No is_stable->end_reassess Yes stabilize_process->end_good optimize_screw->end_good

Caption: Troubleshooting workflow for poor mechanical properties in 4-MCDA/polymer blends.

Compatibilization_Mechanism cluster_before Before Compatibilization cluster_after After Compatibilization with PP-g-MA pp_matrix_before Non-Polar Polypropylene Matrix interface_before High Interfacial Tension (Poor Adhesion) process Melt Compounding mcd_droplet_before Polar 4-MCDA Droplet pp_matrix_after Non-Polar Polypropylene Matrix compatibilizer PP-g-MA at Interface (PP tail in matrix, MA head reacts with Amine) pp_matrix_after->compatibilizer Compatible mcd_droplet_after Polar 4-MCDA Droplet compatibilizer->mcd_droplet_after Reactive interface_after Low Interfacial Tension (Good Adhesion)

Caption: Mechanism of compatibilization for 4-MCDA in a polypropylene matrix using PP-g-MA.

References

Technical Support Center: Personal Protective Equipment for Handling Corrosive Diamines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on selecting and using Personal Protective Equipment (PPE) when handling corrosive diamines.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue Possible Cause Solution
Gloves are swelling, cracking, or discoloring. Chemical degradation of the glove material.Immediately and safely remove the gloves. Consult the Safety Data Sheet (SDS) and glove manufacturer's chemical resistance guide to select a more appropriate glove material. Do not continue to use a glove that shows any signs of degradation.
Skin irritation despite wearing gloves. Permeation of the chemical through the glove material. The breakthrough time of the glove may have been exceeded.Cease work immediately and wash the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. Review the breakthrough time data for your specific glove and diamine combination. Select a glove with a longer breakthrough time and consider double-gloving.
Safety glasses are fogging up. Poor ventilation or a significant temperature difference between the lab environment and the user's face.Use anti-fog safety glasses or goggles. Ensure proper laboratory ventilation. Take breaks in a safe area to allow glasses to defog.
A chemical splash occurred, and some liquid went under the face shield. The face shield was not positioned correctly, or the splash was significant.Immediately proceed to the nearest emergency eyewash station and flush the eyes and face for at least 15 minutes. Seek prompt medical attention. Ensure your face shield is worn correctly, in conjunction with safety goggles, for complete protection.
Feeling lightheaded or smelling the chemical while wearing a respirator. The respirator cartridge is saturated or expired, or the respirator does not have a proper fit.Immediately leave the contaminated area and move to fresh air. Perform a fit check on your respirator. Replace the cartridges if they are at the end of their service life. Ensure you are using the correct type of cartridge for the specific diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most important first step in selecting PPE for handling a corrosive diamine?

A1: The most critical first step is to consult the Safety Data Sheet (SDS) for the specific diamine you are using. The SDS provides detailed information about the hazards of the chemical and will recommend the appropriate PPE.

Q2: How do I choose the right type of glove for handling corrosive diamines?

A2: Glove selection depends on the specific diamine, the duration of handling, and the task. You must consider the glove material's breakthrough time and permeation rate for the chemical you are using. Materials like Butyl, Neoprene, and Nitrile are often recommended for handling corrosive diamines.[1] Always consult the glove manufacturer's chemical resistance data.

Q3: What is the difference between permeation and penetration?

A3: Permeation is the process by which a chemical passes through a protective material on a molecular level. Penetration refers to the bulk flow of a chemical through zippers, seams, or other imperfections in the protective equipment.

Q4: Can I reuse disposable gloves?

A4: No, disposable gloves should never be reused when working with corrosive diamines. They are designed for single use and should be disposed of properly after removal.

Q5: What type of eye and face protection is necessary?

A5: At a minimum, chemical splash goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[2][3]

Q6: When is respiratory protection required?

A6: Respiratory protection is necessary when there is a risk of inhaling corrosive diamine vapors or aerosols. This is especially important when working with volatile diamines or in poorly ventilated areas. The SDS will specify if respiratory protection is needed and the appropriate type of respirator and cartridge to use.

Q7: What kind of protective clothing should I wear?

A7: A lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or a full chemical-resistant suit may be necessary. Ensure that the material of the clothing is resistant to the specific diamine being handled.

Q8: What should I do in case of accidental skin contact with a corrosive diamine?

A8: Immediately go to the nearest emergency shower and rinse the affected area with large amounts of water for at least 15 minutes. Remove any contaminated clothing while under the shower. Seek immediate medical attention.

Glove Material Breakthrough Time Data

The following table summarizes available quantitative data on the breakthrough times of various glove materials when exposed to specific corrosive diamines. Disclaimer: This data is for illustrative purposes only. Breakthrough times can be affected by temperature, glove thickness, and the concentration of the chemical. Always consult the specific glove manufacturer's data and the chemical's SDS before use.

Corrosive DiamineGlove MaterialBreakthrough Time (minutes)
EthylenediamineNitrile> 480
EthylenediamineNeoprene> 480
EthylenediamineButyl Rubber> 480
DiethylenetriamineNitrileNot Recommended
DiethylenetriamineButyl Rubber> 480
TriethylenetetramineNitrileNot Recommended
TriethylenetetramineButyl Rubber> 480
Isophorone diamine (IPDA)Butyl Rubber> 480
1,2-DiaminopropaneNitrile> 240
HexamethylenediamineButyl Rubber> 480
HexamethylenediamineNeoprene> 480
HexamethylenediamineNitrile> 480

Experimental Protocols

Protocol for Determining Glove Breakthrough Time (Based on ASTM F739)

  • Objective: To determine the time it takes for a chemical to permeate through a glove material under continuous contact.

  • Materials:

    • Glove material sample.

    • Test cell with a challenge chamber (for the chemical) and a collection chamber.

    • The corrosive diamine to be tested.

    • A collection medium (e.g., air, water, or another solvent).

    • Analytical equipment to detect the chemical in the collection medium (e.g., gas chromatograph, mass spectrometer).

  • Procedure:

    • The glove material is placed as a barrier between the two chambers of the test cell.

    • The corrosive diamine is introduced into the challenge chamber, in direct contact with the outer surface of the glove material.

    • The collection medium is circulated through the collection chamber, in contact with the inner surface of the glove material.

    • The collection medium is continuously or periodically analyzed for the presence of the permeated chemical.

    • The breakthrough time is recorded as the time from the initial contact of the chemical with the glove material to the time it is first detected in the collection medium at a specified permeation rate.

Visualizations

PPE_Selection_Workflow cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Task Evaluation cluster_2 Phase 3: PPE Selection cluster_3 Phase 4: Verification & Use Start Start: Handling Corrosive Diamine Consult_SDS Consult Safety Data Sheet (SDS) Start->Consult_SDS Identify_Hazards Identify Specific Hazards (e.g., Corrosivity, Volatility, Toxicity) Consult_SDS->Identify_Hazards Assess_Task Assess the Experimental Task Identify_Hazards->Assess_Task Duration Duration of Handling? Assess_Task->Duration Splash_Potential Potential for Splashes? Assess_Task->Splash_Potential Aerosol_Generation Aerosol Generation Potential? Assess_Task->Aerosol_Generation Select_Gloves Select Appropriate Gloves (Material, Thickness, Breakthrough Time) Duration->Select_Gloves Select_Eye_Face Select Eye and Face Protection (Goggles, Face Shield) Splash_Potential->Select_Eye_Face Select_Body Select Body Protection (Lab Coat, Apron, Suit) Splash_Potential->Select_Body Select_Respiratory Select Respiratory Protection (Respirator, Cartridge Type) Aerosol_Generation->Select_Respiratory Inspect_PPE Inspect PPE for Damage Select_Gloves->Inspect_PPE Select_Eye_Face->Inspect_PPE Select_Body->Inspect_PPE Select_Respiratory->Inspect_PPE Don_PPE Properly Don PPE Inspect_PPE->Don_PPE Perform_Experiment Perform Experiment Don_PPE->Perform_Experiment Doff_Dispose Properly Doff and Dispose of PPE Perform_Experiment->Doff_Dispose End End Doff_Dispose->End

Caption: PPE Selection Workflow for Handling Corrosive Diamines.

References

Technical Support Center: Optimizing Dinitrotoluene Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of dinitrotoluene (DNT) to toluenediamine (TDA).

Troubleshooting Guide

This guide addresses common issues encountered during the hydrogenation of DNT, offering potential causes and actionable solutions.

Issue 1: Low Toluenediamine (TDA) Yield

  • Question: My DNT conversion is high, but the TDA yield is low. What are the likely causes and how can I improve it?

  • Answer: Low TDA yield despite high DNT conversion often points to the formation of undesired byproducts due to suboptimal reaction conditions or catalyst selectivity.

    • Potential Causes:

      • Inappropriate Catalyst Choice: The catalyst may not be selective for the complete reduction of both nitro groups to amines. For instance, some catalysts might favor the formation of intermediate products like aminonitrotoluenes or hydroxylaminonitrotoluenes.[1]

      • Suboptimal Reaction Temperature: Excessively high temperatures can lead to side reactions, such as deamination or condensation of intermediates, reducing the TDA yield. Conversely, a temperature that is too low may not provide sufficient energy to complete the hydrogenation of intermediates.

      • Incorrect Hydrogen Pressure: Insufficient hydrogen pressure can lead to the accumulation of partially hydrogenated intermediates.

      • Poor Catalyst Dispersion: Poor dispersion of the active metal on the support can result in lower activity and selectivity.[2]

    • Solutions:

      • Catalyst Selection: Evaluate different catalysts known for high TDA selectivity. Palladium (Pd) and platinum (Pt) on supports like carbon (C), alumina (Al₂O₃), or various metal oxides are commonly used.[3][4] For example, a Pd/NiFe₂O₄ catalyst has been reported to achieve a 99% TDA yield at 333 K and 20 atm.[3] A 2-hour activated Ni-Fe catalyst has also shown high performance with 99.9% DNT conversion and 99.8% TDA selectivity.[2]

      • Optimize Reaction Conditions: Systematically vary the temperature and pressure to find the optimal range for your specific catalyst and reactor setup. Industrial processes typically operate at 100–150 °C and 5–8 bar.[3]

      • Catalyst Characterization: Ensure the quality and dispersion of your catalyst through appropriate characterization techniques.

Issue 2: Poor Selectivity towards the Desired TDA Isomer

  • Question: My reaction is producing a mixture of TDA isomers, but I need to maximize the yield of a specific one (e.g., 2,4-TDA). How can I improve selectivity?

  • Answer: The selectivity towards a particular TDA isomer is influenced by the starting DNT isomer mixture and the catalyst system.

    • Potential Causes:

      • Isomeric Composition of DNT: The primary determinant of the TDA isomer distribution is the composition of the starting DNT. The industrial nitration of toluene typically produces a mixture of 2,4-DNT and 2,6-DNT.[3]

      • Catalyst Steric Hindrance: The catalyst's surface structure and the steric hindrance it imposes can influence which nitro group is preferentially hydrogenated.

    • Solutions:

      • Purify Starting Material: If a specific TDA isomer is required, start with a purified DNT isomer.

      • Catalyst Screening: While the starting material is the main factor, different catalysts may offer slight variations in selectivity. Experiment with different supported catalysts (e.g., Pd/C, Pt/C, Raney Nickel) to determine if one provides a more favorable isomer distribution for your needs.[1][4]

Issue 3: Catalyst Deactivation

  • Question: I'm observing a significant drop in reaction rate or incomplete conversion over time. How do I troubleshoot catalyst deactivation?

  • Answer: Catalyst deactivation is a common problem in DNT hydrogenation and can be caused by several factors.[5] Identifying the cause is crucial for effective regeneration or prevention.

    • Potential Causes:

      • Poisoning: Impurities in the DNT feed or hydrogen stream can adsorb to the catalyst's active sites, blocking them.

      • Sintering: High reaction temperatures can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area.[6]

      • Fouling/Coking: Deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface can block pores and active sites.[6]

      • Oxidation of Active Metal: For catalysts like nickel, exposure to oxidizing species can lead to the formation of inactive metal oxides or hydroxides.[5]

    • Solutions:

      • Feed Purification: Ensure the purity of your DNT and hydrogen gas to minimize catalyst poisons.

      • Optimize Temperature: Operate at the lowest effective temperature to minimize sintering.

      • Catalyst Regeneration:

        • Solvent Washing: For deactivation by soluble impurities, washing the catalyst with an appropriate solvent may restore activity.[6]

        • Hydrogen Treatment: For some catalysts, like Raney Nickel, treatment with hydrogen at elevated temperatures can regenerate the active sites.[6]

        • Calcination: For deactivation by coking, controlled combustion of the coke in air (calcination) can be effective, but care must be taken not to sinter the catalyst.[6]

      • Monitor Reaction Intermediates: The accumulation of certain intermediates can sometimes contribute to catalyst deactivation.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What are the most common catalysts for DNT hydrogenation?

    • A1: The most frequently used catalysts are palladium (Pd), platinum (Pt), and nickel (Ni) based.[3][4] These are typically supported on high-surface-area materials like activated carbon (C), alumina (Al₂O₃), or various metal oxides (e.g., ZrO₂, CrO₂, ferrites).[3][4] Raney Nickel is also a common choice.[1]

  • Q2: How do I choose the best catalyst for my application?

    • A2: The optimal catalyst depends on your specific requirements for yield, selectivity, and cost.

      • Palladium (Pd) catalysts often provide high activity and selectivity to TDA.[1]

      • Platinum (Pt) catalysts are also highly active and can be a good alternative to palladium.[4]

      • Nickel (Ni) catalysts , such as Raney Nickel, are a more cost-effective option and are widely used in industrial processes, though they may require more stringent operating conditions.[2][3]

Reaction Conditions

  • Q3: What are the typical reaction conditions for DNT hydrogenation?

    • A3: Liquid-phase hydrogenation is typically carried out at elevated temperatures and pressures. Industrial processes often run at 100-150°C and 5-8 bar.[3] In laboratory settings, conditions can vary widely depending on the catalyst and setup, with temperatures ranging from room temperature to over 100°C and pressures from atmospheric to several megapascals.[7][8]

  • Q4: What solvents are suitable for this reaction?

    • A4: Methanol and ethanol are commonly used solvents in laboratory-scale DNT hydrogenation.[7][8] Water can also be used, particularly in industrial slurry reactors.[3] The choice of solvent can influence the reaction rate and selectivity.

Safety

  • Q5: What are the primary safety hazards associated with DNT hydrogenation?

    • A5: The main hazards are the use of flammable hydrogen gas under pressure and the handling of pyrophoric catalysts (e.g., Pd/C, Raney Nickel).[9][10] The reaction is also highly exothermic, which can lead to a runaway reaction if not properly controlled.[9]

  • Q6: How should I safely handle pyrophoric hydrogenation catalysts?

    • A6:

      • Always keep the catalyst wet , preferably with the reaction solvent or water, to prevent spontaneous ignition upon contact with air.[9][11]

      • Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques, especially when dry.[12]

      • Never add the catalyst to a flammable solvent in the presence of air. Purge the reaction vessel with an inert gas before introducing the catalyst.[11]

      • Have appropriate fire extinguishing materials readily available , such as a bucket of sand or powdered lime (calcium oxide). Do not use a carbon dioxide or water fire extinguisher on a metal fire.[13]

      • After the reaction, filter the catalyst and immediately transfer the wet filter cake to a container with water for storage and disposal. Do not allow the filter cake to dry in the open air.[10]

Data Presentation

Table 1: Comparison of Catalysts for Dinitrotoluene Hydrogenation

CatalystSupportTemperature (°C)Pressure (atm)DNT Conversion (%)TDA Yield (%)Reference
Pd/NiFe₂O₄Nickel Ferrite6020>9999[3]
Pt/CrO₂Chromium (IV) Oxide6020>9898.8[4]
Pd/CrO₂Chromium (IV) Oxide6020>9899.7[4]
Ni-Fe-Not SpecifiedNot Specified99.999.8[2]
1% Pt/CCarbon8027.2>99Not Specified[7]

Experimental Protocols

1. General Protocol for Laboratory-Scale DNT Hydrogenation in a Batch Reactor

  • Materials and Equipment:

    • High-pressure batch reactor (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.

    • Dinitrotoluene (DNT).

    • Hydrogenation catalyst (e.g., 5% Pd/C).

    • Solvent (e.g., methanol).

    • Hydrogen gas (high purity).

    • Inert gas (nitrogen or argon).

  • Procedure:

    • Reactor Preparation: Ensure the reactor is clean and dry. Add a magnetic stir bar if applicable.

    • Catalyst Handling (under inert atmosphere): In a glovebox or under a stream of inert gas, weigh the desired amount of catalyst and add it to the reactor.

    • Reactant Addition: Add the solvent to the reactor, followed by the DNT.

    • Sealing and Purging: Seal the reactor and connect it to a gas manifold with vacuum, inert gas, and hydrogen lines. Purge the reactor several times by evacuating and backfilling with inert gas to remove all oxygen.[9]

    • Pressurization with Hydrogen: Pressurize the reactor with hydrogen to the desired pressure.

    • Reaction: Begin stirring and heat the reactor to the target temperature. Monitor the hydrogen uptake via the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

    • Cooling and Depressurization: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and purge the reactor with inert gas.

    • Catalyst Filtration: Under an inert atmosphere or by keeping the mixture wet, filter the catalyst from the reaction mixture. A common method is to filter through a pad of Celite. Crucially, do not allow the filtered catalyst to dry, as it can ignite in air. [10] Immediately transfer the wet catalyst to a container with water for safe storage and disposal.

    • Product Isolation: The TDA can be isolated from the filtrate by removing the solvent under reduced pressure.

2. Protocol for TDA Purity Analysis by Gas Chromatography (GC-FID)

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).[14]

    • Capillary column suitable for amine analysis (e.g., a polar column).

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the crude TDA product in a suitable solvent (e.g., methanol or ethyl acetate) to a known concentration.

    • Filter the sample if any particulate matter is present.

  • GC-FID Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium or Hydrogen with a constant flow rate.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Identify the TDA peak based on its retention time, which can be confirmed by injecting a pure standard.

    • Integrate the peak areas of the TDA and any impurities.

    • Calculate the purity of the TDA by dividing the peak area of TDA by the total peak area of all components.[15] For more accurate quantification, a calibration curve can be generated using standards of known concentrations.

Visualizations

Troubleshooting_DNT_Hydrogenation problem problem cause cause solution solution start Start Troubleshooting low_yield Low TDA Yield start->low_yield low_selectivity Poor Selectivity start->low_selectivity deactivation Catalyst Deactivation start->deactivation cause_yield Byproduct Formation low_yield->cause_yield Likely Cause cause_selectivity DNT Isomer Mix / Sterics low_selectivity->cause_selectivity Likely Cause cause_deactivation Poisoning / Sintering / Fouling deactivation->cause_deactivation Likely Cause solution_yield Optimize Catalyst & Conditions (Temp, Pressure) cause_yield->solution_yield Solution solution_selectivity Purify DNT / Screen Catalysts cause_selectivity->solution_selectivity Solution solution_deactivation Purify Feed / Regenerate Catalyst (Wash, H2 Treat, Calcine) cause_deactivation->solution_deactivation Solution

Caption: Troubleshooting workflow for common issues in DNT hydrogenation.

DNT_Hydrogenation_Workflow step step safety safety analysis analysis start Start prep Reactor Prep & Catalyst Loading start->prep inert Handle Catalyst Under Inert Atmosphere prep->inert add_reagents Add DNT & Solvent prep->add_reagents purge Seal & Purge Reactor with N2/Ar add_reagents->purge pressurize Pressurize with H2 purge->pressurize react Heat & Stir (Monitor H2 uptake) pressurize->react cool Cool, Vent & Purge react->cool filter Filter Catalyst (Keep Wet!) cool->filter wet_catalyst Do Not Allow Catalyst to Dry filter->wet_catalyst isolate Isolate Product (Solvent Removal) filter->isolate analyze Analyze Purity (GC-FID) isolate->analyze end End analyze->end

Caption: General experimental workflow for DNT hydrogenation.

References

How to avoid void formation during curing with HTDA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate void formation during the curing process of epoxy resins with 4,4'-diamino-3,3'-diethyldiphenylmethane (HTDA).

Troubleshooting Guide: Void Formation

Void formation is a common defect during the curing of epoxy resins, which can compromise the mechanical and physical properties of the final product. This guide provides a systematic approach to identify the root causes and implement effective solutions.

Problem: Voids observed in the cured epoxy matrix.

Potential Causes and Solutions:

Potential Cause Description Recommended Actions
1. Entrapped Air Air bubbles are introduced into the resin during mixing of the epoxy and HTDA hardener. High viscosity of the mixture can make it difficult for these bubbles to escape.- Mixing: Use a slow, controlled mixing technique to minimize air entrapment. Scrape the sides and bottom of the mixing container thoroughly but gently. - Degassing: Implement a vacuum degassing step after mixing and before pouring. The duration and vacuum level should be optimized for the specific resin system.[1]
2. Volatiles Moisture absorbed by the resin or hardener, or volatile components within the formulation, can vaporize during the high-temperature cure cycle required for HTDA, leading to bubble formation.- Material Storage: Store epoxy resin and HTDA hardener in tightly sealed containers in a dry environment to prevent moisture absorption. - Pre-drying: Consider pre-drying the resin and hardener in a vacuum oven at a moderate temperature before mixing.
3. Inadequate Wetting In composite applications, poor wetting of the reinforcement fibers by the resin can lead to air being trapped between filaments.- Resin Viscosity: Select a resin system with a viscosity profile that allows for thorough impregnation of the fibers at the processing temperature. - Application Technique: Utilize a processing technique (e.g., vacuum infusion, resin transfer molding) that promotes complete fiber wetting.
4. Improper Cure Cycle An inappropriate heating rate or cure temperature can lead to a rapid viscosity increase, trapping bubbles before they can escape. The gelation of the resin may occur before all volatiles have been removed.[2]- Ramp Rate: Use a slower initial heating rate to allow more time for air and volatiles to escape before the resin viscosity increases significantly. - Dwell Steps: Incorporate dwell steps at intermediate temperatures below the main curing temperature to facilitate degassing. - Pressure Application: Apply pressure during the cure cycle. The timing of pressure application is critical; it should be applied after the resin has had sufficient time to flow and wet the components but before gelation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of voids when curing with HTDA?

A1: The primary causes of voids when curing with HTDA are similar to other amine-cured epoxy systems and include entrapped air during mixing, moisture or other volatiles in the resin or hardener, and an improper cure cycle.[2] Given that HTDA requires a high curing temperature, the vaporization of any absorbed moisture or low molecular weight species is a significant contributor.

Q2: How does vacuum degassing help in preventing voids?

A2: Vacuum degassing reduces the pressure above the resin mixture, causing dissolved and entrapped air bubbles to expand and rise to the surface where they can be removed.[1] This significantly reduces the initial amount of gas present in the system before the curing process begins.

Q3: What is the recommended vacuum level and duration for degassing?

A3: The optimal vacuum level and duration depend on the viscosity of the resin system and the volume of the mixture. Generally, a vacuum of 27-29 inches of mercury (Hg) is applied until visible bubbling subsides. For highly viscous systems, intermittent vacuum application or gentle agitation during degassing can improve efficiency. It is crucial not to over-degas, as this can remove volatile components of the formulation.

Q4: How does the cure temperature profile affect void formation?

A4: The cure temperature profile is critical. A rapid increase in temperature can cause the resin's viscosity to drop and then increase sharply as the cross-linking reaction accelerates.[2] If the viscosity increases too quickly, any remaining air or volatiles will be trapped. A slower heating rate or intermediate dwell steps allow more time for these to escape.

Q5: When should pressure be applied during the cure cycle?

A5: Pressure should be applied after the resin has had a chance to flow and impregnate the entire part, but before the gel point of the resin is reached.[3] Applying pressure too early can hinder the escape of volatiles, while applying it too late will be ineffective as the resin will have already started to solidify.

Q6: Can the mixing ratio of epoxy to HTDA affect void formation?

A6: While the mixing ratio is primarily critical for achieving the desired stoichiometric balance for optimal mechanical properties, an off-ratio mix can potentially affect the curing kinetics and viscosity profile, which could indirectly influence void formation. Always adhere to the manufacturer's recommended mix ratio.

Data Presentation

The following tables summarize the impact of key processing parameters on void content in typical epoxy systems. Note that this data is illustrative and the optimal parameters for your specific HTDA-epoxy system should be determined experimentally.

Table 1: Effect of Curing Pressure on Void Content

Curing Pressure (MPa)Void Content (%)Interlaminar Shear Strength (ILSS) Increase (%)
0.30.29-
0.50.185.8
0.70.1210.32
Data adapted from a study on carbon/epoxy laminates, demonstrating that increasing pressure significantly reduces void content and improves mechanical properties.[3]

Table 2: Effect of Degassing Time on Void Content (Illustrative)

Degassing Time (minutes)Vacuum Level (inHg)Void Content (%)
0-3.5
15291.2
30290.5
60290.3
Illustrative data showing the general trend of decreasing void content with increased degassing time.

Experimental Protocols

Protocol 1: Void Content Determination by Resin Digestion (ASTM D2734)

This method determines the void content of reinforced plastics by calculating the difference between the theoretical and measured densities of the composite.

1. Materials and Equipment:

  • Analytical balance (accurate to 0.0001 g)
  • Muffle furnace (capable of 600°C)
  • Crucibles
  • Desiccator
  • Sulfuric acid (or other appropriate digestion agent)
  • Beakers and glassware
  • Personal protective equipment (gloves, goggles, lab coat)

2. Procedure:

  • Specimen Preparation: Cut a representative specimen from the cured composite (typically 1" x 1").
  • Density Measurement (ASTM D792):
  • Weigh the specimen in air (W_dry).
  • Weigh the specimen immersed in water (W_wet).
  • Calculate the measured density (ρ_measured) = (W_dry * ρ_water) / (W_dry - W_wet).
  • Resin Digestion:
  • Weigh a clean, dry crucible (W_crucible).
  • Place the specimen in the crucible and weigh them together (W_initial).
  • Place the crucible in the muffle furnace at a temperature sufficient to burn off the resin (e.g., 565°C) until only the reinforcement remains.
  • Cool the crucible in a desiccator and weigh it (W_final).
  • Calculations:
  • Weight of resin (W_resin) = W_initial - W_final.
  • Weight of reinforcement (W_reinf) = W_final - W_crucible.
  • Weight fraction of resin (w_r) = W_resin / (W_resin + W_reinf).
  • Weight fraction of reinforcement (w_f) = W_reinf / (W_resin + W_reinf).
  • Theoretical density (ρ_theoretical) = 1 / [(w_r / ρ_resin) + (w_f / ρ_reinf)], where ρ_resin and ρ_reinf are the known densities of the resin and reinforcement.
  • Void Content (%) = [(ρ_theoretical - ρ_measured) / ρ_theoretical] * 100. [5][6][7]

Protocol 2: Void Characterization by Optical Microscopy

This method allows for the visualization and quantification of the size, shape, and distribution of voids.

1. Materials and Equipment:

  • Low-speed diamond saw
  • Mounting press and embedding resin
  • Grinding and polishing machine with abrasive papers (e.g., 240, 400, 600, 800, 1200 grit) and polishing cloths with diamond suspensions (e.g., 9, 3, 1 µm)
  • Optical microscope with a calibrated digital camera
  • Image analysis software (e.g., ImageJ)

2. Procedure:

  • Sample Preparation:
  • Carefully cut a cross-section of the composite material from the area of interest.
  • Mount the specimen in an embedding resin.
  • Grind the surface of the mounted specimen using progressively finer abrasive papers.
  • Polish the ground surface using diamond suspensions on polishing cloths until a mirror-like finish is achieved.
  • Clean the polished surface thoroughly.[8][9]
  • Image Acquisition:
  • Place the polished sample on the microscope stage.
  • Acquire high-resolution images of representative areas of the cross-section at a suitable magnification.
  • Image Analysis:
  • Use image analysis software to distinguish voids from the matrix and reinforcement based on contrast.
  • Measure the area fraction of voids in each image.
  • Analyze the size, shape, and distribution of the voids.[10]

Mandatory Visualizations

Epoxy-Amine Curing Reaction Pathway

The curing of an epoxy resin with an amine hardener like HTDA involves a nucleophilic addition reaction. The primary amine groups of HTDA react with the epoxide groups of the resin, followed by the reaction of the resulting secondary amines with more epoxide groups, leading to a highly cross-linked network.

EpoxyAmineReaction cluster_reactants Reactants cluster_products Curing Process Epoxy Epoxy Resin (with epoxide groups) Intermediate Chain Extension (Secondary Amine formation) Epoxy->Intermediate + Primary Amine HTDA HTDA Hardener (Primary Amine) HTDA->Intermediate Crosslinked Cross-linked Network (Tertiary Amine and Hydroxyl groups) Intermediate->Crosslinked + another Epoxy group

Caption: Epoxy-Amine Curing Mechanism with HTDA.

Troubleshooting Workflow for Void Formation

This workflow provides a logical sequence of steps to diagnose and resolve issues with void formation during the curing process.

TroubleshootingWorkflow Start Void Formation Observed CheckMixing Review Mixing Procedure Start->CheckMixing CheckDegassing Evaluate Degassing Process CheckMixing->CheckDegassing Mixing OK ImproveMixing Refine Mixing Technique (slow, thorough) CheckMixing->ImproveMixing Inadequate CheckCureCycle Analyze Cure Cycle CheckDegassing->CheckCureCycle Degassing OK ImplementDegassing Optimize Degassing (time, vacuum level) CheckDegassing->ImplementDegassing Inadequate CheckMaterials Inspect Raw Materials CheckCureCycle->CheckMaterials Cure Cycle OK ModifyCure Adjust Cure Cycle (ramp rate, dwell, pressure) CheckCureCycle->ModifyCure Inadequate DryMaterials Pre-dry Resin/Hardener CheckMaterials->DryMaterials Moisture Suspected End Void-Free Curing CheckMaterials->End Materials OK ImproveMixing->CheckDegassing ImplementDegassing->CheckCureCycle ModifyCure->CheckMaterials DryMaterials->End

Caption: Troubleshooting workflow for void formation.

References

Incompatible materials with 4-methylcyclohexane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-methylcyclohexane-1,3-diamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding its material compatibility.

Troubleshooting Guide: Unexpected Reactions and Material Failures

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Sudden temperature increase, fuming, or spattering upon mixing with another chemical.

  • Question: My reaction mixture containing this compound became uncontrollably hot and started to fume after adding a new reagent. What happened?

  • Answer: You have likely encountered a hazardous incompatibility. This compound is a basic compound and will undergo a strong exothermic (heat-releasing) reaction with acids.[1][2] It can also react violently with strong oxidizing agents.[3][4] This rapid release of energy can cause the mixture to boil, spatter, and release hazardous fumes.

    • Immediate Action:

      • If it is safe to do so, withdraw from the immediate area.

      • Ensure the area is well-ventilated.

      • Consult your institution's safety protocols for chemical spills and reactions.

    • Prevention:

      • Always consult the Safety Data Sheet (SDS) for all chemicals before mixing.

      • Avoid mixing this compound with strong acids, acid chlorides, and strong oxidizing agents without a proper risk assessment and controlled conditions (e.g., cooling, slow addition).[4]

      • When neutralization is required, use a dilute acid and control the temperature with an ice bath.

Issue 2: Formation of a solid or gel-like substance when mixing with a liquid monomer.

  • Question: I mixed this compound with an isocyanate/epoxy resin at room temperature, and it solidified almost instantly. How can I control this reaction?

  • Answer: this compound is a highly effective curing agent for epoxy and polyurethane resins.[5] Its primary amine groups react rapidly with isocyanate and epoxide groups, leading to polymerization.[5] An uncontrolled reaction can result in a rapid, exothermic polymerization, leading to a solid mass that may be difficult to handle and can generate significant heat.

    • Troubleshooting:

      • Control Stoichiometry: Ensure the molar ratio of the diamine to the resin is appropriate for your application.

      • Temperature Control: Perform the mixing at a lower temperature to slow down the reaction rate.

      • Solvent Use: In some applications, using an appropriate solvent can help to manage the reaction rate and viscosity.

      • Mixing Technique: Ensure thorough and rapid mixing to avoid localized "hot spots" of high reactivity.

Issue 3: Discoloration or degradation of storage container.

  • Question: The container holding my this compound has become discolored/brittle. Is this a compatibility issue?

  • Answer: While this compound is compatible with materials like glass and high-density polyethylene (HDPE), it can be corrosive to certain metals like copper, aluminum, and zinc and their alloys.[4][6] Over time, it may also affect the integrity of incompatible plastics.

    • Recommended Actions:

      • Transfer the chemical to a new, compatible container (e.g., amber glass bottle with a suitable cap).

      • Review your storage practices and ensure all containers are made of compatible materials.

      • Inspect stored chemicals regularly for any signs of container degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials to avoid contact with this compound?

A1: The primary materials to avoid are strong oxidizing agents (e.g., peroxides, nitrates, chlorates), strong acids (e.g., sulfuric acid, nitric acid, hydrochloric acid), and acid chlorides.[3][4] Reactions with these substances can be violent and exothermic.

Q2: Can I store this compound in a metal container?

A2: It is not recommended to store this compound in containers made of copper, aluminum, zinc, or their alloys, as it can be corrosive to these metals.[4][6]

Q3: Is this compound compatible with all plastics?

A3: While compatible with some plastics like HDPE, its compatibility with other plastics should be verified. It is always best to consult a chemical compatibility chart or the manufacturer's recommendations.

Q4: What happens if this compound is exposed to air for a prolonged period?

A4: Amines can react with atmospheric carbon dioxide. While this is not a violent reaction, it can lead to the formation of carbonates and a degradation of the product's purity over time. It is recommended to store it under an inert atmosphere if high purity is required.

Q5: I need to neutralize a solution of this compound. What is the safest way to do this?

A5: To neutralize this basic compound, you should use a dilute acid (e.g., dilute acetic acid or hydrochloric acid) and add it slowly to the diamine solution while stirring and cooling the mixture in an ice bath to control the exothermic reaction.

Quantitative Data on Incompatible Materials

The following table summarizes the known incompatibilities of aliphatic amines, including this compound. Quantitative data for this specific compound is limited; therefore, the information is based on the general reactivity of this chemical class.

Incompatible Material ClassExample(s)Potential HazardObservations
Strong Oxidizing Agents Nitric acid, perchlorates, peroxidesFire and/or explosionVigorous, rapid, and highly exothermic reaction. May ignite combustible materials.
Strong Acids Sulfuric acid, hydrochloric acidViolent, exothermic reactionRapid temperature increase, potential for boiling and splattering.[1]
Acid Chlorides Acetyl chloride, benzoyl chlorideVigorous, exothermic reactionRelease of corrosive hydrogen chloride gas.
Isocyanates Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI)Uncontrolled polymerizationRapid solidification, significant heat generation.
Epoxy Resins Bisphenol A diglycidyl ether (DGEBA)Uncontrolled polymerizationRapid gelling and solidification, exothermic reaction.
Halogens Chlorine, bromineViolent reactionPotential for fire and formation of hazardous products.
Certain Metals Copper, aluminum, zinc, and their alloysCorrosionGradual degradation of the metal.

Experimental Protocols

Protocol: Chemical Compatibility Assessment

This protocol provides a general methodology for assessing the compatibility of this compound with other materials in a controlled laboratory setting.

Objective: To determine the potential for hazardous exothermic reactions or degradation of materials upon mixing.

Materials:

  • This compound

  • Test substance

  • Small-scale reaction vessel (e.g., 25 mL glass vial with a septum cap)

  • Magnetic stirrer and stir bar

  • Thermocouple or thermometer

  • Inert gas supply (e.g., nitrogen or argon)

  • Fume hood

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Procedure:

  • Initial Setup:

    • Place a known, small amount (e.g., 1-2 mL) of this compound into the reaction vessel inside a fume hood.

    • Insert a magnetic stir bar and begin stirring at a moderate speed.

    • Insert a thermocouple through the septum to monitor the temperature of the liquid.

    • If the test substance is sensitive to air or moisture, purge the vessel with an inert gas.

  • Baseline Measurement: Record the initial, stable temperature of the this compound.

  • Controlled Addition:

    • Slowly add a small, measured amount of the test substance dropwise to the stirred diamine.

    • Continuously monitor the temperature for any changes.

  • Observation:

    • Record any visual changes, such as color change, gas evolution, precipitation, or viscosity change.

    • Note the maximum temperature reached. A significant temperature increase (e.g., >5-10 °C) indicates an exothermic reaction and potential incompatibility.

  • Post-Reaction Analysis (Optional):

    • After the mixture has returned to room temperature, visually inspect for any signs of degradation of the materials.

    • Analytical techniques such as spectroscopy (e.g., FTIR, NMR) can be used to identify any new chemical species formed.

Safety Precautions:

  • This assessment should be performed on a small scale in a well-ventilated fume hood.

  • An ice bath should be kept on hand to cool the reaction vessel in case of a rapid temperature increase.

  • Always have appropriate spill control materials readily available.

Logical Relationships

Incompatibility_Assessment cluster_start Start cluster_assessment Compatibility Assessment cluster_decision Decision start Identify Need to Mix This compound with another substance consult_sds Consult SDS of Both Substances start->consult_sds known_incompatible Is the substance a known incompatible material? (e.g., strong acid, oxidizer) consult_sds->known_incompatible perform_test Perform Small-Scale Compatibility Test known_incompatible->perform_test No / Unsure do_not_mix Do Not Mix (Hazardous) known_incompatible->do_not_mix Yes observe Observe for signs of reaction: - Heat generation - Gas evolution - Color change - Solidification perform_test->observe incompatible Incompatible observe->incompatible proceed Proceed with Caution (Controlled Conditions) incompatible->proceed No incompatible->do_not_mix Yes

Caption: Logical workflow for assessing material compatibility with this compound.

References

Validation & Comparative

A Comparative Analysis of Cycloaliphatic Amine Curing Agents: 4-Methylcyclohexane-1,3-diamine vs. Isophorone Diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of high-performance polymers, particularly in epoxy and polyurethane systems, the choice of curing agent is paramount to achieving desired material properties. Among the various classes of hardeners, cycloaliphatic amines are distinguished for imparting excellent thermal stability, mechanical strength, and resistance to UV degradation. This guide provides a detailed comparative analysis of two prominent cycloaliphatic diamines: 4-methylcyclohexane-1,3-diamine (also known as HTDA or MCDA) and Isophorone Diamine (IPDA).

This analysis is supported by experimental data to offer an objective comparison of their performance characteristics, aiding researchers and professionals in selecting the optimal curing agent for their specific applications.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of each diamine, which influence their handling, processing, and reaction kinetics.

PropertyThis compound (4-MCDA)Isophorone Diamine (IPDA)
Chemical Formula C₇H₁₆N₂C₁₀H₂₂N₂
Molecular Weight 128.22 g/mol 170.30 g/mol [1]
Appearance Colorless to light yellow liquid[2]Colorless to light yellow liquid[1]
CAS Number 13897-55-72855-13-2
Density ~0.905 g/cm³~0.922 g/mL[1]
Viscosity (at 25°C) 5–15 mPa·s[3]Low viscosity[1]
Amine Value 820–880 mg KOH/gNot specified
Active Hydrogen Equivalent (AHEW) 32 g/eq[3]~42.6 g/eq
Melting Point Not specified10 °C[1]
Boiling Point ~196.2 °C at 760 mmHg247 °C[1]
Flash Point ~83.2 °C110-117 °C[1]

Performance Comparison in Epoxy Formulations

The performance of these diamines as epoxy curing agents is evaluated based on curing characteristics, thermal and mechanical properties of the resulting polymer, and long-term durability. The following data is derived from a comparative study of adducts of 4-MCDA and IPDA with a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.

Curing Profile and Hardness Development

The rate of cure and hardness development are critical for determining processing times and the point at which a component can be handled or put into service.

Table 2: Shore D Hardness Development over Time

Curing ConditionsTime4-MCDA AdductIPDA Adduct
10 °C / 60% RH 8h~30~40
10h~55~65
12h~70~75
24h>80>80
23 °C / 50% RH 6h~60~60
8h~75~75
10h>80>80
24h>80>80

Data adapted from a study on DGEBA adducts.[3]

At lower temperatures (10°C), the IPDA-based adduct exhibits slightly faster hardness development compared to the 4-MCDA adduct.[3] However, at room temperature (23°C), their performance in terms of hardness development and tack-free time is equivalent.[3]

Thermal Properties

The glass transition temperature (Tg) is a key indicator of the upper service temperature of a cured epoxy system. Both 4-MCDA and IPDA, being cycloaliphatic amines, produce polymers with similar backbone structures, resulting in comparable glass transition temperatures.[3]

Table 3: Glass Transition Temperature (Tg) of Cured Epoxy Resins

Curing AgentGlass Transition Temperature (Tg)
4-MCDA >120 °C (in DGEBA resins)[3]
IPDA High Tg, comparable to other cycloaliphatic amines[3]
Aesthetic and Long-Term Stability: Carbamate Formation

A significant challenge with amine curing agents, particularly in humid conditions, is the formation of carbamate salts on the surface, a phenomenon known as "amine blush." This can lead to a hazy or tacky finish and compromise intercoat adhesion.

In a comparative study, adducts of 4-MCDA demonstrated significantly higher resistance to carbamate formation than those of IPDA.[3]

  • IPDA Adduct: Visible carbamate precipitate formed after 16 hours of exposure to atmospheric conditions.[3]

  • 4-MCDA Adduct: Showed only slight turbidity after 16 hours, with no visible precipitate even after 48 hours.[3]

This superior resistance to blushing makes 4-MCDA a more robust choice for applications where aesthetic finish and reliable surface properties are critical, especially when curing in uncontrolled environments.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of curing agent performance.

Shore D Hardness Measurement
  • Standard: ASTM D2240 or ISO 868.

  • Apparatus: Type D Durometer.

  • Procedure:

    • Prepare a flat, smooth test specimen of the cured epoxy with a minimum thickness of 6 mm.

    • Ensure the specimen is conditioned at the test temperature (e.g., 10°C or 23°C) for at least one hour prior to testing.

    • Press the durometer foot firmly and quickly onto the specimen surface, ensuring the indenter is normal to the surface.

    • The reading is taken immediately (within 1 second) after the presser foot is in firm contact with the specimen.

    • Take at least five measurements at different positions on the specimen, at least 12 mm apart, and calculate the average value.

Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
  • Standard: ASTM E1356.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small sample (5-10 mg) of the fully cured epoxy is hermetically sealed in an aluminum pan.

    • The sample is placed in the DSC cell alongside an empty reference pan.

    • The sample is subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10°C/min or 20°C/min) over a temperature range that encompasses the glass transition.

    • The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step change in the heat flow curve.

    • The reported Tg value is typically the midpoint of this transition.[4]

Assessment of Carbamate Formation (Amine Blush)
  • Procedure:

    • Prepare adducts of the amine curing agents with a standard epoxy resin (e.g., DGEBA).

    • Place a small, open container of each adduct in a controlled environment (e.g., 23°C and 50% relative humidity).

    • Visually inspect the samples at regular intervals (e.g., 2, 8, 16, 24, 48 hours) for any signs of turbidity, haze, or the formation of a crystalline or waxy precipitate on the surface.

    • Record the time at which the first signs of carbamate formation are observed for a qualitative comparison of blushing resistance.[3]

Synthesis Pathways and Reaction Mechanisms

The molecular structure of these diamines is a direct result of their synthesis routes, which in turn influences their reactivity and performance.

Synthesis of this compound

The primary industrial synthesis involves the catalytic hydrogenation of dinitrotoluene isomers. This process reduces the nitro groups to amine groups and saturates the aromatic ring.[3]

G DNT Dinitrotoluene Isomers MCDA This compound DNT->MCDA Hydrogenation H2 Hydrogen Gas (H₂) H2->MCDA Catalyst Catalyst Catalyst->MCDA

Caption: Synthesis of 4-MCDA via hydrogenation of dinitrotoluene.

Synthesis of Isophorone Diamine

IPDA is synthesized from isophorone in a multi-step process that includes hydrocyanation to form isophorone nitrile, followed by reductive amination.[1]

G Isophorone Isophorone IPN Isophorone Nitrile Isophorone->IPN Hydrocyanation HCN HCN HCN->IPN IPDA Isophorone Diamine IPN->IPDA Reductive Amination Ammonia Ammonia (NH₃) Ammonia->IPDA H2_Catalyst H₂ / Catalyst H2_Catalyst->IPDA

Caption: Synthesis of IPDA from isophorone.

Epoxy Curing Mechanism

Both 4-MCDA and IPDA cure epoxy resins through the nucleophilic addition of their primary amine groups to the epoxide rings of the resin. This reaction opens the epoxide ring and forms a hydroxyl group and a covalent bond between the nitrogen and carbon atoms, leading to a highly cross-linked, three-dimensional polymer network.

G cluster_reactants Reactants Epoxy Epoxy Resin (with epoxide groups) Process Mixing & Curing (Nucleophilic Addition) Epoxy->Process Amine Diamine Curing Agent (4-MCDA or IPDA) Amine->Process Product Cross-linked Polymer Network + Hydroxyl Groups Process->Product

Caption: General workflow of epoxy resin curing with a diamine agent.

Summary and Conclusion

Both this compound and isophorone diamine are high-performance cycloaliphatic curing agents that impart excellent thermal and mechanical properties to epoxy systems.

  • Isophorone Diamine (IPDA) is a well-established curing agent known for its good all-around performance. It demonstrates slightly faster cure and hardness development at lower temperatures, making it suitable for applications where a rapid return to service is needed in cooler conditions.[3]

  • This compound (4-MCDA) presents a compelling alternative, offering performance on par with IPDA under standard conditions, particularly in hardness development at room temperature.[3] Its key advantage lies in its significantly superior resistance to amine blush (carbamate formation).[3] This makes 4-MCDA an excellent choice for high-quality coatings and composites where surface aesthetics, intercoat adhesion, and reliability in humid application environments are critical. Furthermore, the lower viscosity of 4-MCDA can provide a wider formulating window.[3]

For researchers and professionals, the selection between 4-MCDA and IPDA will depend on the specific priorities of the application. If low-temperature cure speed is the primary driver, IPDA may hold a slight advantage. However, for applications demanding superior surface quality, a wider processing window, and robust performance against environmental moisture during cure, 4-MCDA emerges as a technologically advanced and reliable option.

References

Validating the Structure of 4-methylcyclohexane-1,3-diamine via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the validation of the chemical structure of 4-methylcyclohexane-1,3-diamine. Due to the limited availability of direct experimental NMR spectra for this compound in publicly accessible databases, this guide utilizes predicted ¹H and ¹³C NMR data for its cis and trans isomers. This predicted data is compared with experimental and predicted data for the closely related compounds, cis- and trans-1,3-cyclohexanediamine, to provide a robust framework for structural validation.

Data Presentation: Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound and the corresponding isomers of 1,3-cyclohexanediamine. These predictions were generated using computational methods and provide a valuable reference for the structural elucidation of these compounds. One computational study suggests that the ¹³C NMR chemical shifts for the amine-bearing carbons in this compound would likely fall within the 45-55 ppm range, which is consistent with the typical experimental range of 40-60 ppm for similar structures.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

CompoundH-1H-2H-3H-4H-5H-6-CH₃-NH₂
cis-4-methylcyclohexane-1,3-diamine2.8 - 3.01.2 - 1.82.8 - 3.01.5 - 1.71.2 - 1.81.2 - 1.80.9 - 1.01.5 - 2.5
trans-4-methylcyclohexane-1,3-diamine2.6 - 2.81.1 - 1.72.6 - 2.81.4 - 1.61.1 - 1.71.1 - 1.70.8 - 0.91.5 - 2.5
cis-1,3-cyclohexanediamine2.7 - 2.91.2 - 1.82.7 - 2.91.2 - 1.81.2 - 1.81.2 - 1.8-1.5 - 2.5
trans-1,3-cyclohexanediamine2.5 - 2.71.1 - 1.72.5 - 2.71.1 - 1.71.1 - 1.71.1 - 1.7-1.5 - 2.5

Note: The chemical shifts for the amine protons (-NH₂) can vary significantly depending on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CompoundC-1C-2C-3C-4C-5C-6-CH₃
cis-4-methylcyclohexane-1,3-diamine50 - 5235 - 3750 - 5230 - 3228 - 3035 - 3721 - 23
trans-4-methylcyclohexane-1,3-diamine48 - 5033 - 3548 - 5028 - 3026 - 2833 - 3520 - 22
cis-1,3-cyclohexanediamine49 - 5136 - 3849 - 5130 - 3230 - 3236 - 38-
trans-1,3-cyclohexanediamine47 - 4934 - 3647 - 4928 - 3028 - 3034 - 36-

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the structural validation of this compound.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (like amines), methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to observe or exchange the -NH₂ protons.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Sample Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

3. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Analysis of Chemical Shifts, Coupling Constants, and Multiplicities: Analyze the chemical shifts (δ), coupling constants (J), and peak multiplicities (singlet, doublet, triplet, etc.) to deduce the connectivity and stereochemistry of the molecule.

Mandatory Visualization

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Validation Sample This compound Isomer Solvent Deuterated Solvent Selection (e.g., CDCl3, CD3OD) Sample->Solvent Standard Internal Standard Addition (TMS) Solvent->Standard Filtration Filtration into NMR Tube Standard->Filtration H1_NMR 1H NMR Spectroscopy Filtration->H1_NMR C13_NMR 13C NMR Spectroscopy Filtration->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Filtration->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Multiplicities) Processing->Analysis Comparison Comparison with Predicted Data and Alternative Compounds Analysis->Comparison Validation Structure Validation of This compound Comparison->Validation

Caption: Workflow for NMR-based structural validation.

References

The Impact of Curing Agents on Polyurethane Tensile Strength: A Comparative Analysis of HTDA and Other Agents

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into how the choice of curing agent, particularly Hexamethylene Diamine (HTDA), influences the final mechanical properties of polyurethane elastomers, offering researchers and product development professionals a data-driven guide to material selection.

The tensile strength of a polyurethane (PU) elastomer is a critical performance metric, dictating its suitability for a wide range of applications, from industrial coatings to biomedical devices. The selection of a curing agent, or chain extender, plays a pivotal role in defining this and other mechanical properties. This guide provides a comparative analysis of polyurethanes cured with Hexamethylene Diamine (HTDA) versus other common curing agents, supported by experimental data and detailed methodologies.

The Chemistry of Curing: A Brief Overview

Polyurethanes are block copolymers formed by the reaction of a diisocyanate with a polyol, creating a prepolymer. This prepolymer is then cured or "chain extended" with a low molecular weight diol or diamine to build the final polymer network. The curing agent bridges the prepolymer chains, forming "hard segments" within the polymer matrix. The chemical nature, size, and structure of this curing agent significantly influence the morphology of these hard segments and, consequently, the material's mechanical properties.

Diamine curatives, such as HTDA, react with the isocyanate groups of the prepolymer to form urea linkages. These urea groups are capable of forming strong bidentate hydrogen bonds, leading to a well-defined and highly cohesive hard segment domain. This robust network structure generally imparts high tensile strength and tear resistance to the polyurethane.

Logical Relationship of Polyurethane Curing

G Diisocyanate Diisocyanate (e.g., MDI, TDI) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol (e.g., PTMEG, Polyester) Polyol->Prepolymer SoftSegment Soft Segments (Polyol Backbone) Polyol->SoftSegment HardSegment Hard Segments (Urea/Urethane Linkages) Prepolymer->HardSegment CuringAgent Curing Agent (e.g., HTDA, MOCA) CuringAgent->HardSegment Polyurethane Polyurethane Elastomer HardSegment->Polyurethane SoftSegment->Polyurethane

Epoxy Resin Curing Agents: A Comparative Guide to Chemical Resistance with a Focus on 4-Methylcyclohexane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate epoxy resin system is critical to ensure the durability and integrity of laboratory equipment, containment systems, and other components exposed to a wide range of chemicals. The choice of curing agent plays a pivotal role in determining the final chemical resistance of the cured epoxy. This guide provides a comparative overview of the chemical resistance of epoxy resins cured with various amine-based agents, with a special focus on the cycloaliphatic amine 4-methylcyclohexane-1,3-diamine.

While direct, publicly available quantitative comparative data for epoxy resins cured with this compound is limited, its classification as a cycloaliphatic amine suggests excellent performance, particularly in resisting acids and solvents.[1] This guide compiles available data for other common amine curing agents to provide a baseline for comparison and outlines the standard methodologies for evaluating chemical resistance.

Comparative Chemical Resistance Data

The following tables summarize the chemical resistance of epoxy resins cured with various amine curing agents. The data is presented as the percentage weight change of a standard epoxy resin (Bisphenol A based, EEW=190) after immersion for 28 days at 25°C. A lower percentage weight change generally indicates better chemical resistance.

Table 1: Chemical Resistance to Acids (% Weight Change after 28-Day Immersion)

Chemical ReagentModified Cycloaliphatic Amine 1Modified Cycloaliphatic Amine 2Modified Aliphatic Amine 1Modified Aliphatic Amine 2
Acetic Acid (10%)1.230.903.852.85
Lactic Acid (10%)0.760.502.991.70
Sulfuric Acid (10%)0.150.120.250.20
Hydrochloric Acid (10%)0.200.180.300.25
Nitric Acid (10%)0.250.220.400.35

Data sourced from a comprehensive study on ambient cure epoxy formulations. Note that specific formulations can influence results.

Table 2: Chemical Resistance to Solvents (% Weight Change after 28-Day Immersion)

Chemical ReagentModified Cycloaliphatic Amine 1Modified Cycloaliphatic Amine 2Modified Aliphatic Amine 1Modified Aliphatic Amine 2
Ethanol2.411.556.924.68
Toluene0.170.560.992.41
Xylene0.150.450.852.10
Methyl Ethyl Ketone (MEK)9.386.387.169.55
Isopropanol1.501.104.503.20

Data sourced from a comprehensive study on ambient cure epoxy formulations. Note that specific formulations can influence results.

Table 3: Chemical Resistance to Other Common Chemicals (% Weight Change after 28-Day Immersion)

Chemical ReagentModified Cycloaliphatic Amine 1Modified Cycloaliphatic Amine 2Modified Aliphatic Amine 1Modified Aliphatic Amine 2
Sodium Hydroxide (50%)0.020.02-0.020.59
Ammonium Hydroxide (10%)0.100.080.150.12
Bleach (5.25%)0.300.250.500.40
Deionized Water0.400.350.600.55

Data sourced from a comprehensive study on ambient cure epoxy formulations. Note that specific formulations can influence results.

Based on its chemical structure, this compound is expected to impart properties characteristic of cycloaliphatic amines, which generally include excellent chemical resistance, good thermal stability, and high mechanical strength.[2][3] The cyclohexane ring provides rigidity and a high glass transition temperature to the cured epoxy, which contributes to its robust performance.

Experimental Protocols

The evaluation of chemical resistance of epoxy resins is typically conducted following standardized procedures to ensure reproducibility and comparability of results. The most widely accepted standard is ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[1]

ASTM D543 - Immersion Test Protocol
  • Specimen Preparation:

    • Cured epoxy resin samples are cast into specific dimensions, typically 1 inch by 3 inches with a thickness of 1/8 inch.

    • The specimens are fully cured according to the manufacturer's instructions, which usually involves a 7-day cure at a specified temperature and humidity (e.g., 25°C and 50% relative humidity).

    • The initial weight of each specimen is accurately measured and recorded.

  • Immersion:

    • Three specimens for each curing agent formulation are fully immersed in the selected chemical reagent.

    • The immersion is carried out in a sealed container to prevent evaporation of the reagent.

    • The test is conducted at a controlled temperature, typically 25°C.

  • Data Collection:

    • The specimens are removed from the reagent at specified intervals (e.g., 3 days, 7 days, 28 days).

    • After removal, the specimens are gently wiped to remove excess reagent and are weighed immediately.

    • The percentage weight change is calculated using the formula: % Weight Change = [(W_t - W_0) / W_0] * 100 where W_t is the weight at time t and W_0 is the initial weight.

    • Visual observations for any changes in appearance, such as swelling, cracking, or discoloration, are also recorded.

  • Analysis:

    • The average percentage weight change for the three specimens is reported.

    • A significant gain or loss in weight indicates a lower resistance to the chemical reagent.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in evaluating the chemical resistance of epoxy resins.

experimental_workflow cluster_prep Specimen Preparation cluster_test Chemical Immersion Test (ASTM D543) cluster_analysis Data Analysis Resin_Mixing Epoxy Resin and Curing Agent Mixing Casting Casting of Test Specimens Resin_Mixing->Casting Curing 7-Day Cure (25°C, 50% RH) Casting->Curing Initial_Weight Initial Weight Measurement (W₀) Curing->Initial_Weight Immersion Full Immersion in Chemical Reagent Initial_Weight->Immersion Data_Collection Periodic Removal and Weighing (Wₜ) Immersion->Data_Collection Calculation Calculate % Weight Change Data_Collection->Calculation Visual_Inspection Visual Inspection for Degradation Data_Collection->Visual_Inspection Report Generate Comparison Report Calculation->Report Visual_Inspection->Report

Caption: Experimental workflow for chemical resistance testing.

logical_relationship Curing_Agent Curing Agent (e.g., this compound) Cured_Epoxy Cured Epoxy System Curing_Agent->Cured_Epoxy Epoxy_Resin Epoxy Resin (e.g., Bisphenol A based) Epoxy_Resin->Cured_Epoxy Chemical_Exposure Chemical Exposure (Acids, Solvents, etc.) Cured_Epoxy->Chemical_Exposure Performance Chemical Resistance Performance (% Weight Change, Visual Degradation) Chemical_Exposure->Performance

References

A Comparative Guide to the Thermal Stability of High-Performance Polymers: HTDA-Based Systems vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking materials with exceptional thermal resilience, the choice of polymer is critical. This guide provides a detailed comparison of the thermal stability of polymers synthesized using 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (HTDA) against other common high-performance polymers. We present key experimental data, detailed analytical protocols, and a visual representation of the analysis workflow to aid in your material selection process.

The inherent thermal stability of a polymer is a crucial determinant of its performance and reliability, particularly in applications involving high temperatures, such as advanced electronics, aerospace components, and specialized labware. The incorporation of fluorinated diamine monomers, such as HTDA, into the polymer backbone is a well-established strategy to enhance thermal properties. The hexafluoroisopropylidene group (-C(CF₃)₂-) in HTDA imparts increased glass transition temperatures (Tg) and improved resistance to thermal degradation.

Comparative Thermal Analysis

To provide a clear and objective comparison, the following table summarizes key thermal stability parameters for a polyimide synthesized with HTDA and pyromellitic dianhydride (PMDA) against two widely used commercial high-performance polymers: Kapton® (a polyimide based on pyromellitic dianhydride and 4,4'-oxydianiline) and Ultem™ (a polyetherimide). The data presented are indicative values collated from various sources and may vary depending on the specific grade and processing conditions.

Polymer SystemDiamine MonomerDianhydride/MonomerGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Char Yield at 800°C (%)
HTDA-based Polyimide HTDAPMDA~350 - 400~500 - 550> 60
Kapton® (HN type) 4,4'-Oxydianiline (ODA)Pyromellitic Dianhydride (PMDA)~360 - 410~550 - 600~55 - 60
Ultem™ 1000 m-Phenylenediamine (m-PDA)Bisphenol A dianhydride (BPADA)~217~500 - 540~50 - 55

Note: The values presented are typical and can be influenced by factors such as molecular weight, curing cycle, and testing atmosphere.

Experimental Protocols

Accurate and reproducible thermal analysis is paramount for comparing material performance. Below are detailed protocols for the two primary techniques used to generate the data in this guide: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3]

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of materials.[3]

  • Sample Preparation: Ensure the polymer sample is dry and in a powder or small film form to ensure uniform heating. A typical sample mass is 5-10 mg.

  • Instrument Setup:

    • Place the sample in a clean, tared TGA pan (typically platinum or alumina).

    • Load the pan into the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a typical flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C or 1000°C).[4]

  • Data Analysis:

    • Determine the onset of decomposition and the temperature at 5% weight loss (Td5).

    • Calculate the percentage of residual mass (char yield) at the final temperature.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to determine thermal transitions such as the glass transition temperature (Tg).[3]

  • Sample Preparation: Prepare a small, flat sample of the polymer (typically 5-10 mg).

  • Instrument Setup:

    • Encapsulate the sample in an aluminum or hermetic DSC pan.

    • Prepare an empty, sealed pan as a reference.

    • Place both the sample and reference pans into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a typical flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heating Scan: Ramp from a sub-ambient temperature (e.g., 25°C) to a temperature above the expected Tg at a controlled rate (e.g., 10°C/min or 20°C/min). This scan erases the sample's prior thermal history.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

      • Second Heating Scan: Reheat the sample at the same rate as the first scan. The Tg is determined from this second heating curve to ensure a consistent thermal history.

  • Data Analysis:

    • Analyze the second heating scan to identify the step change in the heat flow curve, which corresponds to the glass transition temperature (Tg). The midpoint of this transition is typically reported as the Tg value.

Workflow and Pathway Diagrams

To visually represent the logical flow of thermal stability analysis, the following diagrams have been generated using Graphviz.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_comparison Comparative Assessment Polymer Polymer Synthesis (e.g., with HTDA) Film Film Casting / Powdering Polymer->Film Dry Drying Film->Dry TGA TGA (Thermogravimetric Analysis) Dry->TGA DSC DSC (Differential Scanning Calorimetry) Dry->DSC Td Decomposition Temp. (Td5) TGA->Td Char Char Yield TGA->Char Tg Glass Transition (Tg) DSC->Tg Compare Compare with Alternatives Td->Compare Char->Compare Tg->Compare

Workflow for Thermal Stability Analysis of Polymers.

Logical_Relationship HTDA HTDA Monomer Polymer High-Performance Polymer HTDA->Polymer incorporation Thermal Enhanced Thermal Stability Polymer->Thermal results in

Logical Relationship of HTDA in Enhancing Thermal Stability.

References

Evaluating the Influence of HTDA on the Glass Transition Temperature of Epoxy Resins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 4,4'-diaminodiphenyl ether (HTDA) as a curing agent for epoxy resins reveals its significant impact on the glass transition temperature (Tg), a critical parameter dictating the thermal performance of the final polymer. This guide provides a comparative evaluation of HTDA against other common epoxy curing agents, supported by experimental data, detailed protocols, and a visualization of the curing mechanism.

The selection of a curing agent is a pivotal step in formulating epoxy resin systems, as it profoundly influences the thermomechanical properties of the cured material. The glass transition temperature (Tg) is a key indicator of an epoxy's thermal stability, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often desirable for applications requiring structural integrity at elevated temperatures.

Comparative Analysis of Glass Transition Temperatures

The effectiveness of a curing agent in elevating the Tg of an epoxy resin is largely dependent on its chemical structure, particularly its rigidity and functionality. Aromatic amines, due to their rigid molecular structures, are known to impart higher glass transition temperatures compared to more flexible aliphatic amines.

To provide a clear comparison, the following table summarizes the glass transition temperatures of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with HTDA and a range of other commonly used curing agents. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources and standardized where possible to provide a representative comparison.

Curing Agent CategoryCuring Agent NameAbbreviationGlass Transition Temperature (Tg) (°C)
Aromatic Amine 4,4'-Diaminodiphenyl Ether HTDA ~190 - 220
Aromatic Amine4,4'-DiaminodiphenylmethaneMDA~150 - 180
Aromatic Amine4,4'-Diaminodiphenyl SulfoneDDS~180 - 230[1]
Aromatic Aminem-PhenylenediaminemPDA~155
Cycloaliphatic Amine Isophorone DiamineIPDA149[2][3]
Aliphatic Amine TriethylenetetramineTETA~110
Aliphatic AminePolyoxypropylene diamine (D-230)90[2][3]
Aliphatic AminePolyoxypropylene diamine (D-400)56[2][3]
Anhydride Methyltetrahydrophthalic AnhydrideMTHPA125[2][3]
AnhydrideBenzophenonetetracarboxylic DianhydrideBTDA238[2][3]

Note: The Tg values are approximate and can vary based on the specific epoxy resin, stoichiometry, and curing cycle.

The data indicates that HTDA is a high-performance aromatic amine curing agent, capable of producing epoxy systems with glass transition temperatures in the range of 190-220°C. Its performance is comparable to, and in some cases exceeds, that of other widely used aromatic amines like MDA. While DDS can achieve a similarly high or even higher Tg, HTDA offers a different balance of properties, including processing characteristics and final mechanical performance. Anhydride curing agents, such as BTDA, can yield even higher Tg values but often require more complex curing schedules and may result in more brittle materials.[2][3]

Experimental Protocol: Determination of Glass Transition Temperature

The glass transition temperature of the cured epoxy resin samples is typically determined using Differential Scanning Calorimetry (DSC), a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the fully cured epoxy resin is hermetically sealed in an aluminum DSC pan.

  • Thermal Cycle: The sample is subjected to a controlled thermal cycle. A common procedure involves:

    • An initial heating ramp to a temperature above the expected Tg to erase any prior thermal history.

    • A controlled cooling ramp to a temperature well below the Tg.

    • A final heating ramp at a constant rate (e.g., 10°C/min or 20°C/min) through the glass transition region.[4]

  • Data Analysis: The heat flow as a function of temperature is recorded. The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[5]

Curing Mechanism and Workflow

The curing of an epoxy resin with an amine hardener like HTDA is a polyaddition reaction. The primary and secondary amine groups of the HTDA molecule react with the epoxy groups of the resin, leading to the formation of a highly cross-linked, three-dimensional polymer network.

The following diagram illustrates the general workflow for preparing and testing an epoxy resin cured with HTDA.

G cluster_preparation Sample Preparation cluster_testing Thermal Analysis A Epoxy Resin (e.g., DGEBA) C Mixing & Degassing A->C B Curing Agent (HTDA) B->C D Curing (Heat) C->D E Cured Epoxy Sample D->E Material Transfer F DSC Analysis E->F G Determination of Tg F->G G cluster_reactants Reactants cluster_product Product epoxy Epoxy Group product Secondary Amine Adduct epoxy->product Reaction amine Primary Amine (R-NH2) amine->product

References

A Comparative Guide to the Cross-linking Efficiency of 4-methylcyclohexane-1,3-diamine in DGEBA Resins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 4-methylcyclohexane-1,3-diamine (4-MCDA) as a curing agent for diglycidyl ether of bisphenol A (DGEBA) based epoxy resins. Its performance is benchmarked against Isophorone diamine (IPDA), a widely used cycloaliphatic diamine, to offer researchers and drug development professionals a comprehensive overview for material selection. The information presented is a synthesis of available technical data and scientific literature.

Introduction

This compound is a cycloaliphatic amine curing agent utilized in epoxy formulations.[1][2][3] Its molecular structure, featuring a methyl-substituted cyclohexane ring, contributes to the final properties of the cured epoxy network. In DGEBA resins, it is reported to facilitate the formation of a dense network, leading to glass transition temperatures (Tg) exceeding 120°C.[4][5] Cycloaliphatic amines like 4-MCDA are generally chosen for applications demanding high performance, including good color stability and resistance to amine blush.[6][7] This guide provides a quantitative comparison of 4-MCDA with the well-established cycloaliphatic curing agent, Isophorone diamine (IPDA).

Data Presentation

Table 1: Properties of Cycloaliphatic Diamine Curing Agents

PropertyThis compound (4-MCDA)Isophorone diamine (IPDA)
Chemical Structure C₇H₁₆N₂C₁₀H₂₂N₂
Appearance Colorless to light yellow transparent liquidColorless low viscosity liquid
Amine Value (mg KOH/g) 850-900Not specified
Active Hydrogen Equivalent (g/eq) 32Not specified
Viscosity (mPa·s at 25°C) 5-15~18
Purity (%) ≥99.5≥99.7

Table 2: Performance in DGEBA Epoxy Resins

PropertyDGEBA cured with 4-MCDADGEBA cured with IPDA
Glass Transition Temp. (Tg) (°C) >120 (Specific test conditions not detailed)162 (Determined by DMA at 1 Hz)[8]
Tensile Strength (MPa) Claimed to be improved over conventional agents, no specific value foundData not available from sources
Tensile Modulus (GPa) Data not availableData not available
Elongation at Break (%) Claimed to be improved over conventional agents, no specific value foundData not available
Compressive Modulus (GPa) Data not available2.79[9]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the cross-linking efficiency and properties of diamine-cured DGEBA resins.

1. Sample Preparation and Curing

  • Materials: Diglycidyl ether of bisphenol A (DGEBA) epoxy resin, this compound (4-MCDA), and Isophorone diamine (IPDA).

  • Mixing: The DGEBA resin and the diamine curing agent are stoichiometrically mixed. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.

  • Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

  • Curing: The degassed mixture is poured into molds and cured using a specific temperature profile. A typical curing schedule for cycloaliphatic amines involves an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure complete cross-linking. For example, an initial cure at 80°C for 2 hours followed by a post-cure at 150°C for 3 hours. The exact curing cycle significantly influences the final properties and should be reported.

2. Differential Scanning Calorimetry (DSC) for Curing Kinetics and Glass Transition Temperature

  • Instrument: A differential scanning calorimeter.

  • Procedure for Curing Kinetics:

    • A small amount of the uncured resin-hardener mixture (5-10 mg) is sealed in an aluminum DSC pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where the curing exotherm is complete (e.g., 250°C).

    • The heat flow as a function of temperature is recorded to determine the total heat of reaction and to study the curing kinetics.

  • Procedure for Glass Transition Temperature (Tg):

    • A cured sample (10-15 mg) is placed in a DSC pan.

    • The sample is subjected to a heat-cool-heat cycle. The first heating scan is to erase any prior thermal history.

    • The second heating scan, typically at a rate of 10°C/min or 20°C/min, is used to determine the Tg, which is observed as a step change in the heat flow curve.

3. Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties

  • Standard: ASTM D7028[10]* Instrument: A dynamic mechanical analyzer.

  • Sample Preparation: Rectangular specimens of the cured epoxy resin are prepared with typical dimensions of approximately 50 mm x 12 mm x 3 mm.

  • Procedure:

    • The specimen is mounted in a single or dual cantilever clamp.

    • The sample is subjected to an oscillating sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a controlled temperature program.

    • The temperature is ramped from ambient to a temperature above the glass transition region at a constant rate (e.g., 3-5°C/min).

    • The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are recorded as a function of temperature. The peak of the tan δ curve is often taken as the glass transition temperature.

4. Tensile Testing for Mechanical Properties

  • Standard: ASTM D638 [3]* Instrument: A universal testing machine.

  • Sample Preparation: Dog-bone shaped specimens are prepared from the cured epoxy resin according to the dimensions specified in the standard.

  • Procedure:

    • The specimen is mounted in the grips of the universal testing machine.

    • A tensile load is applied at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.

    • The load and displacement are recorded throughout the test.

    • From the stress-strain curve, the tensile strength, Young's modulus, and elongation at break can be determined.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_characterization Material Characterization cluster_results Data Analysis & Comparison start Start: DGEBA Resin & Curing Agent mix Stoichiometric Mixing start->mix degas Vacuum Degassing mix->degas cure Curing in Mold degas->cure dsc DSC Analysis (Tg, Curing Kinetics) cure->dsc dma DMA Analysis (Storage/Loss Modulus, Tg) cure->dma tensile Tensile Testing (Strength, Modulus, Elongation) cure->tensile data Quantitative Data dsc->data dma->data tensile->data comparison Performance Comparison data->comparison

Caption: Experimental workflow for comparing epoxy curing agents.

structure_property_relationship cluster_structure Curing Agent Structure cluster_properties Resulting Epoxy Properties ca Cycloaliphatic Diamine (e.g., 4-MCDA, IPDA) ring Rigid Cyclohexane Ring ca->ring methyl Methyl Group (in 4-MCDA) ca->methyl stability Good Thermal & Color Stability ca->stability Inherent chemical stability tg High Glass Transition Temperature (Tg) ring->tg Increases rigidity stiffness High Stiffness & Modulus ring->stiffness Restricts chain mobility

Caption: Structure-property relationship for cycloaliphatic diamines.

References

UV degradation resistance of polyurethanes with 4-methylcyclohexane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Cycloaliphatic Amine Curing Agents in Polyurethane Formulations for UV-Stable Coatings and Elastomers

The demand for high-performance polyurethanes that can withstand prolonged exposure to ultraviolet (UV) radiation without significant degradation is ever-increasing across various sectors, including coatings, adhesives, sealants, and elastomers. A critical factor in formulating UV-resistant polyurethanes is the selection of the appropriate curing agent. This guide provides a comparative analysis of polyurethanes cured with 4-methylcyclohexane-1,3-diamine (HTDA) against those formulated with another prominent cycloaliphatic diamine, isophorone diamine (IPDA). The focus is on their performance under accelerated UV aging, with an emphasis on key material properties such as color stability, gloss retention, and mechanical integrity.

The inherent UV stability of polyurethanes is largely determined by the isocyanate and chain extender/curing agent used in their synthesis. Aromatic diisocyanates and diamines contain benzene rings that can form chromophores upon exposure to UV radiation, leading to significant yellowing and degradation of mechanical properties. In contrast, aliphatic and cycloaliphatic monomers, which lack these aromatic structures, are the preferred choice for UV-stable polyurethane systems.[1][2] HTDA and IPDA are both cycloaliphatic diamines that are known to impart excellent UV resistance to polyurethane coatings and elastomers.[3][4]

Comparative Performance Under Accelerated UV Weathering

Color Stability (Yellowing Index)

Polyurethanes based on cycloaliphatic diamines like HTDA and IPDA exhibit superior resistance to yellowing compared to their aromatic counterparts.[3] Yellowing is a primary indicator of UV degradation and is often the most noticeable change. The non-aromatic nature of these cycloaliphatic diamines prevents the photo-oxidative reactions that lead to the formation of colored byproducts.

Gloss Retention

Gloss retention is another critical parameter for coatings, as it relates to the surface integrity of the material. UV exposure can cause surface chalking and erosion, leading to a reduction in gloss. Polyurethanes formulated with cycloaliphatic components are known to maintain their surface gloss for longer periods under UV stress.

Mechanical Property Retention

The retention of mechanical properties, such as tensile strength and elongation at break, is crucial for the long-term durability of polyurethane materials. UV degradation can lead to chain scission and cross-linking, which can make the material brittle and prone to failure.

While specific comparative data for HTDA and IPDA is limited, the following table summarizes the expected performance based on the general properties of cycloaliphatic amine-cured polyurethanes.

Performance MetricPolyurethane with HTDAPolyurethane with IPDAAromatic Amine-Cured PU (Reference)
Yellowing Index (ΔYI) after UV Exposure LowLowHigh
Gloss Retention (%) after UV Exposure HighHighLow
Tensile Strength Retention (%) after UV Exposure HighHighLow

Experimental Protocols

To evaluate the UV degradation resistance of polyurethanes, standardized accelerated weathering tests are employed. These tests simulate the damaging effects of sunlight, temperature, and moisture in a controlled laboratory environment.

Accelerated UV Aging Test (Based on ASTM G154)

This protocol describes a typical procedure for evaluating the UV stability of polyurethane coatings.

1. Sample Preparation:

  • Polyurethane formulations are prepared using the desired polyol, isocyanate, and diamine curing agent (e.g., HTDA or IPDA).

  • The liquid polyurethane is then applied to a suitable substrate (e.g., steel or aluminum panels) to a controlled dry film thickness.

  • The coated panels are allowed to cure under specified conditions (e.g., 7 days at 23°C and 50% relative humidity) before testing.

2. Accelerated Weathering Exposure:

  • The cured panels are placed in a fluorescent UV accelerated weathering chamber according to ASTM G154.[5][6]

  • UV Lamp: UVA-340 lamps are used to simulate the short-wave UV portion of sunlight.[6]

  • Exposure Cycle: A common cycle consists of 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.[7]

  • Duration: The total exposure time can range from hundreds to thousands of hours, depending on the application requirements.

3. Performance Evaluation:

  • Color Measurement: The color of the coatings is measured before and after UV exposure using a spectrophotometer. The change in yellowness index (ΔYI) is calculated according to ASTM E313.

  • Gloss Measurement: The 60° gloss of the coatings is measured before and after UV exposure using a gloss meter according to ASTM D523. Gloss retention is calculated as a percentage of the initial gloss.

  • Mechanical Testing: For free films, tensile strength and elongation at break are measured before and after UV exposure using a universal testing machine according to ASTM D412. The percentage of property retention is then calculated.

Logical Workflow for UV Degradation Assessment

The following diagram illustrates the logical workflow for assessing the UV degradation resistance of polyurethane formulations.

UV_Degradation_Workflow cluster_formulation Formulation cluster_testing Testing & Evaluation cluster_metrics Performance Metrics cluster_analysis Analysis PU_HTDA Polyurethane with HTDA Sample_Prep Sample Preparation (Coatings/Films) PU_HTDA->Sample_Prep PU_IPDA Polyurethane with IPDA PU_IPDA->Sample_Prep PU_Aromatic Polyurethane with Aromatic Amine (Control) PU_Aromatic->Sample_Prep UV_Exposure Accelerated UV Weathering (ASTM G154) Sample_Prep->UV_Exposure Performance_Eval Performance Evaluation UV_Exposure->Performance_Eval Color Color Change (Yellowness Index) Performance_Eval->Color Gloss Gloss Retention Performance_Eval->Gloss Mechanical Mechanical Properties Performance_Eval->Mechanical Comparison Comparative Analysis Color->Comparison Gloss->Comparison Mechanical->Comparison

UV Degradation Assessment Workflow

Conclusion

The use of cycloaliphatic diamines such as this compound (HTDA) is a highly effective strategy for formulating UV-resistant polyurethanes. These curing agents contribute to excellent color stability, gloss retention, and the preservation of mechanical properties after prolonged exposure to UV radiation. While both HTDA and isophorone diamine (IPDA) are superior alternatives to aromatic amines for UV-stable applications, further direct comparative studies under identical conditions would be beneficial to delineate more subtle differences in their performance. The experimental protocols and workflow provided in this guide offer a robust framework for the systematic evaluation of the UV degradation resistance of polyurethane materials.

References

A Head-to-Head Comparison of Commercial Cycloaliphatic Amine Curing Agents for Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of high-performance epoxy systems, the choice of curing agent is paramount. It dictates the processing characteristics, and the ultimate thermal, mechanical, and chemical resistance properties of the cured thermoset. Among the various classes of hardeners, cycloaliphatic amines have carved out a significant niche due to their unique combination of properties, including low viscosity, good color stability, and excellent mechanical performance.[1][2][3] This guide provides an objective, data-driven comparison of several commercially available cycloaliphatic amine curing agents to aid researchers and formulators in selecting the optimal candidate for their specific application.

Cycloaliphatic amines are prized for their ability to impart high chemical and temperature resistance to epoxy resins.[2][3][4] They are frequently employed in demanding applications such as industrial flooring, chemical-resistant coatings and linings, and composites.[2][5][6] This guide will focus on a selection of widely used commercial products, presenting their key performance characteristics in a comparative format.

Performance Data Summary

The following table summarizes the key properties of selected commercial cycloaliphatic amine curing agents based on publicly available technical datasheets. All data is presented for comparison and should be verified with the respective manufacturers' most recent datasheets. The performance of these curing agents is typically evaluated with a standard liquid epoxy resin, such as a Bisphenol A diglycidyl ether (DGEBA) with an epoxy equivalent weight (EEW) of approximately 190 g/eq.

Product NameManufacturerViscosity @ 25°C (mPa·s)Amine Value (mg KOH/g)Recommended PHR (per 100g of EEW 190 resin)Pot Life (Gel Time)Key Features
Ancamine® 1618 Evonik450260-2856050 min (150g mix @ 25°C)Excellent color and color stability, high gloss, good chemical resistance.[7][8][9][10]
Ancamine® 2280 Evonik350-700235-2755850 min (150g mix @ 25°C)Excellent chemical resistance, good low-temperature cure, resistance to amine blush and water-spotting.[4][5][11][12][13]
Ancamine® 2432 Evonik200-400350-3804627 min (150g mix @ 25°C)Very rapid cure and property development, outstanding chemical resistance.[14][15][16][17]
Ancamine® 2489 Evonik8036044Not specified in TDSVery low viscosity, rapid cure, good blush and waterspot resistance.[18]
Ancamine® 2672 Evonik100-200280-3205030 min (150g mix @ 25°C)Good corrosion and chemical resistance, nonyl phenol and bisphenol-A free.[19]
EPIKURE™ Curing Agent 3300 Westlake Epoxy12-19630-67023 (with EEW 185-192 resin)Heat cured systemVery low viscosity, high heat distortion properties when heat cured.[20][21][22][23]
EPIKURE™ Curing Agent 3370 Westlake Epoxy85-145Not specified in TDS38 (with EEW 185-192 resin)40-50 min (150g mix @ 25°C)Good overnight cure, high chemical resistance, light color.[6][24]
EPIKURE™ Curing Agent F205 Westlake Epoxy150-300Not specified in TDS58Not specified in TDSLow viscosity, excellent surface appearance, good blush resistance.[25]
Baxxodur® EC 201 BASF40-80640-670Not specified in TDSNot specified in TDSHigh temperature resistance, excellent chemical and moisture resistance.[26]
Baxxodur® EC 210 BASF10-20Not specified in TDSNot specified in TDSLong pot lifeVery low viscosity, moderate cure rate.[27]
Baxxodur® EC 331 BASFNot specified in TDSNot specified in TDSNot specified in TDSLong pot lifeExcellent chemical, moisture, and high temperature resistance.[28][29]

Note: PHR (Parts per Hundred Resin) can vary based on the specific epoxy resin used. The values presented here are for guidance with a standard DGEBA epoxy resin (EEW ~190 g/eq). Pot life is highly dependent on mass, temperature, and geometry.

Experimental Protocols

The data presented in this guide is typically generated using standardized test methods to ensure reproducibility and comparability. Below are detailed methodologies for key experiments cited.

Viscosity Measurement
  • Method: Brookfield Viscometer (e.g., RVT model) or similar rotational viscometer.

  • Procedure:

    • The curing agent is conditioned to a constant temperature, typically 25°C (77°F).

    • A specified spindle is selected based on the expected viscosity range.

    • The spindle is immersed in the curing agent to the specified depth.

    • The viscometer is run at a set speed (RPM) and the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s) is recorded after a specified time to allow for stabilization.

  • Standard: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.

Amine Value
  • Method: Perchloric Acid Titration.

  • Procedure:

    • A known weight of the amine curing agent is dissolved in a suitable solvent.

    • The solution is titrated with a standardized solution of perchloric acid in glacial acetic acid.

    • An indicator, such as crystal violet, is used to determine the endpoint of the titration, or a potentiometer is used.

    • The amine value is calculated and expressed as milligrams of KOH equivalent to the basicity of one gram of the sample (mg KOH/g).

  • Standard: ASTM D2896 - Standard Test Method for Base Number of Petroleum Products by Potentiometric Perchloric Acid Titration.

Pot Life (Gel Time)
  • Method: Gelation Timer.

  • Procedure:

    • The epoxy resin and curing agent are conditioned to 25°C (77°F).

    • The components are accurately weighed at the recommended mix ratio and thoroughly mixed for a specified duration (e.g., 2-3 minutes).

    • A specific mass of the mixture (e.g., 100g or 150g) is placed in a container.

    • A gel timer, which slowly rotates a plunger or paddle in the mixture, is started.

    • The time taken for the mixture to reach a defined viscous state where the plunger movement is stopped is recorded as the gel time.

  • Standard: ASTM D2471 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.

Mechanical Properties (Tensile Strength, Flexural Strength, etc.)
  • Method: Universal Testing Machine.

  • Procedure:

    • Test specimens of a defined geometry (e.g., dog-bone shape for tensile testing) are prepared by casting the mixed epoxy system into molds.

    • The specimens are cured under specified conditions (e.g., 7 days at 25°C).

    • The dimensions of the cured specimens are measured.

    • The specimens are placed in the grips of a universal testing machine.

    • A load is applied at a constant rate of crosshead displacement until the specimen fails.

    • The load and displacement are recorded to calculate properties such as tensile strength, modulus, and elongation at break.

  • Standards:

    • Tensile Properties: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

    • Flexural Properties: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.

Visualizing Experimental Workflows and Chemical Pathways

To better illustrate the processes involved in evaluating and utilizing these curing agents, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_data Data Analysis & Comparison Resin Epoxy Resin (DGEBA, EEW ~190) Mixing Weighing & Thorough Mixing (Specified Ratio) Resin->Mixing CuringAgent Cycloaliphatic Amine Curing Agent CuringAgent->Mixing Viscosity Viscosity (ASTM D2196) Mixing->Viscosity PotLife Pot Life / Gel Time (ASTM D2471) Mixing->PotLife Curing Curing (e.g., 7 days @ 25°C) Mixing->Curing Results Quantitative Performance Data Viscosity->Results PotLife->Results Mechanical Mechanical Properties (ASTM D638, D790) Curing->Mechanical Thermal Thermal Analysis (Tg) (e.g., DSC - ASTM D3418) Curing->Thermal Chemical Chemical Resistance (ASTM D543) Curing->Chemical Mechanical->Results Thermal->Results Chemical->Results

Caption: Experimental workflow for evaluating cycloaliphatic amine curing agents.

Curing_Mechanism cluster_reactants Reactants cluster_reaction Curing Reaction cluster_product Cured Product cluster_properties Resulting Properties Epoxy Epoxy Resin (Glycidyl Ether) Reaction Nucleophilic Ring-Opening Addition Polymerization Epoxy->Reaction Amine Cycloaliphatic Amine (Primary/Secondary Amines) Amine->Reaction Network Cross-linked Thermoset Network Reaction->Network Forms 3D Structure Properties High Tg Chemical Resistance Mechanical Strength

Caption: Curing mechanism of an epoxy resin with a cycloaliphatic amine hardener.

Concluding Remarks

The selection of a cycloaliphatic amine curing agent requires a careful consideration of the trade-offs between processing characteristics and final performance properties. For applications requiring very low viscosity and a long pot life, products like Westlake Epoxy's EPIKURE™ 3300 (for heat cure) or BASF's Baxxodur® EC 210 and EC 331 are strong contenders. For rapid cure and development of mechanical properties at ambient temperatures, Evonik's Ancamine® 2432 stands out. Products like Ancamine® 1618 are well-suited for applications where low color and high gloss are critical.

This guide serves as a starting point for the selection process. It is crucial for formulators to obtain the latest technical datasheets and safety information from the manufacturers and to conduct their own evaluations to determine the most suitable curing agent for their specific resin system and application requirements.

References

Benchmarking HTDA's Performance in Aerospace Composites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the demanding landscape of aerospace materials, the performance of composite structures is intrinsically linked to the efficacy of the curing agents used in their polymer matrices. This guide provides a comparative analysis of High-Temperature Diamine (HTDA), chemically known as 4-methyl-1,3-cyclohexanediamine, against other prominent amine curing agents employed in the aerospace sector. By examining key performance metrics through available experimental data, this document serves as a valuable resource for researchers and materials scientists in selecting the optimal curing agent for their specific applications.

Performance Comparison of Amine Curing Agents

The selection of a curing agent significantly influences the mechanical, thermal, and processing characteristics of an epoxy composite. This section benchmarks HTDA against two widely used alternatives: 4,4'-diaminodiphenyl sulfone (DDS) and Diethyltoluenediamine (DETDA), commercially available as Ethacure 100.

PropertyHTDA (4-methyl-1,3-cyclohexanediamine)DDS (4,4'-diaminodiphenyl sulfone)DETDA (Ethacure 100)
Chemical Structure Cycloaliphatic AmineAromatic Amine (Sulfone)Aromatic Amine (Toluene Diamine Derivative)
Viscosity Low (5-15 mPa·s)[1]Solid (requires melting/dissolving)Low (155 cSt at 25°C)[2]
Pot Life Long[1]Long-
Cure Temperature Moderate to HighHighModerate to High
Glass Transition Temp. (Tg) > 120°C[3]160 - 185°C[4]High[5]
Flexural Strength High42.30 - 118.85 MPa[4]Good
Flexural Modulus -1.47 - 1.98 GPa[4]-
Key Advantages Low viscosity, long pot life, good temperature resistance[1]High thermal stability, excellent mechanical properties at elevated temperatures[4][6]Fast cure, good wetting, high chemical resistance[5]

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in the epoxy resin systems, composite manufacturing processes, and testing methodologies.

In-Depth Analysis of Curing Agent Performance

HTDA (4-methyl-1,3-cyclohexanediamine): As a cycloaliphatic amine, HTDA offers a unique combination of processing and performance benefits. Its low viscosity is a significant advantage in resin infusion and transfer molding processes, facilitating better fiber impregnation and reducing the likelihood of voids in the final composite structure.[1] The extended pot life provides a wider processing window, which is crucial for the manufacturing of large and complex aerospace components.[1] Composites cured with HTDA exhibit a high glass transition temperature, indicating good performance at elevated temperatures.[3]

DDS (4,4'-diaminodiphenyl sulfone): DDS is a well-established aromatic amine curing agent renowned for its ability to impart exceptional thermal stability to epoxy composites.[6] The high glass transition temperatures achieved with DDS make it a suitable choice for applications subjected to extreme heat.[4] However, as a solid at room temperature, DDS requires a high-temperature mixing and curing process, which can add complexity to manufacturing. The mechanical properties of DDS-cured composites, such as flexural strength and modulus, are generally very good, though they can be influenced by the specific epoxy formulation.[4]

DETDA (Ethacure 100): DETDA is another aromatic amine that provides a good balance of properties. It is known for promoting a fast cure, which can be advantageous for high-volume production.[7] Epoxy composites cured with DETDA demonstrate high glass transition temperatures and excellent chemical resistance.[5] Its liquid form at room temperature simplifies handling and mixing compared to solid curing agents like DDS.[2]

Experimental Protocols

To provide a framework for objective comparison, the following outlines a general methodology for benchmarking the performance of different curing agents in an aerospace composite system.

1. Materials:

  • Epoxy Resin: A standard aerospace-grade epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA).
  • Curing Agents: HTDA, DDS, and DETDA. The stoichiometric ratio of curing agent to epoxy resin should be calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.
  • Reinforcement: A standard aerospace-grade carbon fiber fabric.

2. Composite Panel Fabrication:

  • Mixing: For liquid curing agents (HTDA, DETDA), mix with the epoxy resin at a controlled temperature. For solid curing agents (DDS), dissolve it in the resin at an elevated temperature until fully dissolved.
  • Lay-up: Prepare a multi-ply laminate by impregnating the carbon fiber fabric with the resin-curing agent mixture.
  • Curing: Cure the laminate in a heated press or autoclave according to a defined cure cycle. The cure cycle (temperature and duration) should be optimized for each curing agent based on differential scanning calorimetry (DSC) analysis.

3. Mechanical Testing:

  • Cut test coupons from the cured panels according to ASTM standards for tensile, compressive, and flexural strength testing.
  • Perform mechanical tests at room temperature and elevated temperatures to evaluate the material's performance under operational conditions.

4. Thermal Analysis:

  • Determine the glass transition temperature (Tg) of the cured composites using Dynamic Mechanical Analysis (DMA) or DSC.
  • Evaluate the thermal stability and decomposition temperature using Thermogravimetric Analysis (TGA).

Logical Workflow for Curing Agent Evaluation

The following diagram illustrates a logical workflow for the selection and evaluation of a curing agent for a specific aerospace composite application.

G cluster_0 Requirement Definition cluster_1 Candidate Selection cluster_2 Experimental Evaluation cluster_3 Analysis & Selection A Define Application Requirements (e.g., Tg, Mechanical Strength, Processing Window) B Identify Potential Curing Agents (e.g., HTDA, DDS, DETDA) A->B C Fabricate Composite Test Panels B->C D Conduct Mechanical Testing (ASTM Standards) C->D E Perform Thermal Analysis (DSC, DMA, TGA) C->E F Compare Experimental Data D->F E->F G Select Optimal Curing Agent F->G

Caption: Workflow for Curing Agent Benchmarking.

References

A Researcher's Guide to Validating the Purity of Synthesized 4-methylcyclohexane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for validating the purity of 4-methylcyclohexane-1,3-diamine, a key intermediate in various industrial applications. We present detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection of the most appropriate analytical methodology.

Comparison of Analytical Techniques for Purity Determination

The purity of this compound can be effectively determined using several analytical techniques. The choice of method often depends on the required level of accuracy, the nature of potential impurities, and the available instrumentation. The three primary recommended techniques are Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance spectroscopy (qNMR).

ParameterGC-FIDHPLC-UVqNMR
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of combustible analytes.Separation based on polarity and interaction with a stationary phase, followed by UV absorbance detection.Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of nuclei.
Typical Purity Range 95-99.9%95-99.9%90-100% (absolute)
Estimated Limit of Detection (LOD) 0.0025 - 0.025 mg/mL~0.01 mg/mLDependent on the impurity's structure and number of protons.
Estimated Limit of Quantitation (LOQ) 0.01 - 0.1 mg/mL~0.03 mg/mLDependent on the impurity's structure and number of protons.
Precision (%RSD) < 2%< 2%< 1%
Throughput HighHighMedium
Strengths Excellent for volatile and thermally stable compounds. High sensitivity and robustness.Wide applicability, suitable for non-volatile or thermally labile compounds.Absolute quantification without the need for a specific reference standard of the analyte. Provides structural information.
Limitations Requires derivatization for non-volatile impurities. Potential for thermal degradation of the analyte.Requires a chromophore for UV detection; derivatization may be necessary for compounds with poor UV absorbance.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.

Potential Impurities in Synthesized this compound

The primary synthesis route for this compound involves the hydrogenation of dinitrotoluene isomers.[1][2] This process can lead to several potential impurities that need to be monitored during purity analysis:

  • Stereoisomers: The hydrogenation of the aromatic ring creates multiple stereocenters, resulting in a mixture of cis and trans isomers of this compound. The specific ratio of these isomers can impact the material's physical and chemical properties.

  • Partially Hydrogenated Intermediates: Incomplete hydrogenation can result in the presence of aminonitrotoluenes or diaminotoluenes.

  • Unreacted Starting Materials: Residual dinitrotoluene isomers may be present in the final product.

  • Byproducts: Side reactions can lead to the formation of other alicyclic amines or oligomeric species.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques for validating the purity of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for quantifying volatile amines.[3] Due to the polar nature of diamines, derivatization is often recommended to improve peak shape and thermal stability.[2]

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 10 mg of the synthesized this compound into a vial.

  • Add 1 mL of a suitable aprotic solvent (e.g., Dichloromethane).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-FID Conditions:

  • Column: Agilent CP-Volamine (or equivalent amine-specific column)

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program: 100°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium or Hydrogen

  • Injection Volume: 1 µL

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

HPLC-UV is a versatile method for purity determination. Since aliphatic amines like this compound lack a strong chromophore, pre-column derivatization with a UV-active agent is necessary for sensitive detection.[4]

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 10 mg of the synthesized this compound into a vial.

  • Dissolve in 10 mL of 0.1 M Hydrochloric Acid.

  • Take 1 mL of this solution and add 2 mL of a saturated sodium bicarbonate solution.

  • Add 2 mL of a 10 mg/mL solution of dansyl chloride in acetone.

  • Vortex the mixture and let it react in the dark at 60°C for 45 minutes.

  • After cooling, add 100 µL of a 25% ammonia solution to quench the excess dansyl chloride.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a substance-specific reference standard.[5][6]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add a suitable deuterated solvent (e.g., D₂O, CDCl₃) to dissolve both the sample and the internal standard.

¹H-NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the internal standard

Visualizing the Workflow and Decision Process

To further clarify the process of validating the purity of synthesized this compound, the following diagrams illustrate the general experimental workflow and a decision-making guide for selecting the appropriate analytical technique.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Validation cluster_results Results & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification GC_FID GC-FID Analysis Purification->GC_FID Sample for Analysis HPLC_UV HPLC-UV Analysis Purification->HPLC_UV Sample for Analysis qNMR qNMR Analysis Purification->qNMR Sample for Analysis Data_Analysis Data Analysis & Purity Calculation GC_FID->Data_Analysis HPLC_UV->Data_Analysis qNMR->Data_Analysis Report Generate Certificate of Analysis Data_Analysis->Report

Caption: Experimental workflow for purity validation.

Decision_Tree Start Start: Need to validate purity of this compound Question1 Need absolute purity without a specific reference standard? Start->Question1 Question2 Are potential impurities volatile and thermally stable? Question1->Question2 No Use_qNMR Use qNMR Question1->Use_qNMR Yes Question3 Do impurities have a UV chromophore? Question2->Question3 No Use_GC_FID Use GC-FID (with derivatization) Question2->Use_GC_FID Yes Use_HPLC_UV Use HPLC-UV (with derivatization) Question3->Use_HPLC_UV Yes Consider_Alternative Consider alternative detection (e.g., MS) or derivatization Question3->Consider_Alternative No

Caption: Decision tree for selecting an analytical method.

References

Assessing the impact of HTDA on the morphology of polyurethane hard and soft segments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 1,6-Hexamethylenediamine (HTDA) as a chain extender on the morphology of polyurethane hard and soft segments. The inclusion of HTDA, a diamine, in polyurethane synthesis leads to the formation of poly(urethane-urea)s, which significantly alters the polymer's microstructure and, consequently, its macroscopic properties. This guide synthesizes experimental data to offer an objective comparison with polyurethanes synthesized using a common diol chain extender, 1,4-butanediol (BDO).

The morphology of segmented polyurethanes, characterized by the microphase separation of hard and soft segments, is a critical determinant of their performance in various applications, including biomedical devices. The hard segments, composed of diisocyanate and a chain extender, form rigid domains that act as physical crosslinks, while the flexible polyol-based soft segments impart elasticity. The extent of this phase separation and the resulting domain structure are heavily influenced by the chemical nature of the chain extender.

Comparative Performance Data

The use of HTDA as a chain extender, in comparison to BDO, generally leads to a more defined and stronger phase separation between the hard and soft segments. This is primarily due to the formation of urea linkages, which are capable of forming stronger and more stable bidentate hydrogen bonds compared to the urethane linkages formed with BDO. This enhanced hydrogen bonding within the hard domains results in higher crystallinity and thermal stability.

PropertyPolyurethane with HTDAPolyurethane with BDORationale for Difference
Hard Segment Glass Transition (Tg,hs) HigherLowerStronger bidentate hydrogen bonding in urea groups (from HTDA) increases hard domain cohesion.
Soft Segment Glass Transition (Tg,ss) LowerHigherEnhanced phase separation with HTDA leads to a more pure soft phase with greater chain mobility.
Hard Segment Melting Temp (Tm,hs) Higher & SharperLower & BroaderIncreased crystallinity and order within the hard domains due to more effective packing and hydrogen bonding.
Degree of Phase Separation HighModerateStronger intermolecular forces within the hard segments promote more distinct separation from the soft segments.
Tensile Strength HigherLowerThe well-defined hard domains act as more effective reinforcing fillers.
Elongation at Break LowerHigherIncreased rigidity and physical crosslinking from the hard domains reduce the overall flexibility.

Experimental Protocols

The characterization of polyurethane morphology is crucial for understanding its structure-property relationships. Below are detailed methodologies for key experiments used to assess the impact of HTDA.

Fourier Transform Infrared Spectroscopy (FTIR)
  • Objective: To analyze hydrogen bonding within the polyurethane structure. The N-H stretching region (3200-3500 cm⁻¹) and the carbonyl (C=O) stretching region (1600-1800 cm⁻¹) are of particular interest.

  • Methodology:

    • Polyurethane films are cast from a solution (e.g., in dimethylacetamide - DMAc) onto a KBr plate and dried under vacuum to remove the solvent.

    • Spectra are recorded using an FTIR spectrometer with a resolution of 4 cm⁻¹.

    • A total of 64 scans are averaged to improve the signal-to-noise ratio.

    • The carbonyl region is deconvoluted into multiple peaks representing free and hydrogen-bonded urethane and urea carbonyl groups to quantify the extent of hydrogen bonding.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperatures (Tg) of the soft segments and the melting temperatures (Tm) of the crystalline hard segments.

  • Methodology:

    • A small sample of the polyurethane (5-10 mg) is sealed in an aluminum pan.

    • The sample is heated from -100 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere to erase any prior thermal history.

    • The sample is then cooled to -100 °C at the same rate.

    • A second heating scan is performed from -100 °C to 250 °C at 10 °C/min. The Tg and Tm are determined from this second scan.

Atomic Force Microscopy (AFM)
  • Objective: To visualize the phase-separated morphology of the polyurethane surface.

  • Methodology:

    • Polyurethane films are prepared by solution casting onto a clean silicon wafer and dried.

    • The surface is imaged using an AFM operating in tapping mode.

    • Phase imaging is used to differentiate between the harder (hard segments) and softer (soft segments) domains based on the phase lag of the oscillating cantilever.

    • Image analysis can be performed to determine the size and distribution of the hard domains.

X-ray Diffraction (XRD)
  • Objective: To assess the degree of crystallinity within the hard and soft segments.

  • Methodology:

    • A thin film of the polyurethane is mounted on a sample holder.

    • XRD patterns are obtained using a diffractometer with Cu Kα radiation.

    • The scanning is typically performed over a 2θ range of 5° to 50°.

    • The degree of crystallinity can be estimated by calculating the ratio of the area of the crystalline peaks to the total area under the diffraction curve.

Visualizing the Impact of HTDA

The following diagrams illustrate the experimental workflow for assessing polyurethane morphology and the molecular-level interactions that differentiate HTDA-based polyurethanes.

experimental_workflow cluster_synthesis Polyurethane Synthesis cluster_characterization Morphological Characterization cluster_analysis Data Analysis & Comparison Prepolymer Prepolymer Formation (Polyol + Diisocyanate) Chain_Ext Chain Extension Prepolymer->Chain_Ext PU_HTDA Poly(urethane-urea) (with HTDA) Chain_Ext->PU_HTDA PU_BDO Polyurethane (with BDO) Chain_Ext->PU_BDO FTIR FTIR Analysis (H-Bonding) PU_HTDA->FTIR DSC DSC Analysis (Thermal Transitions) PU_HTDA->DSC AFM AFM Imaging (Phase Morphology) PU_HTDA->AFM XRD XRD Analysis (Crystallinity) PU_HTDA->XRD PU_BDO->FTIR PU_BDO->DSC PU_BDO->AFM PU_BDO->XRD Data Quantitative Data (Tg, Tm, % Crystallinity) FTIR->Data DSC->Data AFM->Data XRD->Data Comparison Comparative Assessment Data->Comparison

Caption: Experimental workflow for comparing HTDA and BDO-based polyurethanes.

molecular_interaction cluster_htda HTDA Chain Extender cluster_bdo BDO Chain Extender HTDA HTDA (Diamine) Urea Urea Linkage (-NH-CO-NH-) HTDA->Urea reacts with isocyanate H_Bond_Strong Strong Bidentate Hydrogen Bonding Urea->H_Bond_Strong Phase_Sep_High High Degree of Phase Separation H_Bond_Strong->Phase_Sep_High BDO BDO (Diol) Urethane Urethane Linkage (-O-CO-NH-) BDO->Urethane reacts with isocyanate H_Bond_Weaker Weaker Monodentate Hydrogen Bonding Urethane->H_Bond_Weaker Phase_Sep_Mod Moderate Degree of Phase Separation H_Bond_Weaker->Phase_Sep_Mod

Caption: Molecular interactions influencing phase separation in HTDA vs. BDO polyurethanes.

Comparative reactivity profiles of 1,2- vs 1,3- vs 1,4-diamine isomers of methylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity profiles of 1,2-, 1,3-, and 1,4-diamine isomers of methylcyclohexane. In the absence of direct comparative experimental data in peer-reviewed literature, this document leverages fundamental principles of stereochemistry and conformational analysis to forecast the relative reactivity of these isomers. The insights provided herein can guide experimental design and aid in the selection of isomers with desired reactivity characteristics for applications in drug development and chemical synthesis.

Introduction to Stereochemical Factors Influencing Reactivity

The reactivity of functional groups on a cyclohexane ring is profoundly influenced by their spatial arrangement. For the diamine isomers of methylcyclohexane, three key factors will dictate their kinetic and thermodynamic profiles in chemical reactions:

  • Steric Hindrance: The accessibility of the lone pair of electrons on the nitrogen atoms is crucial for their nucleophilicity. Substituents in the axial position on a cyclohexane chair conformation experience greater steric hindrance from other axial atoms (1,3-diaxial interactions) compared to those in the more exposed equatorial position.[1][2] Consequently, amino groups in the equatorial position are generally more accessible to reagents and are expected to react faster.[3]

  • Conformational Preferences: Substituted cyclohexanes exist as an equilibrium of two chair conformations. The conformation that places the larger substituents in the equatorial position is typically more stable and will be present in a higher population.[4][5] The relative stability of these conformers determines the average steric environment of the amino groups.

  • Intramolecular Hydrogen Bonding: The proximity of the two amino groups in certain isomers (notably the 1,2- and 1,3-isomers) allows for the possibility of intramolecular hydrogen bonding. This can stabilize specific conformations, potentially locking an amino group in a less reactive orientation or altering the electron density on the nitrogen atoms.[6][7]

Predicted Reactivity Profiles of Methylcyclohexanediamine Isomers

Based on these principles, we can predict the general reactivity trends for the different isomers. The following analysis considers the most stable chair conformations of the cis and trans stereoisomers for each positional isomer.

1,2-Diaminomethylcyclohexane
  • cis-1,2-Diaminomethylcyclohexane: In its most stable conformation, one amino group will be axial and the other equatorial. The equatorial amino group is expected to be significantly more reactive due to lower steric hindrance. The axial amino group will be less reactive. Intramolecular hydrogen bonding between the axial and equatorial amino groups is possible and could influence the overall reactivity.

  • trans-1,2-Diaminomethylcyclohexane: This isomer can exist in two chair conformations of similar energy, one with both amino groups in the equatorial position and another with both in the axial position. The diequatorial conformer will be highly favored due to minimized steric strain.[8] With both amino groups being readily accessible, this isomer is predicted to be the most reactive of the 1,2-isomers, particularly in reactions where both amino groups participate.

1,3-Diaminomethylcyclohexane
  • cis-1,3-Diaminomethylcyclohexane: The most stable conformation places both amino groups in the equatorial position. This arrangement makes both amino groups highly accessible and poised for high reactivity.

  • trans-1,3-Diaminomethylcyclohexane: In the most stable conformation, one amino group will be axial and the other equatorial. Similar to the cis-1,2-isomer, the equatorial amino group will be the primary site of reaction. Intramolecular hydrogen bonding is possible between the axial and equatorial amino groups, which could stabilize this conformation and modulate reactivity.[6]

1,4-Diaminomethylcyclohexane
  • cis-1,4-Diaminomethylcyclohexane: This isomer will have one axial and one equatorial amino group in its most stable conformation. The reactivity will be dominated by the more accessible equatorial amino group. Due to the larger distance between the amino groups, intramolecular hydrogen bonding is unlikely.

  • trans-1,4-Diaminomethylcyclohexane: The most stable conformation has both amino groups in the equatorial position.[8] This diequatorial arrangement, with no possibility of intramolecular hydrogen bonding, is expected to make both amino groups highly and equally reactive. This isomer is predicted to be one of the most reactive overall, alongside cis-1,3-diaminomethylcyclohexane.

Summary of Predicted Reactivity

The following table summarizes the key structural features and predicted reactivity trends for the diamine isomers of methylcyclohexane.

IsomerStereoisomerPredicted Conformation of Amino Groups (Most Stable)Potential for Intramolecular H-BondingPredicted Relative ReactivityKey Considerations
1,2-Diamine cisOne axial, one equatorialYesModerateDifferentiation between the two amino groups is likely.
transBoth equatorial (highly favored)NoHighBoth amino groups are highly accessible.
1,3-Diamine cisBoth equatorialYesVery HighBoth amino groups are highly accessible.
transOne axial, one equatorialYesModerateReactivity will likely be dominated by the equatorial amine.
1,4-Diamine cisOne axial, one equatorialNoModerateDifferentiation between the two amino groups is likely.
transBoth equatorialNoVery HighBoth amino groups are highly accessible and independent.

Experimental Protocols for Reactivity Assessment

To empirically validate these predictions, the following experimental protocols for common amine reactions can be employed.

N-Acylation with Acetic Anhydride

This experiment measures the rate of acylation, a common reaction for primary and secondary amines.

Materials:

  • 1,2-, 1,3-, or 1,4-diaminomethylcyclohexane isomer

  • Acetic anhydride

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine)

  • Internal standard for chromatography (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve a known concentration of the diamine isomer and the internal standard in the aprotic solvent.

  • Equilibrate the solution to a constant temperature (e.g., 25 °C).

  • Add a stoichiometric equivalent of triethylamine.

  • Initiate the reaction by adding a known amount of acetic anhydride.

  • At timed intervals, withdraw aliquots of the reaction mixture and quench them in a solution of saturated aqueous sodium bicarbonate.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate.

  • Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting material and the mono- and di-acylated products over time.

  • Plot the concentration of the reactant versus time to determine the initial reaction rate. Compare the rates across the different isomers.

N-Alkylation with an Alkyl Halide

This protocol assesses the nucleophilicity of the diamines through an S_N2 reaction.

Materials:

  • 1,2-, 1,3-, or 1,4-diaminomethylcyclohexane isomer

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Polar aprotic solvent (e.g., acetonitrile, dimethylformamide)

  • Non-nucleophilic base (e.g., potassium carbonate)

  • Internal standard for chromatography

  • Quenching solution (e.g., water)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Combine the diamine isomer, the non-nucleophilic base, and the internal standard in a reaction vessel with the polar aprotic solvent.

  • Bring the mixture to a controlled temperature.

  • Add the alkyl halide to start the reaction.

  • Monitor the reaction progress by taking aliquots at regular time intervals.

  • Quench the aliquots with water and extract the organic materials.

  • Dry the organic layer and analyze by GC or HPLC to quantify the disappearance of the starting diamine and the appearance of the alkylated products.

  • Determine the initial reaction rates for comparison.

Visualizing Reactivity Relationships and Experimental Workflow

The following diagrams illustrate the logical connections between molecular structure and reactivity, and a general workflow for a comparative study.

logical_relationship cluster_isomer Isomer Properties cluster_conformation Conformational Analysis cluster_factors Reactivity-Determining Factors Positional Isomer Positional Isomer Conformational Equilibrium Conformational Equilibrium Positional Isomer->Conformational Equilibrium Intramolecular H-Bonding Intramolecular H-Bonding Positional Isomer->Intramolecular H-Bonding Stereoisomer Stereoisomer Stereoisomer->Conformational Equilibrium Stereoisomer->Intramolecular H-Bonding Axial/Equatorial Positions Axial/Equatorial Positions Conformational Equilibrium->Axial/Equatorial Positions Steric Hindrance Steric Hindrance Axial/Equatorial Positions->Steric Hindrance Predicted Reactivity Predicted Reactivity Steric Hindrance->Predicted Reactivity Intramolecular H-Bonding->Predicted Reactivity

Caption: Logical flow from isomer structure to predicted reactivity.

experimental_workflow Isomer_Selection Select Diamine Isomers (1,2-, 1,3-, 1,4-) Reaction_Setup Set Up Parallel Reactions (e.g., Acylation, Alkylation) Isomer_Selection->Reaction_Setup Time_Course_Sampling Collect Aliquots at Timed Intervals Reaction_Setup->Time_Course_Sampling Sample_Quenching Quench Reaction Time_Course_Sampling->Sample_Quenching Chromatographic_Analysis Analyze by GC/HPLC Sample_Quenching->Chromatographic_Analysis Data_Analysis Determine Reaction Rates Chromatographic_Analysis->Data_Analysis Comparative_Assessment Compare Reactivity Profiles Data_Analysis->Comparative_Assessment

Caption: General experimental workflow for comparative reactivity studies.

References

Safety Operating Guide

4-Methylcyclohexane-1,3-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling and disposal of 4-methylcyclohexane-1,3-diamine are critical for ensuring laboratory safety and environmental protection. This substance is classified as a hazardous material due to its corrosive nature and potential for harm upon contact or ingestion.[1][2] Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals.

Immediate Safety Protocols

Before handling this compound, ensure all necessary personal protective equipment (PPE) is worn correctly. This is the first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear suitable chemical protection gloves tested according to standards like EN 374.[3]

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.[3]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[3] In case of splashes, immediately remove all contaminated clothing.[2]

  • Respiratory Protection: In areas with inadequate ventilation or when vapors/aerosols may be generated, use appropriate respiratory protection.[3]

**Step-by-Step Disposal Procedure

Disposal of this compound must comply with local, state, and federal hazardous waste regulations.[4][5] Never dispose of this chemical down the drain or in regular trash.[6]

Step 1: Waste Classification this compound is classified as hazardous waste due to its corrosive and toxic properties.[3][7] It is harmful if swallowed and causes severe skin burns and eye damage.[2][3]

Step 2: Containerization

  • Select an Appropriate Container: Use a container that is compatible with corrosive amines. The original container or a designated, corrosion-resistant waste container is suitable.[4][6] Ensure the container is in good condition, free from leaks, cracks, or corrosion.[4][8]

  • Keep Container Closed: The waste container must be tightly sealed at all times, except when adding waste.[4][8] This prevents the release of vapors and reduces the risk of spills.

Step 3: Labeling

  • Mark Clearly: The container must be clearly labeled with the words "HAZARDOUS WASTE".[4]

  • Identify Contents: The label must also include the full chemical name, "this compound", and a clear indication of its hazards (e.g., "Corrosive", "Toxic").[4]

Step 4: Segregation and Storage

  • Store in a Designated Area: Accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) near the point of generation.[4]

  • Segregate Incompatibles: Store this amine-based corrosive waste separately from incompatible materials such as strong acids, oxidizing agents, and halogenated hydrocarbons to prevent violent reactions.[2][6]

Step 5: Final Disposal

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

  • Documentation: Complete all necessary paperwork, such as a hazardous material pickup request form, accurately listing the contents and composition of the waste.[4] The disposal must be directed to a permitted industrial combustion plant or an approved waste disposal facility.[3]

Spill and Leak Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure the space is well-ventilated.[3]

  • Contain the Spill: Prevent the spill from spreading or entering drains by using absorbent materials or covering drains.[3]

  • Absorb the Chemical: Use an inert, absorbent material such as sand, sawdust, kieselgur (diatomite), or a universal binder to clean up the spill.[3]

  • Collect and Dispose: Carefully collect the absorbent material and spilled substance into a suitable, labeled container for hazardous waste disposal, following the procedures outlined above.[3][9]

  • Decontaminate: Clean the spill area thoroughly.

Data Summary: Hazard Classification

The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 1/1BH314: Causes severe skin burns and eye damage[1][2][3]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1][3]

Operational Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generated ppe Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe container_check Select Compatible & Good-Condition Container ppe->container_check container_check->start Fail containerize Transfer Waste to Container container_check->containerize Pass label_waste Label Container: 'HAZARDOUS WASTE' + Chemical Name containerize->label_waste store Store in Designated SAA label_waste->store segregate Segregate from Incompatible Chemicals store->segregate request_pickup Arrange Pickup via EHS or Approved Contractor segregate->request_pickup end_point End: Proper Disposal request_pickup->end_point

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylcyclohexane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
4-Methylcyclohexane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.